Dimethyl 2-propylmalonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-propylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-5-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTSAGKZHIWKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930771 | |
| Record name | Dimethyl propylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14035-96-2 | |
| Record name | 1,3-Dimethyl 2-propylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14035-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl propylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanedioic acid, 2-propyl-, 1,3-dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl 2-Propylmalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 2-propylmalonate (CAS No. 14035-96-2), a key intermediate in organic synthesis with significant applications in the pharmaceutical and chemical industries.[1] This document details its physicochemical properties, synthesis protocols, chemical reactivity, and notable applications, particularly in drug development.
Core Properties of this compound
This compound is a diester of malonic acid featuring a propyl group attached to the α-carbon.[1] Under standard conditions, it exists as a colorless to pale yellow liquid.[1] Its molecular structure makes it a versatile building block for the synthesis of more complex molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 14035-96-2[1] |
| Molecular Formula | C₈H₁₄O₄[1] |
| Molecular Weight | 174.19 g/mol [1] |
| Boiling Point | 204.4 °C at 760 mmHg[1] |
| Density | 1.037 g/cm³[1] |
| Refractive Index | 1.421[1] |
| Flash Point | 90.8 °C[1] |
Synthesis of this compound
The primary method for synthesizing this compound is the malonic ester synthesis.[1] This classic organic reaction involves the alkylation of dimethyl malonate with a suitable propyl halide.[1] The process is initiated by the deprotonation of dimethyl malonate to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with a propyl halide.[1]
Caption: General synthesis workflow for this compound via malonic ester synthesis.
The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for malonic ester alkylation.[1]
Materials:
-
Dimethyl malonate
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
1-Bromopropane
-
Anhydrous solvent (e.g., THF, DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the base (e.g., sodium hydride).[1]
-
Cool the mixture in an ice bath and add dimethyl malonate dropwise with stirring.[1]
-
Allow the mixture to stir at room temperature for a specified time to ensure the complete formation of the enolate.[1]
-
Cool the reaction mixture again in an ice bath and add 1-bromopropane dropwise.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC.[1]
-
After cooling, quench the reaction by carefully adding a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.[1]
-
Wash the combined organic layers with water and then brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by vacuum distillation to yield pure this compound.[1]
Chemical Reactivity and Applications
This compound is a valuable intermediate that can undergo several key chemical transformations.[1]
-
Hydrolysis and Decarboxylation: It can be hydrolyzed under acidic or basic conditions to yield 2-propylmalonic acid. Subsequent heating leads to decarboxylation, forming pentanoic acid.[1]
Caption: Key chemical transformations of this compound.
-
Further Alkylation: The alpha-carbon of this compound remains acidic and can be further alkylated, allowing for the synthesis of more complex malonate derivatives.
The versatility of this compound makes it a crucial building block in various sectors.
-
Pharmaceutical Industry: It is a key intermediate in the synthesis of various pharmaceutical compounds. A notable application is in the synthesis of the anti-epileptic drug brivaracetam. The malonate framework is also utilized in the synthesis of barbiturates, anti-inflammatory drugs, and some anti-cancer agents.[2]
-
Agrochemicals and Materials Science: Its utility extends to the creation of diverse molecular structures for applications in agrochemicals and potentially new materials.
References
Physicochemical properties of Dimethyl 2-propylmalonate
An In-depth Technical Guide on the Physicochemical Properties of Dimethyl 2-propylmalonate
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a significant chemical intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work.
Core Compound Properties
This compound is a diester of malonic acid, featuring a propyl group attached to the α-carbon.[1] Under standard conditions, it exists as a colorless to pale yellow liquid.[1] Its chemical structure makes it a valuable precursor in the synthesis of more complex molecules.[1]
Data Presentation
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 14035-96-2 | [1] |
| Molecular Formula | C₈H₁₄O₄ | [1] |
| Molecular Weight | 174.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 204.4 °C at 760 mmHg | [1] |
| Density | 1.037 g/cm³ | [1] |
| Refractive Index | 1.421 | [1] |
| Flash Point | 90.8 °C | [1] |
Synthesis Workflow
The primary method for synthesizing this compound is the malonic ester synthesis.[1][2] This process involves the alkylation of dimethyl malonate with a propyl halide.[1][2] The key steps include the deprotonation of dimethyl malonate to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with the propyl halide.[1][2]
References
An In-Depth Technical Guide to the Spectroscopic Data of Dimethyl 2-propylmalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 2-propylmalonate (CAS No. 14035-96-2). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below. These values are predicted based on the chemical structure and data from analogous compounds.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.73 | s | 6H | 2 x -OCH₃ |
| ~3.40 | t | 1H | -CH(COOCH₃)₂ |
| ~1.95 | m | 2H | -CH₂CH₂CH₃ |
| ~1.35 | m | 2H | -CH₂CH₂CH₃ |
| ~0.92 | t | 3H | -CH₂CH₂CH₃ |
s = singlet, t = triplet, m = multiplet
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~169 | 2 x C=O |
| ~52 | 2 x -OCH₃ |
| ~51 | -CH(COOCH₃)₂ |
| ~32 | -CH₂CH₂CH₃ |
| ~20 | -CH₂CH₂CH₃ |
| ~14 | -CH₂CH₂CH₃ |
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium-Strong | C-H (alkane) stretching |
| ~1740 | Strong | C=O (ester) stretching |
| ~1440 | Medium | C-H bending |
| ~1250-1150 | Strong | C-O (ester) stretching |
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 174.19 | [M]⁺ (Molecular Ion) |
| 143 | [M - OCH₃]⁺ |
| 115 | [M - COOCH₃]⁺ |
| 74 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |
| 59 | [COOCH₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, typically operating at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Impact (EI) is a common ionization method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Visualization of Spectroscopic Structure Elucidation
The following diagram illustrates the logical workflow of how the different spectroscopic techniques provide complementary information to determine the structure of this compound.
Caption: Workflow for the structural elucidation of this compound using complementary spectroscopic techniques.
An In-depth Technical Guide to the ¹H NMR Spectrum of Dimethyl 2-propylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. This guide offers a comprehensive analysis of the predicted ¹H NMR spectrum of Dimethyl 2-propylmalonate, a dialkyl malonate derivative used in organic synthesis. The detailed spectral interpretation is crucial for researchers in chemical synthesis and drug development for structure verification and quality control.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The quantitative data for these signals, including their chemical shift (δ), multiplicity, integration, and coupling constants (J), are summarized in the table below.
| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H-a | 0.92 | 3H | Triplet (t) | 7.3 |
| H-b | 1.45 | 2H | Sextet | 7.3, 7.0 |
| H-c | 1.95 | 2H | Quartet (q) | 7.0 |
| H-d | 3.35 | 1H | Triplet (t) | 7.0 |
| H-e | 3.73 | 6H | Singlet (s) | - |
Spectral Interpretation
The predicted ¹H NMR spectrum of this compound provides a clear fingerprint of its molecular structure.
-
Methyl Protons of the Propyl Group (H-a): The protons of the terminal methyl group of the propyl chain are predicted to appear as a triplet at approximately 0.92 ppm. The triplet multiplicity arises from the coupling with the two adjacent methylene protons (H-b), with a typical coupling constant of around 7.3 Hz.
-
Methylene Protons of the Propyl Group (H-b and H-c): The two methylene groups of the propyl chain are diastereotopic and thus chemically non-equivalent. The methylene group adjacent to the methyl group (H-b) is expected to resonate at around 1.45 ppm as a sextet, due to coupling with the three methyl protons (H-a) and the two protons of the other methylene group (H-c). The methylene group attached to the malonate core (H-c) is predicted to appear at approximately 1.95 ppm as a quartet, resulting from coupling with the adjacent methylene protons (H-b).
-
Methine Proton (H-d): The single proton on the α-carbon of the malonate core is expected to be a triplet at around 3.35 ppm. Its multiplicity is due to coupling with the two adjacent methylene protons of the propyl group (H-c).
-
Methyl Ester Protons (H-e): The six protons of the two equivalent methyl ester groups are predicted to appear as a sharp singlet at approximately 3.73 ppm. The absence of adjacent protons results in a singlet signal.
Experimental Protocol
The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of this compound.
4.1. Sample Preparation
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
4.2. NMR Data Acquisition
-
The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer.
-
The sample is maintained at a constant temperature of 298 K.
-
A standard single-pulse experiment is used with the following parameters:
-
Spectral Width: 16 ppm
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
4.3. Data Processing
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase correction is applied to obtain an absorption spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration of the signals is performed to determine the relative proton ratios.
Visualization of Signaling Pathways
The following diagrams illustrate the structure of this compound and the coupling relationships between the protons, which give rise to the predicted splitting patterns.
Caption: Molecular structure of this compound with proton assignments.
References
13C NMR chemical shifts of Dimethyl 2-propylmalonate
An In-depth Technical Guide to the 13C NMR Chemical Shifts of Dimethyl 2-propylmalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. It includes a detailed experimental protocol for acquiring such a spectrum and a visual representation of the molecule with its corresponding chemical shift assignments. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.
Predicted 13C NMR Chemical Shifts
The 13C NMR spectrum of this compound is predicted to exhibit seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The predicted chemical shifts, based on analogous compounds and established 13C NMR principles, are summarized in Table 1.[1][2] The assignments are based on the structure shown below:
Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl3
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) |
| C=O | Carbonyl | ~169 |
| CH | Methine (C2) | ~52 |
| OCH3 | Methoxy | ~52 |
| CH2 (propyl) | Methylene | ~32 |
| CH2 (propyl) | Methylene | ~20 |
| CH3 (propyl) | Methyl | ~14 |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.0 ppm. Actual experimental values may vary slightly depending on the solvent and concentration.
Experimental Protocol for 13C NMR Spectroscopy
The following protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.[3] For 13C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[3][4]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for nonpolar organic compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or sonication can aid in dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, standard 5 mm NMR tube.[4] Ensure the solution height is between 4.0 and 5.0 cm from the bottom of the tube.[3]
-
Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. For most modern spectrometers, the residual solvent peak can be used for referencing (e.g., CDCl3 at 77.16 ppm).[5]
NMR Data Acquisition
-
Spectrometer Setup: The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or carbon-detect probe.[6]
-
Instrument Tuning: Before data acquisition, the spectrometer's probe should be tuned to the 13C frequency, and the magnetic field should be shimmed to ensure homogeneity.
-
Acquisition Parameters: The following are typical acquisition parameters for a qualitative 13C NMR spectrum with proton decoupling:[6][7]
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg on Bruker systems).
-
Pulse Angle: A 30-45 degree pulse angle is typically used to allow for a shorter relaxation delay.
-
Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for organic molecules.[6]
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.[6]
-
Relaxation Delay: A relaxation delay of 2-5 seconds between pulses is recommended to allow for sufficient relaxation of the carbon nuclei.[6]
-
Number of Scans: The number of scans will depend on the sample concentration. Typically, 128 to 1024 scans are required to achieve a good signal-to-noise ratio.[6]
-
Proton Decoupling: A standard proton decoupling sequence, such as waltz16, should be applied during the acquisition to simplify the spectrum by removing C-H couplings.[6]
-
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform.[6]
-
Phasing and Baseline Correction: Manually phase the resulting spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.[6]
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 77.16 ppm for CDCl3) or the TMS signal to 0.0 ppm.[6]
-
Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.
Molecular Structure and 13C NMR Signal Assignment
The following diagram illustrates the chemical structure of this compound with each unique carbon atom labeled with its predicted 13C NMR chemical shift.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. compoundchem.com [compoundchem.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.uiowa.edu [chem.uiowa.edu]
An In-Depth Technical Guide to the Infrared Spectroscopy of Dimethyl 2-Propylmalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the functional groups present in Dimethyl 2-propylmalonate through infrared (IR) spectroscopy. It details the characteristic vibrational frequencies, offers a complete experimental protocol for spectral acquisition, and presents the data in a clear, structured format for easy interpretation and comparison.
Core Functional Group Analysis
This compound is a dialkyl malonate ester characterized by the presence of two ester functional groups and a propyl substituent on the alpha-carbon. The key functional groups and their expected infrared absorption regions are the carbonyl (C=O) stretch of the ester, the carbon-oxygen (C-O) single bond stretches, and the various carbon-hydrogen (C-H) stretching and bending vibrations of the methyl, methylene, and methine groups.
Due to the presence of two ester groups attached to the same carbon, malonic esters often exhibit two distinct C=O stretching bands. This phenomenon can arise from symmetric and antisymmetric coupling of the two carbonyl vibrations or from Fermi resonance. For dialkyl malonates, these bands are typically observed in the range of 1730-1760 cm⁻¹.[1]
Quantitative Infrared Spectral Data
While a specific, publicly available infrared spectrum for this compound is not readily found, the spectral data for its close analog, Diethyl 2-propylmalonate, provides a reliable reference for the expected absorption frequencies. The substitution of methyl groups for ethyl groups on the ester functionality is expected to cause only minor shifts in the primary absorption bands.
The following table summarizes the expected and observed (for Diethyl 2-propylmalonate) infrared absorption frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Observed Wavenumber (cm⁻¹) in Diethyl 2-propylmalonate | Intensity |
| C=O (Ester) | Symmetric & Antisymmetric Stretch | 1730 - 1760 | Not explicitly detailed, but expected in this range as a doublet. | Strong |
| C-O (Ester) | Stretch | 1000 - 1300 | Not explicitly detailed, but expected in this range. | Strong |
| C-H (Alkane) | sp³ Stretch (CH₃, CH₂, CH) | 2850 - 3000 | Not explicitly detailed, but expected in this range. | Medium to Strong |
| C-H (Alkane) | Bend (CH₃, CH₂) | 1350 - 1470 | Not explicitly detailed, but expected in this range. | Medium |
Experimental Protocol: Acquiring the Infrared Spectrum
The following is a detailed methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a neat liquid sample such as this compound.
Objective: To acquire a high-quality infrared spectrum of liquid this compound for the identification of its functional groups.
Materials:
-
FTIR Spectrometer (e.g., Thermo Nicolet 380 or Perkin-Elmer Spectrum-RX)[2]
-
Salt plates (e.g., NaCl or KBr), clean and dry[2]
-
Sample holder for salt plates[2]
-
Pasteur pipette or dropper[3]
-
This compound (neat liquid)
-
Volatile solvent for cleaning (e.g., chloroform or isopropanol)[3][4]
-
Lint-free tissues
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Open the instrument control software.
-
Purge the sample compartment with dry air or nitrogen, if available, to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Place a pair of clean, dry salt plates in the sample holder and insert it into the spectrometer's sample beam.[2]
-
Close the sample compartment lid.
-
In the software, initiate the collection of a background spectrum. This will measure the absorbance of the salt plates and any atmospheric components, which will be subtracted from the sample spectrum.
-
Set the scanning parameters. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
Once the background scan is complete, remove the salt plates from the sample compartment.
-
-
Sample Preparation (Neat Liquid Film):
-
Using a clean Pasteur pipette, place one to two drops of this compound onto the center of one of the salt plates.[2]
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin capillary film between the plates.[2] Avoid introducing air bubbles.
-
Place the "sandwich" of salt plates into the sample holder.[2]
-
-
Sample Spectrum Acquisition:
-
Insert the sample holder containing the prepared sample into the spectrometer's sample beam.
-
Close the sample compartment lid.
-
In the software, initiate the collection of the sample spectrum using the same scanning parameters as the background scan.
-
The software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum can be processed to identify the wavenumbers of the absorption peaks.
-
Compare the observed peak positions with the expected ranges for the functional groups of this compound.
-
-
Cleaning:
-
After analysis, carefully separate the salt plates.
-
Clean the plates thoroughly with a volatile solvent (e.g., isopropanol) and a lint-free tissue.[4] Do not use water , as the salt plates are water-soluble.
-
Store the clean, dry plates in a desiccator to prevent moisture absorption.
-
Visualizations
Logical Relationship of Functional Groups and IR Absorptions
Caption: Functional groups of this compound and their corresponding IR regions.
Experimental Workflow for FTIR Analysis of a Neat Liquid
Caption: Step-by-step workflow for acquiring an FTIR spectrum of a neat liquid sample.
References
Computational Modeling of Dimethyl 2-propylmalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2-propylmalonate is a key intermediate in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its three-dimensional structure, conformational flexibility, and electronic properties is crucial for optimizing reaction conditions and designing novel derivatives. This technical guide provides a comprehensive overview of the computational methodologies used to model the structure of this compound. It details the theoretical foundation, experimental protocols for computational analysis, and the expected data outputs. This document is intended to serve as a resource for researchers employing computational chemistry to elucidate the molecular characteristics of this compound and related compounds.
Introduction
This compound (C₈H₁₄O₄) is a diester of malonic acid distinguished by a propyl group at the α-carbon.[1] Its utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients, necessitates a detailed understanding of its molecular structure and behavior.[2][3] Computational modeling provides a powerful avenue to investigate these aspects at an atomic level, offering insights that can be challenging to obtain through experimental methods alone.
This guide outlines the standard computational workflow for characterizing the structure of a flexible molecule like this compound. The methodologies covered include conformational analysis to identify stable geometries, quantum chemical calculations to determine electronic properties and vibrational frequencies, and the prediction of key molecular descriptors.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These experimental and computationally derived values serve as a benchmark for validating the results of new computational models.
| Property | Value | Reference |
| CAS Number | 14035-96-2 | [1] |
| Molecular Formula | C₈H₁₄O₄ | [1] |
| Molecular Weight | 174.19 g/mol | [1] |
| Boiling Point | 204.4 °C at 760 mmHg | [1] |
| Density | 1.037 g/cm³ | [1] |
| Refractive Index | 1.421 | [1] |
| Flash Point | 90.8 °C | [1] |
Table 1: Physicochemical Properties of this compound
Computational Modeling Workflow
The computational analysis of this compound involves a multi-step process designed to thoroughly explore its potential energy surface and characterize its stable conformations. A generalized workflow for this process is depicted below.
Caption: Computational workflow for structural analysis.
Methodologies and Protocols
Conformational Analysis
Due to the presence of multiple rotatable bonds, this compound can exist in numerous conformations. A conformational search is essential to identify the low-energy structures that are most likely to be populated at room temperature.
Experimental Protocol: Molecular Mechanics Conformational Search
-
Initial Structure Generation: A 3D structure of this compound is generated from its 2D representation using a molecular editor and subjected to an initial rough energy minimization.
-
Force Field Selection: A suitable molecular mechanics (MM) force field, such as MMFF94 or OPLS3e, is chosen. These force fields provide a computationally efficient method for calculating the potential energy of different conformations.
-
Conformational Search Algorithm: A systematic or stochastic conformational search algorithm is employed. Common methods include systematic rotation of all dihedral angles or Monte Carlo multiple minimum (MCMM) searches.
-
Energy Minimization: Each generated conformer is subjected to energy minimization to locate the nearest local minimum on the potential energy surface.
-
Clustering and Selection: The resulting conformers are clustered based on root-mean-square deviation (RMSD) of atomic positions to identify unique structures. A representative set of low-energy conformers is selected for further, more accurate calculations.
Quantum Chemical Calculations
To obtain more accurate structural and electronic information, the low-energy conformers identified through molecular mechanics are further refined using quantum chemical methods, such as Density Functional Theory (DFT).
Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
-
Method and Basis Set Selection: A DFT functional and basis set are chosen. A common choice for molecules of this type is the B3LYP functional with a 6-31G(d) or larger basis set.
-
Geometry Optimization: The geometry of each selected conformer is optimized at the chosen level of theory. This process finds the stationary point on the potential energy surface corresponding to the minimum energy for that conformation.
-
Vibrational Frequency Calculation: A frequency calculation is performed on each optimized geometry. This serves two purposes:
-
Thermochemical Analysis: The frequency calculation also yields thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which can be used to determine the relative populations of the conformers at a given temperature.
Predicted Data and Analysis
The computational workflow described above yields a wealth of quantitative data that provides deep insight into the molecular structure and properties of this compound.
Conformational Energies
The relative energies of the stable conformers, as calculated by DFT, are crucial for understanding the conformational landscape of the molecule. An example of how this data would be presented is shown in Table 2.
| Conformer ID | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | 0.00 | 0.00 | 75.3 |
| 2 | 0.85 | 0.92 | 15.1 |
| 3 | 1.20 | 1.35 | 7.6 |
| ... | ... | ... | ... |
Table 2: Theoretical Relative Energies and Populations of this compound Conformers at 298.15 K (Note: These are hypothetical values for illustrative purposes.)
Geometric Parameters
The optimized geometries provide precise information about bond lengths, bond angles, and dihedral angles for each stable conformer. A selection of key theoretical geometric parameters for the lowest energy conformer is presented in Table 3.
| Parameter | Value (Å or °) |
| Bond Lengths | |
| C=O (ester 1) | 1.210 |
| C=O (ester 2) | 1.211 |
| Cα-C(propyl) | 1.535 |
| Bond Angles | |
| O=C-O (ester 1) | 124.5 |
| Cα-C(propyl)-C(propyl) | 112.8 |
| Dihedral Angles | |
| O=C-Cα-C(propyl) | -65.3 |
| C-O-C-Cα | 178.9 |
Table 3: Selected Theoretical Geometric Parameters for the Global Minimum Conformer of this compound (Note: These are hypothetical values for illustrative purposes.)
Vibrational Frequencies
The calculated vibrational frequencies can be used to predict the infrared and Raman spectra of this compound. These theoretical spectra can aid in the interpretation of experimental spectroscopic data. Key vibrational modes and their predicted frequencies are summarized in Table 4.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C=O symmetric stretch | 1755 |
| C=O asymmetric stretch | 1738 |
| C-O stretch | 1150 |
| C-H stretch (propyl) | 2960 - 2875 |
| C-H stretch (methyl) | 2995 - 2950 |
Table 4: Predicted Key Vibrational Frequencies for this compound (Note: These are hypothetical, unscaled values for illustrative purposes.)
Logical Relationships in Computational Analysis
The decision-making process in computational chemistry often involves a series of logical steps to ensure the reliability and efficiency of the calculations. The following diagram illustrates a common logical workflow for conformational analysis and property prediction.
Caption: Logical workflow for conformational analysis.
Conclusion
Computational modeling offers an indispensable toolkit for the detailed structural and electronic characterization of this compound. By employing a systematic workflow of conformational searching and quantum chemical calculations, researchers can obtain valuable data on the molecule's stable conformations, geometric parameters, and spectroscopic properties. These theoretical insights are crucial for understanding its reactivity and for the rational design of new synthetic pathways and molecular entities in drug discovery and development. This guide provides the foundational methodologies and expected data frameworks to facilitate such computational investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Computational analysis of the vibrational spectra and structure of aqueous cytosine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. A Critical Assessment on Calculating Vibrational Spectra in Nanostructured Materials - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Reactivity of C-Alkylated Dimethyl Malonates
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Dimethyl malonate and its C-alkylated derivatives are foundational building blocks in modern organic synthesis. Their unique reactivity, centered around the acidity of the α-carbon, enables the construction of complex carbon skeletons essential for the pharmaceutical and fine chemical industries. This technical guide provides an in-depth examination of the theoretical principles governing the reactivity of C-alkylated dimethyl malonates. It covers the core reaction mechanisms, including enolate formation, alkylation, hydrolysis, and decarboxylation, supported by quantitative data, detailed experimental protocols, and process visualizations to facilitate practical application in research and development.
Fundamental Principles of Reactivity
The synthetic utility of dimethyl malonate originates from the unique acidity of the methylene (CH₂) protons located alpha (α) to both carbonyl groups.
Acidity and Enolate Formation
The α-protons of dimethyl malonate exhibit a pKa of approximately 13, making them significantly more acidic than typical methylene protons.[1][2] This enhanced acidity is due to two primary factors:
-
Inductive Effect: The two adjacent electron-withdrawing ester groups pull electron density away from the α-carbon, weakening the C-H bonds.[3]
-
Resonance Stabilization: Upon deprotonation by a suitable base, the resulting carbanion, known as a malonate enolate, is highly stabilized. The negative charge is delocalized across the α-carbon and the two oxygen atoms of the carbonyl groups, distributing the charge and stabilizing the conjugate base.[1]
This stable enolate is a potent carbon nucleophile, forming the basis for the C-alkylation reaction.[4] Common bases for this deprotonation include sodium ethoxide (NaOEt) and sodium hydride (NaH).[1][5] It is a standard practice to use an alkoxide base that matches the ester's alcohol component (e.g., sodium methoxide for dimethyl malonate) to prevent transesterification, which could lead to a mixture of ester products.[6][7]
The C-Alkylation Reaction: Mechanism and Control
The nucleophilic malonate enolate readily reacts with electrophiles, most commonly alkyl halides, in a classic Sₙ2 reaction to form a new carbon-carbon bond.[4]
Mechanism of Alkylation
The reaction proceeds via a backside attack of the enolate carbanion on the alkyl halide, displacing the halide leaving group.[4] The efficiency of this step is governed by standard Sₙ2 reaction principles:
-
Substrate: The alkyl halide (R-X) should be a good Sₙ2 substrate. Reactivity follows the order: methyl > primary > secondary. Tertiary alkyl halides are unsuitable as they predominantly lead to E2 elimination byproducts.[5]
-
Leaving Group: A good leaving group is essential (I > Br > Cl).
Controlling Mono- vs. Di-alkylation
A key feature of the malonic ester synthesis is the ability to introduce one or two alkyl groups at the α-carbon.[7] Control is achieved primarily through stoichiometry.[8]
-
Mono-alkylation: Using one equivalent of base and one equivalent of the alkyl halide favors the formation of the mono-substituted product. A slight excess of the malonate ester can also be used to minimize dialkylation.[8]
-
Di-alkylation: To synthesize a di-substituted product, a second equivalent of base is added after the first alkylation is complete, generating a new enolate from the mono-alkylated malonate. This is followed by the addition of a second alkylating agent, which can be the same as or different from the first.[8]
A major challenge can be the separation of mono- and di-alkylated products, making stoichiometric control crucial for achieving high yields of the desired compound.[6]
Data on C-Alkylation Reactions
The following table summarizes representative conditions and yields for the C-alkylation of malonate esters, demonstrating the versatility of the reaction.
| Starting Ester | Alkyl Halide (R-X) | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| Diethyl Malonate | Methyl Iodide | K₂CO₃ | DMF | Reflux, 3h | Diethyl methylmalonate | 83% | [9] |
| Diethyl Malonate | Ethyl Iodide | K₂CO₃ | DMF | Reflux, 3h | Diethyl ethylmalonate | 85% | [9] |
| Diethyl Malonate | n-Propyl Iodide | K₂CO₃ | DMF | Reflux, 3h | Diethyl n-propylmalonate | 81% | [9] |
| Diethyl Malonate | Benzyl Chloride | NaOEt | Ethanol | Reflux | Diethyl benzylmalonate | ~80-90% | [9] |
| Dimethyl Malonate | n-Butyl Chloride | K₂CO₃ / TBAB | NMP | 110-120°C | Dimethyl di-n-butylmalonate | 78% | [10] |
Subsequent Reactivity of C-Alkylated Malonates
Once formed, C-alkylated dimethyl malonates are versatile intermediates. Their most common transformation is hydrolysis followed by decarboxylation, which constitutes the final steps of the classic malonic ester synthesis.[1][6]
Hydrolysis (Saponification)
The alkylated diester is converted to a substituted malonic acid through hydrolysis. This is typically achieved by saponification, which involves heating the ester with a strong base such as aqueous sodium hydroxide (NaOH), followed by acidification.[1][11] This step hydrolyzes both ester groups to form a 1,3-dicarboxylic acid.
Decarboxylation
Substituted malonic acids are β-dicarboxylic acids, which are thermally unstable. Upon heating, they readily undergo decarboxylation (loss of CO₂) to yield a substituted carboxylic acid.[4][12] The reaction proceeds through a concerted, six-membered cyclic transition state, which facilitates the cleavage of a C-C bond and formation of an enol intermediate.[13] This enol quickly tautomerizes to the more stable carboxylic acid product.[4] Computational studies on the parent malonic acid have calculated the energy barrier for this decarboxylation to be around 32 kcal/mol.[14]
Dialkyl-substituted malonic acids may require higher temperatures (e.g., heating neat above 150°C) to overcome steric hindrance and achieve decarboxylation.[13]
Experimental Protocols
Protocol for C-Alkylation of Diethyl Malonate
This protocol is adapted from a procedure for the synthesis of an Oxaprozin precursor.[15]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol.
-
Enolate Formation: Add diethyl malonate (1.0 eq) dropwise to the stirred ethoxide solution at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the malonate enolate.[15]
-
Alkylation: Dissolve the desired alkyl halide (1.0 eq) in a minimal amount of anhydrous ethanol and add it dropwise to the enolate solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor progress by thin-layer chromatography (TLC).[15]
-
Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude C-alkylated product.
Protocol for Hydrolysis and Decarboxylation
This protocol is a continuation of the synthesis of an Oxaprozin precursor.[15]
-
Hydrolysis: To the purified, C-alkylated malonate, add a solution of sodium hydroxide (2.5 eq) in a mixture of water and ethanol.
-
Reflux: Heat the mixture to reflux for 3-4 hours to facilitate the complete hydrolysis of both ester groups.[15]
-
Acidification and Decarboxylation: Cool the reaction mixture to room temperature. Carefully acidify with concentrated hydrochloric acid to a pH of 1-2. Gentle heating at this stage can facilitate the decarboxylation of the resulting malonic acid derivative.
-
Isolation: Cool the acidic solution in an ice bath to precipitate the final carboxylic acid product, which can then be collected by filtration.[15]
Logical Workflow Visualization
The entire malonic ester synthesis, from starting materials to the final product, represents a robust and sequential workflow. This process is fundamental in drug development for creating substituted carboxylic acids, which are common pharmacophores or key intermediates.[6][15]
References
- 1. benchchem.com [benchchem.com]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
The Genesis of a Cornerstone Reaction: An In-depth Technical Guide to the Discovery and History of Malonic Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
The malonic ester synthesis stands as a pillar of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds and the preparation of a vast array of carboxylic acids and their derivatives. Its discovery in the late 19th century and subsequent evolution have profoundly impacted the landscape of chemical synthesis, particularly within the realm of drug discovery and development. This technical guide delves into the historical origins of this pivotal reaction, presents detailed experimental protocols from seminal works, and traces its evolution into a sophisticated tool for modern medicinal chemistry.
The Dawn of a New Synthetic Strategy: William Henry Perkin, Jr. and the Cycloalkanes
The journey of the malonic ester synthesis begins with the pioneering work of William Henry Perkin, Jr. While not the first to prepare a malonic ester, his investigations into the reactivity of diethyl malonate in the early 1880s laid the foundation for its synthetic utility. In a landmark 1883 paper, Perkin described the reaction of diethyl malonate with dihaloalkanes, leading to the formation of cyclic compounds. This was a significant achievement at a time when the synthesis of carbocyclic rings, particularly those smaller than six carbons, was a considerable challenge.[1]
His work on the synthesis of cyclobutane-1,1-dicarboxylic acid from diethyl malonate and trimethylene bromide (1,3-dibromopropane) is a classic example of the intramolecular variation of the malonic ester synthesis, now often referred to as the Perkin alicyclic synthesis.[1]
Core Reaction Mechanism
The malonic ester synthesis proceeds through a three-step sequence:
-
Deprotonation: The α-protons of the malonic ester are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a suitable base, typically sodium ethoxide, generates a resonance-stabilized enolate.
-
Alkylation: The resulting enolate acts as a nucleophile and undergoes an SN2 reaction with an alkyl halide, forming an alkylated malonic ester.
-
Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids, usually by heating with aqueous acid or base. The resulting malonic acid derivative readily undergoes decarboxylation upon heating to yield the final substituted acetic acid.
Experimental Protocols from Foundational Studies
To provide a practical understanding of the early applications of this synthesis, detailed experimental protocols for key historical syntheses are presented below.
Perkin's Synthesis of Cyclobutane-1,1-dicarboxylic Acid (1883)
This procedure is a representation of the method described by William Henry Perkin, Jr. for the intramolecular alkylation of diethyl malonate.
Experimental Protocol:
-
Preparation of Sodiomalonic Ester: In a suitable reaction vessel, dissolve metallic sodium in absolute ethanol to prepare a solution of sodium ethoxide.
-
Reaction with Diethyl Malonate: To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
Alkylation with Trimethylene Bromide: Gradually add trimethylene bromide to the solution of sodiomalonic ester. An exothermic reaction ensues.
-
Cyclization: Heat the reaction mixture under reflux to promote the intramolecular cyclization of the intermediate γ-bromopropylmalonic ester.
-
Hydrolysis: After the reaction is complete, hydrolyze the resulting diethyl cyclobutane-1,1-dicarboxylate by heating with aqueous sodium hydroxide.
-
Acidification and Isolation: Acidify the cooled reaction mixture with hydrochloric acid to precipitate the crude cyclobutane-1,1-dicarboxylic acid. The product can be purified by recrystallization from hot water or ethanol.
A Landmark Application in Medicinal Chemistry: The Synthesis of Barbiturates
The turn of the 20th century witnessed a pivotal application of the malonic ester synthesis that would shape the future of medicine. In 1902, German chemists Emil Fischer and Joseph von Mering utilized diethyl malonate to synthesize the first commercially successful barbiturate sedative, barbital, which they named Veronal.[2][3] Their discovery, published in 1903, involved the condensation of a dialkylated malonic ester with urea.[4][5][6] This marked the beginning of the era of barbiturate drugs, which became widely used as sedatives, hypnotics, and anticonvulsants.[1]
Synthesis of Diethylbarbituric Acid (Barbital/Veronal)
The following is a representative experimental protocol for the synthesis of barbital, based on the principles described by Fischer and von Mering.[2]
Experimental Protocol:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve clean sodium metal (11.5 g) in absolute ethanol (250 mL).
-
Formation of Diethyl Diethylmalonate: To the sodium ethoxide solution, add diethyl malonate (80 g). Subsequently, add ethyl iodide (two molar equivalents) portion-wise to the reaction mixture. Heat the mixture under reflux until the reaction is complete.
-
Condensation with Urea: To the cooled solution of diethyl diethylmalonate, add a solution of dry urea (30 g) in hot absolute ethanol (250 mL).
-
Cyclization: Heat the resulting mixture under reflux for several hours to facilitate the condensation and cyclization to form the sodium salt of barbital.
-
Isolation and Purification: After the reaction, the solvent is removed, and the residue is dissolved in water. The solution is then acidified with a strong acid (e.g., HCl) to precipitate the crude diethylbarbituric acid. The product can be purified by recrystallization from hot water.
Quantitative Data from Historical Syntheses
The following table summarizes typical yields for the historical syntheses discussed. It is important to note that reported yields from the early 20th century can vary, and modern reproductions often achieve higher efficiencies.
| Synthesis | Reactants | Product | Typical Yield (%) | Reference Year |
| Perkin's Alicyclic Synthesis | Diethyl malonate, Trimethylene bromide, Sodium ethoxide | Cyclobutane-1,1-dicarboxylic acid | ~25-40 | 1883 |
| Fischer-von Mering Barbital Synthesis | Diethyl diethylmalonate, Urea, Sodium ethoxide | Diethylbarbituric acid (Barbital) | ~70-80 | 1903 |
Evolution and Key Modifications of the Malonic Ester Synthesis
Since its inception, the malonic ester synthesis has undergone numerous modifications and improvements, expanding its scope and applicability.
The Knoevenagel-Doebner Modification
A significant variation is the Knoevenagel condensation, where an aldehyde or ketone reacts with an active methylene compound like a malonic ester in the presence of a weak base. The Doebner modification of this reaction utilizes pyridine as a catalyst and solvent, which facilitates both the condensation and a subsequent decarboxylation when one of the activating groups is a carboxylic acid.
Tandem Alkylation-Cyclization Strategies
The intramolecular version of the malonic ester synthesis has been extensively developed to create a wide variety of cyclic and heterocyclic systems. By carefully choosing the dihaloalkane or other bifunctional electrophiles, chemists can construct complex ring systems in a single synthetic operation.
The Enduring Legacy in Drug Development
The malonic ester synthesis continues to be a cornerstone in the synthesis of pharmaceuticals. Its ability to introduce diverse substituents onto a core scaffold makes it an invaluable tool for generating libraries of compounds for drug screening and for the total synthesis of complex drug molecules.
Synthesis of Anticonvulsants
Beyond the early barbiturates, the malonic ester synthesis has been employed in the creation of modern anticonvulsant drugs. For example, it is a key step in some synthetic routes to Vigabatrin , an irreversible inhibitor of GABA transaminase used in the treatment of epilepsy.
Synthesis of Antibacterial Agents
The synthesis of Nalidixic acid , the first of the quinolone antibiotics, involves a step that utilizes a variation of the malonic ester synthesis to construct the core heterocyclic ring system.
Synthesis of Muscle Relaxants
The muscle relaxant Carisoprodol can be synthesized using a pathway that involves the alkylation of a malonic ester derivative to build the necessary carbon skeleton.
Visualizing the Core Processes
To further elucidate the fundamental relationships and workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: The three-step mechanism of the malonic ester synthesis.
Caption: Workflow for the synthesis of Barbital (Veronal).
Conclusion
From its serendipitous beginnings in the study of cyclic compounds to its central role in the birth of the pharmaceutical industry, the malonic ester synthesis has proven to be a remarkably versatile and enduring reaction. Its fundamental principles continue to be taught to every student of organic chemistry, and its practical applications are still being explored and expanded upon by researchers at the forefront of drug discovery. This guide has provided a glimpse into the rich history and technical underpinnings of this foundational reaction, underscoring its continued relevance in the modern chemical sciences.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Barbital - Wikipedia [en.wikipedia.org]
- 3. [On the history of barbiturates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biblio.com [biblio.com]
- 5. Ueber eine neue Klasse von Schlafmitteln. Contained in: Die Therapie der Gegenwart, pp. [97]-101. March 1903. by FISCHER, Herman Emil (1852-1919) & Joseph von MERING (1849-1908).: (1903) | Jeff Weber Rare Books [abebooks.com]
- 6. weberrarebooks.com [weberrarebooks.com]
The Versatile Synthon: A Technical Guide to Dimethyl 2-propylmalonate in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2-propylmalonate is a pivotal intermediate in organic synthesis, valued for its versatility as a building block in the construction of a wide array of complex molecular architectures. Its unique structural feature, an acidic α-hydrogen flanked by two ester groups, allows for a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key chemical transformations of this compound. Detailed experimental protocols for its synthesis and subsequent reactions, including hydrolysis, decarboxylation, Knoevenagel condensation, Michael addition, and its application in the synthesis of pharmaceuticals, are presented. This document aims to serve as an in-depth resource for researchers and professionals engaged in synthetic organic chemistry and drug development.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are crucial for its handling, characterization, and application in synthesis. The following tables summarize its key properties and representative spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| CAS Number | 14035-96-2 |
| Appearance | Colorless liquid |
| Boiling Point | 204.4 °C at 760 mmHg |
| Density | 1.037 g/cm³ |
| Refractive Index | 1.421 |
| Flash Point | 90.8 °C |
Table 2: Representative Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.74 (s, 6H), 3.35 (t, J=7.2 Hz, 1H), 1.95 (m, 2H), 1.35 (m, 2H), 0.92 (t, J=7.2 Hz, 3H)[1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.8, 52.5, 51.8, 32.9, 20.5, 13.7[1] |
| IR (Infrared) | Characteristic C=O stretching of ester at ~1730-1750 cm⁻¹, C-O stretching at ~1150-1250 cm⁻¹ |
| Mass Spec (MS) | M⁺ peak at m/z = 174 |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the malonic ester synthesis, which involves the alkylation of dimethyl malonate with a propyl halide.[1]
Reaction Principle
The synthesis proceeds in two main steps:
-
Enolate Formation: The α-hydrogen of dimethyl malonate is acidic due to the electron-withdrawing effect of the two adjacent ester groups. A strong base, such as sodium hydride (NaH), is used to deprotonate the α-carbon, forming a resonance-stabilized enolate.
-
Nucleophilic Substitution (SN2): The resulting enolate is a potent nucleophile that readily attacks an electrophilic alkyl halide, in this case, 1-bromopropane, via an SN2 mechanism to yield this compound.
Experimental Protocol
Materials:
-
Dimethyl malonate (C₅H₈O₄, MW: 132.12 g/mol )
-
Sodium hydride (NaH, 60% dispersion in mineral oil, MW: 24.00 g/mol )
-
1-Bromopropane (C₃H₇Br, MW: 122.99 g/mol )
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen) is charged with a 60% dispersion of sodium hydride (1.0 g, 25.0 mmol) in mineral oil.
-
The sodium hydride is washed with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and the hexanes are carefully decanted. Anhydrous DMF (25 mL) and anhydrous THF (25 mL) are then added to the flask.[1]
-
The suspension is cooled to 0 °C in an ice bath. Dimethyl malonate (2.9 mL, 25.0 mmol) is added dropwise over 15 minutes, ensuring the temperature remains below 10 °C.[1]
-
The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes. The formation of the sodium enolate is indicated by the cessation of hydrogen gas evolution.
-
The reaction mixture is cooled again to 0 °C, and 1-bromopropane (2.3 mL, 25.0 mmol) is added dropwise over 15 minutes.[1]
-
The reaction mixture is allowed to warm to room temperature and then heated to 50 °C for 3 hours. The reaction progress can be monitored by TLC or GC.[1]
-
After completion, the mixture is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).[1]
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with deionized water (2 x 50 mL) and brine (50 mL).[1]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[1]
-
The crude product is purified by vacuum distillation to afford this compound as a colorless liquid. Expected yield is approximately 53%.[1]
Caption: Experimental workflow for the synthesis of this compound.
Key Reactions of this compound
This compound serves as a versatile precursor for a variety of chemical transformations.
Hydrolysis and Decarboxylation
The ester groups of this compound can be hydrolyzed under basic conditions to yield 2-propylmalonic acid. Subsequent heating of the dicarboxylic acid leads to decarboxylation, affording pentanoic acid.
Experimental Protocol (Adapted from general procedures):
Part A: Hydrolysis to 2-Propylmalonic Acid
-
In a round-bottom flask, dissolve this compound (10.0 g, 57.4 mmol) in ethanol (50 mL).
-
Add a solution of potassium hydroxide (8.0 g, 143 mmol) in water (20 mL).
-
Heat the mixture to reflux for 3 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Dissolve the residue in water (50 mL) and acidify with concentrated hydrochloric acid to pH 1.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-propylmalonic acid.
Part B: Decarboxylation to Pentanoic Acid
-
Place the crude 2-propylmalonic acid in a distillation apparatus.
-
Heat the acid to 150-160 °C. Carbon dioxide will evolve.
-
Continue heating until gas evolution ceases.
-
Distill the resulting pentanoic acid.
References
High-Purity Dimethyl 2-Propylmalonate: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the procurement, synthesis, and analysis of high-purity Dimethyl 2-propylmalonate, a critical building block in modern pharmaceutical development.
This technical guide provides a comprehensive overview of high-purity this compound (CAS No. 14035-96-2), tailored for researchers, scientists, and professionals in the field of drug development. This document details the landscape of chemical suppliers, analytical methodologies for purity assessment, and detailed experimental protocols for its synthesis and purification.
Sourcing High-Purity this compound: A Comparative Overview
The procurement of high-purity this compound is a critical first step in many synthetic workflows, particularly in the pharmaceutical industry where impurity profiles can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). While many suppliers offer this chemical, the guaranteed purity and the analytical documentation provided can vary. Below is a comparative summary of typical specifications offered by various chemical suppliers.
| Supplier Type | Purity Specification | Analytical Methods Provided | Common Impurities | Notes |
| Major Chemical Suppliers | ≥98% to ≥99% (GC) | Certificate of Analysis (CoA) often available, detailing purity by Gas Chromatography (GC). May include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data. | Unreacted starting materials (Dimethyl malonate, 1-bromopropane), over-alkylated products, residual solvents. | Reliable for research and development quantities. Purity is generally well-characterized. |
| Specialty & Custom Synthesis Labs | ≥99.5% or higher | Detailed CoA with GC-MS, HPLC, ¹H NMR, ¹³C NMR, and Karl Fischer (KF) for water content. Impurity profiling is often available upon request. | Specific process-related impurities, isomers, and trace metals. | Ideal for cGMP and clinical trial material manufacturing where high purity and detailed documentation are paramount. |
| Online Chemical Marketplaces | Varies (often listed as 99%) | CoA may or may not be readily available. Quality can be inconsistent between batches and suppliers. | Undisclosed impurities may be present. | Suitable for initial screening or non-critical applications, but thorough in-house analysis is recommended. |
Experimental Protocols
Synthesis of this compound via Malonic Ester Synthesis
The most common and well-established method for the synthesis of this compound is the malonic ester synthesis. This reaction involves the alkylation of dimethyl malonate with a propyl halide.
Materials:
-
Dimethyl malonate (≥99%)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Methoxide (NaOMe)
-
1-Bromopropane or 1-Iodopropane
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (1.05 equivalents) in anhydrous THF.
-
The suspension is cooled to 0 °C in an ice bath.
-
Dimethyl malonate (1.0 equivalent) is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium enolate.
-
The reaction mixture is cooled back to 0 °C, and 1-bromopropane (1.1 equivalents) is added dropwise.
-
The reaction is then heated to reflux and monitored by TLC or GC until the starting malonate is consumed (typically 4-8 hours).
-
The reaction is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure this compound.
High-Purity Purification: Fractional Vacuum Distillation
To achieve high purity (>99.5%), a fractional vacuum distillation is essential.
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser and vacuum adapter
-
Receiving flasks
-
Vacuum pump and vacuum gauge
-
Heating mantle with a stirrer
Procedure:
-
The crude this compound is charged into the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
The distillation apparatus is assembled, ensuring all joints are properly sealed and insulated.
-
A vacuum is gradually applied to the system.
-
The heating mantle is slowly heated to bring the liquid to a gentle boil.
-
The distillation is carried out at a reduced pressure, collecting fractions at the appropriate boiling point (approx. 90-92 °C at 10 mmHg).
-
A forerun containing any low-boiling impurities is collected and discarded.
-
The main fraction of high-purity this compound is collected in a separate receiving flask.
-
The distillation is stopped before all the material in the distillation flask is vaporized to avoid the concentration of high-boiling impurities.
-
The purity of the collected fractions should be confirmed by GC analysis.
Quality Control and Analytical Methods
Gas Chromatography (GC):
-
Column: A non-polar capillary column (e.g., DB-1, HP-5) is suitable.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen.
-
Expected Retention Time: Will vary based on the specific column and conditions, but the product should elute as a single major peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.73 (s, 6H, 2 x -OCH₃)
-
δ 3.35 (t, J = 7.2 Hz, 1H, -CH(CO₂Me)₂)
-
δ 1.90 (m, 2H, -CH₂CH₂CH₃)
-
δ 1.35 (sextet, J = 7.4 Hz, 2H, -CH₂CH₂CH₃)
-
δ 0.92 (t, J = 7.3 Hz, 3H, -CH₂CH₂CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 169.8 (C=O)
-
δ 52.4 (-OCH₃)
-
δ 51.8 (-CH(CO₂Me)₂)
-
δ 32.6 (-CH₂CH₂CH₃)
-
δ 20.3 (-CH₂CH₂CH₃)
-
δ 13.8 (-CH₂CH₂CH₃)
-
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of high-purity this compound.
Role in Brivaracetam Synthesis
This compound is a key starting material in some synthetic routes to the antiepileptic drug Brivaracetam. The following diagram illustrates a simplified logical relationship in one such pathway.
Caption: Simplified logical pathway illustrating the role of this compound in Brivaracetam synthesis.
Methodological & Application
Synthesis of Dimethyl 2-propylmalonate: An Application Note and Protocol
Introduction
Dimethyl 2-propylmalonate is a valuable diester intermediate in organic synthesis, frequently utilized as a building block for more complex molecules in the pharmaceutical and agrochemical industries. Its synthesis is a classic example of the malonic ester synthesis, a robust method for carbon-carbon bond formation. This reaction proceeds via the alkylation of dimethyl malonate. The core mechanism involves the deprotonation of the acidic α-carbon of dimethyl malonate to form a stabilized enolate anion, which then acts as a nucleophile in a substitution reaction with a propyl halide.[1] This application note provides a detailed protocol for the laboratory-scale synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[2]
| Property | Value |
| CAS Number | 14035-96-2 |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| Boiling Point | 204.4 °C at 760 mmHg |
| Density | 1.037 g/cm³ |
| Refractive Index | 1.421 |
Experimental Protocol
This protocol is adapted from established procedures for malonic ester alkylation.[2]
Materials:
-
Dimethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Enolate Formation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and sodium hydride. Cool the mixture to 0 °C using an ice bath. While stirring, add dimethyl malonate dropwise via a dropping funnel. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.[2]
-
Alkylation: Cool the reaction mixture back to 0 °C with an ice bath. Add 1-bromopropane dropwise. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Combine the organic layers and wash sequentially with water and then brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound.[2]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).
-
1-Bromopropane is a flammable and toxic liquid. Handle in a well-ventilated fume hood.
-
Anhydrous solvents are required for this reaction to proceed efficiently.
-
Always wear safety glasses, gloves, and a lab coat when performing this experiment.
References
Application Notes and Protocols: Base Selection for the Deprotonation of Dimethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the appropriate base for the deprotonation of dimethyl malonate, a critical step in various synthetic pathways, including the malonic ester synthesis for the preparation of substituted carboxylic acids.
Introduction
The deprotonation of dimethyl malonate at the α-carbon is a fundamental transformation in organic synthesis, yielding a resonance-stabilized enolate. This nucleophilic intermediate can then be utilized in a variety of carbon-carbon bond-forming reactions, such as alkylation, acylation, and Michael additions. The choice of base is paramount to the success of this reaction, influencing reaction efficiency, yield, and the potential for side reactions. Key considerations for base selection include the pKa of the base's conjugate acid relative to dimethyl malonate, the prevention of side reactions like transesterification, and the desired reaction conditions.
Data Presentation: pKa Values for Base Selection
The acidity of the α-proton of dimethyl malonate (pKa ≈ 13 in water, 15.9 in DMSO) dictates that a sufficiently strong base is required for efficient deprotonation. The pKa of the base's conjugate acid should be significantly higher than that of dimethyl malonate to ensure the equilibrium favors the formation of the enolate.
| Compound | pKa (in DMSO) | pKa (in Water) | Base | Conjugate Acid | pKa of Conjugate Acid (in DMSO) | pKa of Conjugate Acid (in Water) |
| Dimethyl Malonate | 15.9[1] | ~13[2][3] | Sodium Methoxide (NaOMe) | Methanol (MeOH) | 29.0 | 15.5 |
| Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | 29.8 | 16.0 | |||
| Sodium Hydride (NaH) | Hydrogen (H₂) | ~49 | ~36 | |||
| Lithium Diisopropylamide (LDA) | Diisopropylamine (DIA) | 35.7 | ~36 |
Note: The pKa values can vary slightly depending on the literature source and experimental conditions.
Logical Workflow for Base Selection
The following diagram illustrates a logical workflow for selecting an appropriate base for the deprotonation of dimethyl malonate.
Caption: Logical workflow for selecting a suitable base.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific subsequent reaction and desired scale. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Deprotonation using Sodium Methoxide (NaOMe)
This is the most common and recommended method for the deprotonation of dimethyl malonate to avoid transesterification.
Materials:
-
Dimethyl malonate
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol (if starting from solid NaOMe)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether, or methanol)
-
Three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere.
Procedure:
-
Preparation of Sodium Methoxide Solution (if starting from solid): In the three-neck flask, dissolve sodium methoxide (1.05 equivalents) in anhydrous methanol under an inert atmosphere. If using a commercial solution, proceed to the next step.
-
Addition of Dimethyl Malonate: To the stirred solution of sodium methoxide, add dimethyl malonate (1.0 equivalent) dropwise via the dropping funnel at room temperature. The addition is typically exothermic.
-
Enolate Formation: After the addition is complete, stir the reaction mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium enolate. The formation of a white precipitate of the sodium salt of the deprotonated dimethyl malonate may be observed.[4]
-
Reaction Readiness: The resulting solution or suspension of the dimethyl malonate enolate is now ready for the subsequent reaction (e.g., alkylation).
Protocol 2: Deprotonation using Sodium Hydride (NaH)
Sodium hydride is a strong, non-nucleophilic base that provides essentially irreversible deprotonation. This is advantageous when a very high concentration of the enolate is required.
Materials:
-
Dimethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Anhydrous hexanes or pentanes (for washing NaH)
-
Three-neck round-bottom flask equipped with a magnetic stir bar, gas outlet to a bubbler, and a dropping funnel under an inert atmosphere.
Procedure:
-
Preparation of Sodium Hydride:
-
Caution: Sodium hydride is pyrophoric and reacts violently with water. Handle with extreme care in an inert atmosphere.
-
In the reaction flask under an inert atmosphere, weigh the required amount of 60% NaH dispersion (1.1 equivalents).
-
To remove the mineral oil, wash the NaH dispersion with anhydrous hexanes or pentanes (3 x 10 mL per gram of dispersion). Allow the NaH to settle, and carefully remove the solvent via a cannula. Do not allow the NaH to become completely dry and exposed to air. [5][6]
-
-
Addition of Solvent: After the final wash, add the anhydrous reaction solvent (e.g., THF or DMF) to the flask.
-
Addition of Dimethyl Malonate: Cool the stirred suspension of NaH to 0 °C using an ice bath. Add a solution of dimethyl malonate (1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel. The rate of addition should be controlled to manage the evolution of hydrogen gas.
-
Enolate Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.
-
Reaction Readiness: The resulting solution of the dimethyl malonate enolate is now ready for the subsequent reaction.
Summary and Recommendations
-
For most standard applications , such as mono-alkylation, sodium methoxide in methanol or another suitable solvent is the base of choice for the deprotonation of dimethyl malonate. This is to prevent transesterification, which would occur if a different alkoxide base like sodium ethoxide were used.[2][7]
-
When complete and irreversible deprotonation is critical , or when using less reactive electrophiles, sodium hydride is an excellent alternative.[8] Proper handling and safety precautions are essential when using NaH.
-
Stronger, sterically hindered bases like Lithium Diisopropylamide (LDA) can also be used for complete deprotonation, particularly when kinetic control is desired in subsequent reactions, although for simple deprotonation of dimethyl malonate, it is often unnecessary.
By carefully considering the reaction requirements and following the detailed protocols, researchers can effectively perform the deprotonation of dimethyl malonate to generate the desired enolate for a wide range of synthetic applications.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Application Notes and Protocols: Use of Sodium Hydride in the Synthesis of Dimethyl 2-propylmalonate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dimethyl 2-propylmalonate is a valuable intermediate in organic synthesis, notably serving as a key building block in the production of various pharmaceuticals and agrochemicals. The synthesis of this compound is a classic example of the malonic ester synthesis, a robust method for carbon-carbon bond formation. This protocol details the use of sodium hydride as a strong, non-nucleophilic base for the efficient alkylation of dimethyl malonate with a propyl halide to produce this compound.[1] Sodium hydride effectively deprotonates the acidic α-carbon of dimethyl malonate to form a nucleophilic enolate, which then undergoes an SN2 reaction with the propyl halide.[2]
Reaction Principle:
The synthesis involves two main steps:
-
Deprotonation: Sodium hydride (NaH) abstracts an acidic α-hydrogen from dimethyl malonate to form a resonance-stabilized sodium enolate.[3]
-
Nucleophilic Substitution (Alkylation): The resulting enolate anion acts as a nucleophile and attacks an alkyl halide, such as 1-bromopropane, in an SN2 reaction to form this compound.[2][4]
Quantitative Data Summary:
The following table summarizes typical quantitative data for the synthesis of this compound using sodium hydride.
| Parameter | Value | Notes |
| Reagents | ||
| Dimethyl malonate | 1.0 equivalent | |
| Sodium hydride (60% dispersion in oil) | 1.1 - 1.2 equivalents | A slight excess ensures complete deprotonation.[5] |
| 1-Bromopropane | 1.0 - 1.1 equivalents | |
| Anhydrous Solvent (e.g., THF, DMF) | Sufficient to dissolve reagents | THF and DMF are commonly used polar aprotic solvents.[6] |
| Reaction Conditions | ||
| Deprotonation Temperature | 0 °C to Room Temperature | The initial reaction is often cooled to control hydrogen evolution.[4] |
| Alkylation Temperature | Room Temperature to Reflux | The reaction may be heated to ensure completion.[4] |
| Reaction Time | Several hours | Monitored by TLC or GC.[4] |
| Work-up & Purification | ||
| Quenching Agent | Saturated aqueous NH₄Cl | Neutralizes any remaining base.[4] |
| Extraction Solvent | Diethyl ether | |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | |
| Purification Method | Vacuum Distillation | To obtain the pure product.[4] |
| Yield | ||
| Expected Yield | 70-90% | Varies depending on specific conditions and scale. |
Detailed Experimental Protocol
Materials:
-
Dimethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Safety Precautions:
-
Sodium hydride is a highly flammable and water-reactive solid. Handle it with extreme care in an inert, dry atmosphere.[7] Hydrogen gas is evolved during the reaction, which is also flammable.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Anhydrous solvents are required as sodium hydride reacts violently with water.
Procedure:
-
Reaction Setup:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere of nitrogen or argon.[4]
-
To the flask, add sodium hydride (1.1 eq). If using a dispersion in mineral oil, the oil can be removed by washing with dry hexanes, or it can be left in for many applications.
-
Add anhydrous THF or DMF to the flask to create a slurry.
-
-
Enolate Formation:
-
Cool the slurry in an ice bath.[4]
-
Add dimethyl malonate (1.0 eq) dropwise to the stirred slurry via the dropping funnel. Control the rate of addition to manage the evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 30-60 minutes to ensure complete formation of the enolate.[4]
-
-
Alkylation:
-
Cool the reaction mixture again in an ice bath.
-
Add 1-bromopropane (1.0 eq) dropwise via the dropping funnel.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the mixture to reflux and maintain for several hours.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Be cautious as any unreacted sodium hydride will react vigorously.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x volume of the aqueous layer).[4]
-
Combine the organic layers and wash with water, followed by brine.[4]
-
-
Purification:
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for this compound synthesis.
References
Application Notes and Protocols: Phase-Transfer Catalysis in C-Alkylation of Dimethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-alkylation of dimethyl malonate is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of a wide array of molecular architectures essential for drug discovery and development. Phase-transfer catalysis (PTC) has emerged as a powerful and environmentally friendly methodology for this transformation. PTC facilitates the reaction between reactants in immiscible phases, typically a solid or aqueous phase containing the deprotonated malonate and an organic phase containing the alkylating agent. This technique often obviates the need for strictly anhydrous conditions and strong, hazardous bases like sodium methoxide, leading to improved reaction rates, higher yields, and milder reaction conditions.[1]
This document provides detailed application notes, experimental protocols, and quantitative data for the C-alkylation of dimethyl malonate and its analogs using phase-transfer catalysis.
Principle of Phase-Transfer Catalysis in C-Alkylation
The mechanism of phase-transfer catalyzed C-alkylation of dimethyl malonate involves the following key steps:
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), deprotonates the acidic methylene proton of dimethyl malonate to form a malonate enolate anion in the solid or aqueous phase.[1][2]
-
Ion Pair Formation and Phase Transfer: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether (e.g., 18-crown-6), complexes with the malonate enolate anion.[1] This lipophilic ion pair is then transferred from the solid/aqueous phase into the organic phase.
-
Nucleophilic Substitution: In the organic phase, the reactive, "naked" enolate anion undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to form the C-alkylated product.[1][3]
-
Catalyst Regeneration: The catalyst cation is transferred back to the solid/aqueous phase to repeat the cycle.
Quantitative Data Summary
The efficiency of the phase-transfer catalyzed C-alkylation of malonate esters is influenced by various factors including the choice of catalyst, base, solvent, temperature, and the nature of the alkylating agent. The following tables summarize quantitative data from representative studies.
Table 1: Alkylation of Diethyl Malonate under Microwave Conditions[4]
| Entry | Alkylating Agent | Base | Temperature (°C) | Time (min) | Mono-alkylated Yield (%) | Di-alkylated Yield (%) |
| 1 | Ethyl iodide | K₂CO₃ | 160 | 45 | 93 | a few % |
| 2 | Ethyl iodide | Cs₂CO₃ | Lower Temp | Longer Time | Similar to Entry 1 | a few % |
| 3 | Propyl bromide | K₂CO₃ | 185 | - | High Conversion | - |
| 4 | Butyl bromide | K₂CO₃ | 185 | - | High Conversion | - |
| 5 | Isopropyl bromide | K₂CO₃ | - | Longer Time | - | - |
| 6 | Benzyl bromide | K₂CO₃ | 180 | 45 | 68 | - |
Note: In many microwave-assisted cases, a phase-transfer catalyst was found to be unnecessary and could even lead to by-products.[4]
Table 2: Alkylation of Ethyl Acetoacetate and Ethyl Cyanoacetate under Microwave Conditions[4]
| Substrate | Alkylating Agent | Base | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| Ethyl Acetoacetate | Benzyl bromide | KOH/K₂CO₃ | TEBAC | 60-80 | 3-4.5 | 59-82 |
| Ethyl Acetoacetate | p-Chlorobenzyl bromide | KOH/K₂CO₃ | TEBAC | 60-80 | 3-4.5 | 59-82 |
| Ethyl Acetoacetate | m-Methoxybenzyl chloride | KOH/K₂CO₃ | TEBAC | 60-80 | 3-4.5 | 59-82 |
| Ethyl Acetoacetate | Allyl bromide | KOH/K₂CO₃ | TEBAC | 60-80 | 3-4.5 | 59-82 |
| Ethyl Acetoacetate | Butyl bromide | KOH/K₂CO₃ | TEBAC | 60-80 | 3-4.5 | 59-82 |
| Ethyl Cyanoacetate | Ethyl iodide | K₂CO₃ | None | 100 | 60 | 78 (mono), 12 (di) |
| Ethyl Cyanoacetate | Ethyl iodide | K₂CO₃ | None | 120 | - | Almost complete, but doubled di-alkylation |
Experimental Protocols
General Protocol for Solid-Liquid Phase-Transfer Catalyzed C-Alkylation of Dimethyl Malonate
This protocol is a generalized procedure based on common practices in the literature.[1][3]
Materials:
-
Dimethyl malonate
-
Alkyl halide (e.g., 1-bromobutane, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃), powdered
-
Tetrabutylammonium bromide (TBAB) or 18-crown-6
-
Anhydrous solvent (e.g., acetonitrile, toluene, dichloromethane)
-
Dichloromethane (for work-up)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add dimethyl malonate (1.0 eq.), the alkylating agent (1.1-1.5 eq.), powdered anhydrous potassium carbonate (2.0-4.0 eq.), and the phase-transfer catalyst (0.05-0.1 eq.).
-
Solvent Addition: Add the anhydrous organic solvent. The choice of solvent can influence the reaction rate and yield.
-
Reaction: With vigorous stirring, heat the reaction mixture to reflux or a specified temperature.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkylating agent.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid base and wash the filter cake with the reaction solvent or dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure C-alkylated dimethyl malonate.
Visualizations
References
Application Notes and Protocols for the Synthesis of Brivaracetam Using Dimethyl 2-Propylmalonate as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Brivaracetam, an antiepileptic drug, utilizing dimethyl 2-propylmalonate as a key starting material. The synthesis involves a multi-step process, including alkylation, demethoxycarbonylation, enzymatic resolution to establish the desired stereochemistry, and subsequent cyclization and amidation steps.
Introduction
Brivaracetam, a n-propyl analog of levetiracetam, is a third-generation antiepileptic drug that acts as a selective, high-affinity ligand for synaptic vesicle protein 2A (SV2A). The development of efficient and stereoselective synthetic routes is crucial for its large-scale production. One notable pathway commences with the readily available this compound, offering a convergent and adaptable strategy for constructing the core pyrrolidinone scaffold of Brivaracetam. This document outlines a detailed synthetic approach based on publicly available scientific literature and patents.
Overall Synthetic Pathway
The synthesis of Brivaracetam from this compound can be logically divided into two main stages:
-
Synthesis of the Chiral Intermediate, (R)-4-propyl-pyrrolidin-2-one: This stage involves the initial alkylation of this compound, followed by a demethoxycarbonylation reaction. A key step is the enzymatic kinetic resolution to isolate the desired R-enantiomer of a cyanopentanoic acid derivative. This intermediate is then subjected to reduction and cyclization to form the chiral lactam core.
-
Conversion of (R)-4-propyl-pyrrolidin-2-one to Brivaracetam: The final stage involves the N-alkylation of the chiral lactam with a suitable 2-bromobutanamide derivative, followed by amidation to yield the final active pharmaceutical ingredient (API).
Experimental Protocols
Stage 1: Synthesis of (R)-4-propyl-pyrrolidin-2-one
Step 1.1: Synthesis of Dimethyl 2-(cyanomethyl)-2-propylmalonate
This step involves the S-alkylation of this compound with 2-bromoacetonitrile.
-
Reaction Scheme:
-
This compound + 2-Bromoacetonitrile → Dimethyl 2-(cyanomethyl)-2-propylmalonate
-
-
Protocol:
-
To a stirred solution of this compound in a suitable anhydrous solvent such as tetrahydrofuran (THF), add potassium carbonate (K₂CO₃) as a base.
-
Cool the mixture to approximately 10 °C.
-
Slowly add 2-bromoacetonitrile to the reaction mixture.
-
Allow the reaction to proceed for a specified time (e.g., 3 hours) while monitoring its completion by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude dimethyl 2-(cyanomethyl)-2-propylmalonate.
-
Step 1.2: Synthesis of Methyl 2-(cyanomethyl)pentanoate
This step involves the demethoxycarbonylation of the product from Step 1.1 using lithium bromide.
-
Reaction Scheme:
-
Dimethyl 2-(cyanomethyl)-2-propylmalonate → Methyl 2-(cyanomethyl)pentanoate + CO₂ + Methyl bromide
-
-
Protocol:
-
Dissolve the crude dimethyl 2-(cyanomethyl)-2-propylmalonate in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).
-
Add lithium bromide (LiBr) to the solution.
-
Heat the reaction mixture to a high temperature (e.g., 130-140 °C) for several hours (e.g., 4 hours).
-
Monitor the reaction for the cessation of gas evolution and the consumption of the starting material.
-
After completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to yield methyl 2-(cyanomethyl)pentanoate.
-
Step 1.3: Enzymatic Hydrolysis to (R)-2-(cyanomethyl)pentanoic acid
This crucial step establishes the stereochemistry of the molecule using a stereoselective enzymatic hydrolysis.
-
Reaction Scheme:
-
(±)-Methyl 2-(cyanomethyl)pentanoate + H₂O --(Enzyme)--> (R)-2-(cyanomethyl)pentanoic acid + (S)-Methyl 2-(cyanomethyl)pentanoate
-
-
Protocol:
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 8.0-8.1).
-
Disperse the racemic methyl 2-(cyanomethyl)pentanoate in the buffer.
-
Add a suitable lipase, such as porcine pancreatic lipase.
-
Maintain the reaction at a controlled temperature (e.g., 28-33 °C) and pH.
-
Monitor the progress of the hydrolysis.
-
Upon reaching approximately 50% conversion, stop the reaction.
-
Separate the unreacted (S)-ester from the (R)-acid by extraction. The (R)-acid will be in the aqueous phase as its carboxylate salt.
-
Acidify the aqueous phase to precipitate the (R)-2-(cyanomethyl)pentanoic acid.
-
Isolate the product by filtration or extraction.
-
Step 1.4: Reduction and Cyclization to (R)-4-propyl-pyrrolidin-2-one
This step involves the simultaneous reduction of both the nitrile and the carboxylic acid groups, followed by in-situ cyclization to form the lactam.
-
Reaction Scheme:
-
(R)-2-(cyanomethyl)pentanoic acid → (R)-3-(aminomethyl)hexanoic acid → (R)-4-propyl-pyrrolidin-2-one
-
-
Protocol:
-
Dissolve (R)-2-(cyanomethyl)pentanoic acid in a suitable solvent like tetrahydrofuran (THF).
-
Use a strong reducing agent capable of reducing both functional groups, such as borane-tetrahydrofuran complex (BMS).
-
The reaction is typically performed at room temperature and then may require heating to drive the cyclization.
-
After the reduction and cyclization are complete, quench the reaction carefully.
-
Perform an appropriate work-up to isolate the crude (R)-4-propyl-pyrrolidin-2-one.
-
Purify the product by distillation or chromatography.
-
Stage 2: Conversion of (R)-4-propyl-pyrrolidin-2-one to Brivaracetam
Step 2.1: N-Alkylation with a 2-Bromobutanoate Derivative
The chiral lactam is alkylated with a racemic or chiral 2-bromobutanoate ester.
-
Reaction Scheme:
-
(R)-4-propyl-pyrrolidin-2-one + Methyl 2-bromobutanoate → Methyl (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanoate and diastereomers
-
-
Protocol:
-
In an inert atmosphere, dissolve (R)-4-propyl-pyrrolidin-2-one in an anhydrous aprotic solvent like THF.
-
Add a strong base, such as sodium hydride (NaH), at a low temperature (e.g., 0 °C) to deprotonate the lactam nitrogen.
-
Slowly add methyl 2-bromobutanoate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction and perform an aqueous work-up.
-
Extract the product, dry the organic layer, and concentrate. The resulting product will be a mixture of diastereomers if racemic methyl 2-bromobutanoate is used.
-
Step 2.2: Amidation to Brivaracetam
The final step is the conversion of the ester to the primary amide.[1]
-
Reaction Scheme:
-
Methyl (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanoate + NH₃ → (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (Brivaracetam)
-
-
Protocol:
-
Dissolve the ester from the previous step in a suitable solvent.
-
Treat the solution with aqueous ammonia (e.g., 50% w/w).[1]
-
Stir the reaction at room temperature or with gentle heating until the ester is fully converted to the amide.
-
Remove the solvent and excess ammonia under reduced pressure.
-
If a diastereomeric mixture was used in the previous step, the resulting Brivaracetam will also be a mixture of diastereomers.
-
Purify the final product by chromatography (chiral HPLC is often required to separate the diastereomers) or recrystallization to obtain pure Brivaracetam.[1]
-
Data Presentation
| Step | Intermediate | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1.1 | Dimethyl 2-(cyanomethyl)-2-propylmalonate | This compound | 2-Bromoacetonitrile, K₂CO₃ | THF | 10 | 3 | High | - |
| 1.2 | Methyl 2-(cyanomethyl)pentanoate | Dimethyl 2-(cyanomethyl)-2-propylmalonate | LiBr | DMF | 130-140 | 4 | High | - |
| 1.3 | (R)-2-(cyanomethyl)pentanoic acid | (±)-Methyl 2-(cyanomethyl)pentanoate | Porcine Pancreatic Lipase | aq. Buffer | 28-33 | - | ~45-50 | >98 (ee) |
| 1.4 | (R)-4-propyl-pyrrolidin-2-one | (R)-2-(cyanomethyl)pentanoic acid | Borane-THF complex | THF | RT to reflux | - | Moderate | >98 |
| 2.1 | Methyl (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanoate | (R)-4-propyl-pyrrolidin-2-one | Methyl 2-bromobutanoate, NaH | THF | 0 to RT | - | Good | - |
| 2.2 | Brivaracetam | Methyl (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanoate | Aqueous Ammonia | - | RT | - | Good | >99.5 |
Note: Yields and purities are approximate and can vary based on specific reaction conditions and purification methods.
Visualizations
Caption: Synthetic pathway of Brivaracetam from this compound.
Caption: Experimental workflow for the synthesis of Brivaracetam.
References
Application of Dimethyl 2-Propylmalonate in Anticonvulsant Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles remains a critical area of research. Dimethyl 2-propylmalonate, a versatile chemical intermediate, presents an intriguing starting point for the discovery of new anticonvulsant agents. Its chemical structure offers multiple points for modification, allowing for the generation of diverse compound libraries for screening. This document provides detailed application notes and protocols for researchers interested in exploring the potential of this compound derivatives as novel anticonvulsant candidates. The core strategy involves the synthesis of a focused library of derivatives, followed by a systematic screening cascade to identify and characterize promising lead compounds.
Rationale for this compound as a Scaffold
The rationale for utilizing this compound as a scaffold for novel anticonvulsant discovery is rooted in its structural relationship to known AEDs and its chemical tractability. The presence of a propyl group is a feature found in some established anticonvulsants, such as valproic acid. Furthermore, the malonate ester moiety can be readily converted into a variety of functional groups, including amides, carboxylic acids, and heterocyclic systems, which are common pharmacophores in anticonvulsant drugs. This chemical versatility allows for the systematic exploration of structure-activity relationships (SAR).
Proposed Investigational Workflow
A systematic approach is essential for the successful discovery of novel anticonvulsant agents from a this compound scaffold. The proposed workflow involves several key stages, from initial library design and synthesis to comprehensive in vivo evaluation.
Caption: Proposed workflow for anticonvulsant drug discovery starting from this compound.
Experimental Protocols
Synthesis of this compound Derivatives
The following protocols describe the general synthesis of amide and hydrazide derivatives of 2-propylmalonic acid, which can be obtained from the hydrolysis of this compound.
1.1. Hydrolysis of this compound to 2-Propylmalonic Acid
-
Materials: this compound, potassium hydroxide (KOH), methanol, hydrochloric acid (HCl), diethyl ether.
-
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Add a solution of KOH (2.2 equivalents) in water dropwise while stirring at room temperature.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated HCl to pH 1-2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2-propylmalonic acid.
-
1.2. Synthesis of 2-Propylmalonamides
-
Materials: 2-Propylmalonic acid, thionyl chloride (SOCl₂), desired primary or secondary amine, dichloromethane (DCM), triethylamine (TEA).
-
Procedure:
-
Suspend 2-propylmalonic acid (1 equivalent) in DCM.
-
Add SOCl₂ (2.2 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the excess SOCl₂ and DCM under reduced pressure to obtain the acid chloride.
-
Dissolve the crude acid chloride in fresh DCM and cool to 0 °C.
-
Add the desired amine (2.2 equivalents) and TEA (2.5 equivalents) dropwise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
In Vivo Anticonvulsant Screening
The following protocols are standard models for the initial screening of potential anticonvulsant compounds. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
2.1. Maximal Electroshock Seizure (MES) Test
-
Purpose: To identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male Swiss mice (20-25 g).
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
After a predetermined time (e.g., 30-60 minutes for i.p.), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint.
-
2.2. Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Purpose: To identify compounds that protect against myoclonic and absence seizures.
-
Animals: Male Swiss mice (18-22 g).
-
Procedure:
-
Administer the test compound i.p. or p.o.
-
After the appropriate absorption time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).
-
Observe the animals for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of clonic seizures.
-
Determine the ED₅₀ of the test compound.
-
2.3. Rotarod Neurotoxicity Assay
-
Purpose: To assess motor impairment and neurotoxicity of the test compounds.
-
Animals: Male Swiss mice (20-25 g).
-
Procedure:
-
Train the mice to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set period (e.g., 1-2 minutes).
-
Administer the test compound at various doses.
-
At the time of peak effect, place the mice on the rotarod and record the time they are able to maintain their balance.
-
Neurotoxicity is indicated by the inability of the animal to remain on the rod for the predetermined time.
-
Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test.
-
Data Presentation
Quantitative data from the anticonvulsant screening should be summarized in a clear and concise table to facilitate comparison and SAR analysis.
| Compound ID | R¹ Group | R² Group | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |
| DM-1 | -OCH₃ | -OCH₃ | > 300 | > 300 | > 300 | - |
| PA-1 | -NH₂ | -NH₂ | 150 | 200 | > 300 | > 2.0 |
| PA-2 | -NHCH₃ | -NHCH₃ | 120 | 180 | 280 | 2.3 |
| PA-3 | -N(CH₃)₂ | -N(CH₃)₂ | 250 | > 300 | > 300 | - |
| PH-1 | -NHNH₂ | -NHNH₂ | 100 | 150 | 250 | 2.5 |
This table presents hypothetical data for illustrative purposes.
Signaling Pathways and Mechanisms of Action
The anticonvulsant activity of novel compounds can be mediated through various mechanisms, primarily by modulating the balance between excitatory and inhibitory neurotransmission. The two main neurotransmitter systems implicated in seizure generation are the GABAergic (inhibitory) and glutamatergic (excitatory) systems.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Dimethyl 2-Propylmalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing dimethyl 2-propylmalonate as a key building block. The inherent reactivity of the active methylene group in this compound makes it a versatile precursor for creating a diverse range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.[1][2] The protocols outlined below cover the synthesis of barbiturates, coumarins, and γ-lactams, showcasing different reaction types including condensation, Knoevenagel condensation, and Michael addition followed by cyclization.
Application Note 1: Synthesis of 5-Propylbarbituric Acid
Introduction: Barbiturates are a class of heterocyclic compounds derived from barbituric acid, historically used as central nervous system depressants.[3] The pharmacological properties of barbiturate derivatives are highly dependent on the substituents at the 5-position of the pyrimidine ring.[3][4] The synthesis typically involves the condensation of a substituted malonic ester with urea in the presence of a strong base.[5] This protocol details the synthesis of 5-propylbarbituric acid from this compound and urea.
General Synthetic Pathway: The synthesis proceeds via a condensation reaction between this compound and urea, facilitated by a strong base like sodium methoxide. The base deprotonates the urea, which then acts as a nucleophile, attacking the carbonyl carbons of the malonate ester in a twofold nucleophilic acyl substitution to form the heterocyclic ring.[3][5]
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 5-propylbarbituric acid.
Detailed Experimental Protocol: This protocol is adapted from the general synthesis of barbituric acid.[6]
Materials:
-
Sodium metal
-
Anhydrous Methanol
-
This compound
-
Urea (dry)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Apparatus:
-
Round-bottom flask (1 L)
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
Procedure:
-
Preparation of Sodium Methoxide: In a 1 L round-bottom flask equipped with a reflux condenser, dissolve 5.75 g (0.25 gram-atom) of finely cut sodium metal in 125 mL of anhydrous methanol. The reaction is exothermic and should be handled with care.
-
Addition of Reactants: Once all the sodium has reacted to form sodium methoxide, add 43.5 g (0.25 mol) of this compound to the solution.[6] Separately, dissolve 15 g (0.25 mol) of dry urea in 125 mL of hot (approx. 60-70°C) anhydrous methanol. Add the urea solution to the flask.
-
Reaction: Shake the mixture well to ensure homogeneity. Heat the mixture to reflux using a heating mantle or oil bath at approximately 110°C for 7-8 hours.[7] A white solid, the sodium salt of the barbiturate, will precipitate during the reaction.[6]
-
Work-up and Isolation: After the reflux period, cool the mixture slightly and add 250 mL of hot water (approx. 50°C) to dissolve the precipitate.[6]
-
Acidification: While stirring vigorously, carefully add concentrated HCl dropwise until the solution is acidic to litmus paper. The 5-propylbarbituric acid will precipitate out of the solution.[3]
-
Purification: Cool the mixture in an ice bath overnight to ensure complete precipitation.[7]
-
Drying: Collect the white crystalline product on a Büchner funnel, wash with a small amount of cold water, and dry in an oven at 100-110°C for 3-4 hours.[6]
Quantitative Data:
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| Diethyl malonate (0.5 mol) | Urea (0.5 mol) | NaOEt, Absolute EtOH, 110°C, 7h | Barbituric acid | 72-78% | [6] |
| This compound (0.25 mol) | Urea (0.25 mol) | NaOMe, Anhydrous MeOH, ~110°C, 7-8h | 5-Propylbarbituric acid | ~70-80% (expected) | N/A |
Application Note 2: Synthesis of 3-Propylcoumarin-4-carboxylates via Knoevenagel Condensation
Introduction: Coumarins are a large class of benzopyrone-containing compounds found in many natural products, exhibiting a wide array of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[8][9] The Knoevenagel condensation is a powerful method for synthesizing coumarins, involving the reaction of a salicylaldehyde derivative with an active methylene compound, such as this compound.[9][10]
General Synthetic Pathway: The synthesis proceeds via a base-catalyzed Knoevenagel condensation between a substituted salicylaldehyde and this compound.[11] A weak base, such as piperidine, is typically used to deprotonate the active methylene compound, which then attacks the aldehyde carbonyl group.[12] The resulting intermediate undergoes an intramolecular cyclization (lactonization) and dehydration to yield the coumarin scaffold.[8]
Reaction Scheme Diagram:
Caption: Knoevenagel condensation for coumarin synthesis.
Detailed Experimental Protocol: This protocol is an adaptation of established Knoevenagel condensations for coumarin synthesis.[9][13]
Materials:
-
This compound
-
Salicylaldehyde (or substituted salicylaldehydes)
-
Piperidine
-
Absolute Ethanol
-
Glacial Acetic Acid (optional)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) and this compound (1.1 equivalents) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution. A small amount of glacial acetic acid can also be added to buffer the reaction.[9]
-
Reaction: Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the specific substrates and temperature.[9]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure coumarin derivative.
Quantitative Data for Knoevenagel Condensation:
| Aldehyde (1 eq.) | Active Methylene Cmpd. (1.1 eq.) | Catalyst/Solvent | Conditions | Yield | Reference |
| Salicylaldehyde | Diethyl malonate | Piperidine/AcOH in EtOH | Reflux, 7h | High (not specified) | [9] |
| Salicylaldehyde | Diethyl malonate | Piperidine/AcOH in H₂O | Ultrasound, 40 min | High (not specified) | [9] |
| Various aldehydes | Diethyl malonate | Immobilized Gelatine/DMSO | Room Temperature | 85-89% | [12] |
Application Note 3: Synthesis of γ-Lactams via Michael Addition and Reductive Cyclization
Introduction: The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound.[14] this compound can serve as the Michael donor. The resulting adduct can be a versatile intermediate for the synthesis of other molecules, including heterocyclic compounds like γ-lactams, which are core structures in many biologically active compounds.[15]
General Synthetic Pathway: The synthesis is a two-step process. First, this compound undergoes a Michael addition to an α,β-unsaturated nitroalkene, catalyzed by an organocatalyst.[15] The resulting nitro-diester adduct is then subjected to reductive cyclization. The nitro group is reduced to an amine, which then undergoes intramolecular cyclization with one of the ester groups to form the γ-lactam ring.
Logical Relationship Diagram:
Caption: Synthesis of γ-lactams from this compound.
Detailed Experimental Protocol: This protocol is based on the asymmetric Michael addition of malonates to nitroalkenes.[15][16]
Materials:
-
This compound
-
An α,β-unsaturated nitroalkene (e.g., (E)-2-nitro-1-phenylprop-1-ene)
-
Organocatalyst (e.g., thiourea-based catalyst)[15]
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Reducing agent system (e.g., Sodium borohydride and Nickel(II) chloride)
-
Methanol
Procedure: Part A: Michael Addition
-
Reaction Setup: To a solution of the α,β-unsaturated nitroalkene (1 equivalent) in an anhydrous solvent, add the organocatalyst (e.g., 5-10 mol%).
-
Addition of Nucleophile: Add this compound (1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can range from a few hours to several days.
-
Isolation: Upon completion, remove the solvent under reduced pressure. The crude Michael adduct can be purified by column chromatography on silica gel.
Part B: Reductive Cyclization
-
Reaction Setup: Dissolve the purified nitro-diester adduct from Part A in methanol.
-
Addition of Reducing Agent: Cool the solution in an ice bath and add Nickel(II) chloride hexahydrate (e.g., 2 equivalents) followed by the portion-wise addition of sodium borohydride (e.g., 10 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir until the reduction and cyclization are complete (monitor by TLC).
-
Work-up: Quench the reaction by carefully adding aqueous HCl. Basify the solution with aqueous ammonia and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude γ-lactam can be purified by column chromatography or recrystallization.
Quantitative Data for Michael Addition:
| Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Yield | ee (%) | Reference |
| Dimethyl malonate | 2-Cyclopenten-1-one | (S)-Ga-Na-BINOL (10) | THF | 90% | 99% | [16] |
| Diethyl malonate | trans-β-nitrostyrene | 2-aminoDMAP/urea (5) | Toluene | High | 94% | [17] |
| Meldrum's acid | Aliphatic nitroalkenes | Squaramide (5) | CH₂Cl₂ | 83% | 94% | [15] |
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicreactions.org [organicreactions.org]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 13. mdpi.com [mdpi.com]
- 14. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
Application Note and Protocol: Reaction Monitoring of Dimethyl 2-propylmalonate Synthesis by TLC and GC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis is a cornerstone of organic chemistry, enabling the formation of carbon-carbon bonds to produce a wide array of substituted carboxylic acids. A key example is the synthesis of Dimethyl 2-propylmalonate, a valuable intermediate in the production of various organic molecules, including pharmaceuticals. The reaction involves the alkylation of dimethyl malonate with a propyl halide in the presence of a base.[1][2]
Efficient and accurate monitoring of this synthesis is crucial to determine reaction completion, minimize the formation of byproducts, and optimize yield. Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are two powerful and routinely used analytical techniques for this purpose. TLC offers a rapid, qualitative assessment of the reaction progress, while GC provides quantitative data on the consumption of reactants and the formation of the product.
This application note provides a detailed protocol for the synthesis of this compound and the subsequent monitoring of the reaction using both TLC and GC.
Synthesis of this compound
The synthesis of this compound is achieved through the alkylation of dimethyl malonate with 1-bromopropane using a sodium hydride base in an anhydrous solvent.[1] The reaction proceeds via the formation of a resonance-stabilized enolate from dimethyl malonate, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane in an SN2 reaction.[3]
Experimental Protocol
Materials:
-
Dimethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
1-bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF and sodium hydride.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add dimethyl malonate dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the enolate.
-
Cool the mixture back to 0 °C and add 1-bromopropane dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC and GC at regular intervals (e.g., every hour) until the starting material (dimethyl malonate) is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to visually track the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.[4] Due to the difference in polarity, the starting material and the product will have different retention factors (Rf) on a TLC plate.[5]
TLC Protocol
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Eluent: Ethyl acetate/Hexane mixture (e.g., 20:80 v/v)
-
Capillary tubes for spotting
-
UV lamp for visualization
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the TLC chamber by adding the eluent to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
On a TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.
-
Using a capillary tube, spot a small amount of the reaction mixture on the starting line. It is also advisable to spot the starting material (dimethyl malonate) as a reference.
-
Place the TLC plate in the developing chamber, ensuring the starting line is above the eluent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. If the spots are not UV-active, use a staining solution like potassium permanganate.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Data Presentation: TLC
| Compound | Expected Rf Value (20% Ethyl Acetate in Hexane) |
| Dimethyl malonate | ~ 0.4 - 0.5 |
| This compound | ~ 0.6 - 0.7 |
Note: Rf values are estimates and can vary depending on the specific experimental conditions.
Reaction Monitoring by Gas Chromatography (GC)
GC is a powerful technique for quantitative analysis of the reaction mixture. It allows for the determination of the relative amounts of starting material and product, thus providing a more precise measure of reaction completion and conversion.[6]
GC Protocol
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent with a Flame Ionization Detector (FID)
-
Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Prepare a sample for GC analysis by diluting a small aliquot of the reaction mixture in a suitable solvent (e.g., diethyl ether).
-
Inject the sample into the GC.
-
Record the chromatogram and identify the peaks corresponding to the starting material and the product based on their retention times.
-
The progress of the reaction can be monitored by observing the decrease in the peak area of dimethyl malonate and the increase in the peak area of this compound over time.
Data Presentation: GC
| Compound | Expected Retention Time (min) |
| Dimethyl malonate | ~ 5 - 7 |
| This compound | ~ 8 - 10 |
Note: Retention times are estimates and will vary depending on the specific GC system and conditions.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow of the synthesis and monitoring process.
Caption: Experimental workflow for the synthesis and monitoring of this compound.
Conclusion
The synthesis of this compound can be effectively monitored using a combination of Thin-Layer Chromatography and Gas Chromatography. TLC provides a rapid and simple qualitative assessment of the reaction's progress, while GC offers valuable quantitative data for determining reaction completion and product purity. The protocols outlined in this application note provide a robust framework for researchers and scientists to successfully synthesize and monitor this important chemical intermediate.
References
Application Note: A Scalable Workflow for the Production of Dimethyl 2-propylmalonate
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dimethyl 2-propylmalonate is a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs), including the anticonvulsant drug Brivaracetam.[1][2] Its efficient production is critical for drug development and manufacturing. This application note provides a detailed, scalable experimental workflow for the synthesis of this compound, from laboratory benchtop to pilot plant and production scales. The protocols are based on the well-established malonic ester synthesis, a robust method for carbon-carbon bond formation.[1][3]
Reaction Principle
The synthesis of this compound is achieved through the alkylation of dimethyl malonate.[2][4] This reaction, a classic example of malonic ester synthesis, proceeds in two main steps:
-
Enolate Formation: The α-protons of dimethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent ester groups. A strong base, such as sodium methoxide or sodium hydride, is used to deprotonate the α-carbon, forming a resonance-stabilized enolate.[1][5][6]
-
Nucleophilic Substitution (Alkylation): The resulting enolate acts as a nucleophile and attacks an alkyl halide, in this case, 1-bromopropane, via an SN2 reaction to form the C-alkylated product, this compound.[1][2][5]
Caption: Chemical pathway for this compound synthesis.
Experimental Workflow Overview
The overall process for scaling up production involves several key stages, from initial reaction setup to final product purification and quality control. Careful management of each stage is essential to ensure safety, yield, and purity, particularly when transitioning to larger scales.
Caption: From raw materials to purified final product workflow.
Data Presentation: Scale-Up Comparison
The following tables summarize the key quantitative parameters for the synthesis at laboratory, pilot, and production scales. Note: Values for pilot and production scales are representative targets for process development.
Table 1: Reagent Quantities and Molar Equivalents
| Parameter | Laboratory Scale (0.5 mol) | Pilot Scale (50 mol) | Production Scale (500 mol) |
|---|---|---|---|
| Dimethyl Malonate | 66.0 g (0.5 mol, 1.0 eq) | 6.60 kg (50 mol, 1.0 eq) | 66.0 kg (500 mol, 1.0 eq) |
| Sodium Methoxide (30% in MeOH) | 99.1 g (0.55 mol, 1.1 eq) | 9.91 kg (55 mol, 1.1 eq) | 99.1 kg (550 mol, 1.1 eq) |
| 1-Bromopropane | 61.5 g (0.5 mol, 1.0 eq) | 6.15 kg (50 mol, 1.0 eq) | 61.5 kg (500 mol, 1.0 eq) |
| Anhydrous Methanol (Solvent) | 500 mL | 50 L | 500 L |
| Diethyl Ether (Extraction) | 3 x 150 mL | 3 x 15 L | 3 x 150 L |
| Saturated aq. NH₄Cl (Quench) | 150 mL | 15 L | 150 L |
Table 2: Process Parameters
| Parameter | Laboratory Scale | Pilot Scale | Production Scale |
|---|---|---|---|
| Enolate Formation | |||
| Initial Temperature | 0 - 5 °C | 0 - 5 °C | 5 - 10 °C |
| Addition Time | 20 - 30 min | 1 - 1.5 hours | 2 - 3 hours |
| Stirring Time | 30 min | 1 hour | 1 hour |
| Alkylation | |||
| Reaction Temperature | 50 - 60 °C (Reflux) | 60 - 65 °C (Reflux) | 60 - 65 °C (Reflux) |
| Addition Time | 20 - 30 min | 1 - 1.5 hours | 2 - 3 hours |
| Reaction Time | 3 - 4 hours | 4 - 6 hours | 6 - 8 hours |
| Purification | |||
| Distillation Pressure | 10-15 mmHg | 10-15 mmHg | 15-20 mmHg |
| Boiling Point | ~90-95 °C | ~90-95 °C | ~95-100 °C |
Table 3: Target Yield and Purity
| Parameter | Laboratory Scale | Pilot Scale | Production Scale |
|---|---|---|---|
| Theoretical Yield | 87.1 g | 8.71 kg | 87.1 kg |
| Actual Yield | 65 - 74 g | 6.5 - 7.2 kg | 63 - 70 kg |
| % Yield | 75 - 85% | 75 - 83% | 72 - 80% |
| Purity (by GC) | > 98% | > 99% | > 99.5% |
| Dialkylated Impurity | < 1.5% | < 1.0% | < 0.5% |
Experimental Protocols
Safety Precautions:
-
Sodium Methoxide: Corrosive, flammable, and toxic. Reacts violently with water.[7] Handle in a well-ventilated area, away from ignition sources, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[8][9][10]
-
1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Wear appropriate PPE and handle within a chemical fume hood.[11]
-
General: All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture and air.[2]
Laboratory Scale Protocol (0.5 mol)
Equipment: 1 L three-necked round-bottom flask, magnetic stirrer, condenser, dropping funnel, heating mantle, inert atmosphere setup.
Procedure:
-
Setup: Assemble the flame-dried glassware under a nitrogen atmosphere. Charge the flask with sodium methoxide solution (30% in MeOH, 99.1 g) and additional anhydrous methanol (250 mL).
-
Enolate Formation: Cool the mixture to 0 °C using an ice bath. Add dimethyl malonate (66.0 g) dropwise over 20-30 minutes, maintaining the internal temperature below 10 °C.[2] After addition, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Alkylation: Add 1-bromopropane (61.5 g) dropwise to the mixture. Once the addition is complete, heat the reaction to reflux (approx. 50-60 °C) and maintain for 3-4 hours. Monitor the reaction's progress by TLC or GC.[2][4]
-
Work-up: Cool the mixture to room temperature. Slowly and cautiously quench the reaction by adding saturated aqueous ammonium chloride solution (150 mL).[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (100 mL).[2]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the resulting crude oil by vacuum distillation (approx. 10-15 mmHg) to yield this compound as a colorless liquid.[4]
Pilot Plant Scale Protocol (50 mol)
Equipment: 100 L glass-lined reactor with mechanical stirrer, heating/cooling jacket, condenser, and metered addition pumps.
Procedure:
-
Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Charge the reactor with the sodium methoxide solution and anhydrous methanol via a closed-system transfer.
-
Enolate Formation: Cool the reactor jacket to bring the internal temperature to 0-5 °C. Add dimethyl malonate via a calibrated pump over 1-1.5 hours, carefully controlling the addition rate to maintain the temperature. Stir for an additional hour after addition is complete.
-
Alkylation: Add 1-bromopropane via a pump over 1-1.5 hours. After addition, heat the reactor contents to a gentle reflux (60-65 °C) and hold for 4-6 hours. Take samples periodically for in-process GC analysis to confirm reaction completion.
-
Work-up & Isolation: Cool the reactor to 15-20 °C. Carefully add the quench solution via a pump, monitoring for any exotherm. Transfer the reactor contents to an extraction vessel. Perform the extractions and washes as described for the lab scale, using appropriate phase-separation equipment.
-
Purification: Transfer the dried organic phase to a larger rotary evaporator or a dedicated solvent-stripping still to remove the bulk solvent. The crude product is then transferred to a fractional vacuum distillation unit for final purification.
Production Scale Protocol (500 mol)
Equipment: 1000 L stainless steel or glass-lined reactor, process control system, dedicated distillation column.
Procedure:
-
Setup & Charging: All raw material transfers are automated and controlled via mass flow meters into the nitrogen-purged reactor.
-
Reaction: The reaction sequence follows the pilot scale protocol, but all additions and temperature controls are managed by a distributed control system (DCS) to ensure consistency and safety. Process analytical technology (PAT) may be employed for real-time reaction monitoring.
-
Work-up & Purification: The work-up is performed in-situ or in dedicated large-scale extraction vessels. The crude product is purified using a high-efficiency fractional distillation column to achieve the required >99.5% purity, effectively separating the product from unreacted starting materials and the dialkylated byproduct.[12]
Purification and Quality Control
Achieving high purity is critical, especially for pharmaceutical applications. The primary purification method is vacuum distillation, which separates the desired mono-alkylated product from lower-boiling starting materials and higher-boiling dialkylated impurities.[12][13]
Caption: Quality control loop for product purification.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. gelest.com [gelest.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. echemi.com [echemi.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Hydrolysis and Decarboxylation of Dimethyl 2-Propylmalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the hydrolysis and subsequent decarboxylation of dimethyl 2-propylmalonate, a key transformation in the synthesis of various carboxylic acids, notably pentanoic acid and its derivatives. This process is a fundamental component of the malonic ester synthesis, a versatile method for carbon-carbon bond formation.
Introduction
The hydrolysis of this compound followed by decarboxylation is a classic two-step sequence in organic synthesis. The first step, hydrolysis, converts the diester into the corresponding dicarboxylic acid, 2-propylmalonic acid. This is typically achieved through saponification using a strong base, such as potassium hydroxide, followed by acidification. The subsequent step, decarboxylation, involves heating the malonic acid derivative, which readily loses a molecule of carbon dioxide to yield the final carboxylic acid product. This methodology is widely employed in the pharmaceutical and fine chemical industries for the synthesis of a variety of target molecules.
Data Presentation
The following table summarizes representative quantitative data for the hydrolysis and decarboxylation of a closely related analog, diethyl 2-propylmalonate, which can be adapted for this compound. Specific yields for the dimethyl ester are not extensively reported in the literature, but the procedural similarities allow for a reliable estimation.
| Starting Material | Product | Reagents | Reaction Conditions | Overall Yield (%) | Reference |
| Diethyl 2-propylmalonate | 2-Propylpentanoic Acid (Valproic Acid) | 1. Potassium hydroxide 2. Hydrochloric acid 3. Heat (Microwave) | 1. Saponification 2. Acidification 3. Decarboxylation at 190°C for 10 min | 71 | [1] |
Experimental Protocols
This section details the methodologies for the hydrolysis of this compound and the subsequent decarboxylation of the resulting 2-propylmalonic acid.
Protocol 1: Hydrolysis of this compound to 2-Propylmalonic Acid
This protocol outlines the base-catalyzed hydrolysis (saponification) of this compound.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
pH paper or pH meter
-
Standard laboratory glassware for workup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 equivalent) in a 1:1 mixture of methanol and water.
-
To this solution, add potassium hydroxide (3.0 equivalents) in portions.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add concentrated hydrochloric acid to the cooled solution with stirring until the pH is less than 2. This will precipitate the 2-propylmalonic acid.
-
The resulting crude 2-propylmalonic acid can be isolated by filtration or used directly in the subsequent decarboxylation step.
Protocol 2: Decarboxylation of 2-Propylmalonic Acid to Pentanoic Acid
This protocol describes the thermal decarboxylation of the crude 2-propylmalonic acid obtained from the hydrolysis step.
Materials:
-
Crude 2-propylmalonic acid (from Protocol 1)
-
Distillation apparatus
-
Heating mantle
-
Receiving flask
Procedure:
-
Transfer the crude, acidified mixture containing 2-propylmalonic acid to a distillation apparatus.
-
Heat the mixture to a temperature of 150-180°C. Carbon dioxide will evolve as the decarboxylation proceeds.
-
The pentanoic acid product will distill as it is formed.
-
Collect the distillate in a receiving flask.
-
The crude pentanoic acid can be further purified by fractional distillation if required.
Visualizations
Reaction Pathway
The following diagram illustrates the two-step reaction pathway from this compound to pentanoic acid.
Caption: Reaction scheme for the hydrolysis and decarboxylation of this compound.
Experimental Workflow
The diagram below outlines the general laboratory workflow for the synthesis of pentanoic acid from this compound.
Caption: Workflow for the synthesis of pentanoic acid.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 2-Propylmalonate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Dimethyl 2-propylmalonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and well-established method for synthesizing this compound is the malonic ester synthesis. This involves the deprotonation of dimethyl malonate with a suitable base to form a stabilized enolate, which then acts as a nucleophile in a substitution reaction with a propyl halide (e.g., 1-bromopropane).[1][2]
Q2: What are the most common side reactions observed during the synthesis of this compound?
The primary side reactions encountered during the synthesis of this compound are:
-
Dialkylation: The formation of Dimethyl 2,2-dipropylmalonate is a significant side reaction. This occurs because the mono-alkylated product, this compound, still possesses an acidic proton on the alpha-carbon, which can be deprotonated by the base and react with another molecule of the propyl halide.
-
E2 Elimination: The base used to deprotonate the dimethyl malonate can also act as a base to promote the E2 elimination of the propyl halide, leading to the formation of propene. This is more prevalent with stronger, bulkier bases and secondary or tertiary alkyl halides.
-
Hydrolysis: If water is present in the reaction mixture, the ester groups of either the starting material or the product can be hydrolyzed to form the corresponding carboxylic acids.
-
Transesterification: If the alkoxide base used does not match the alkyl groups of the malonic ester (e.g., using sodium ethoxide with dimethyl malonate), a mixture of esters can be formed through transesterification.
Q3: How can I minimize the formation of the dialkylated byproduct?
Minimizing the formation of Dimethyl 2,2-dipropylmalonate is a key challenge. The following strategies can be employed:
-
Control of Stoichiometry: Using a slight excess of dimethyl malonate relative to the propyl halide and the base can favor mono-alkylation.
-
Slow Addition of Alkyl Halide: Adding the propyl halide slowly to the reaction mixture helps to maintain a low concentration, reducing the likelihood of a second alkylation event.
-
Choice of Base: While a strong base is necessary for deprotonation, using a milder base like potassium carbonate in conjunction with a phase-transfer catalyst can sometimes improve selectivity for mono-alkylation.
-
Temperature Control: Maintaining a controlled, and often lower, temperature during the addition of the alkyl halide can help to manage the reaction rate and reduce the chance of a second alkylation.
Q4: What is the role of the base in this synthesis, and which bases are commonly used?
The base is crucial for deprotonating the acidic α-hydrogen of dimethyl malonate to generate the nucleophilic enolate. Commonly used bases include:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation. It is often used in aprotic solvents like THF or DMF.
-
Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe): These are classic bases for malonic ester synthesis and are typically used in the corresponding alcohol as a solvent (ethanol for NaOEt, methanol for NaOMe) to avoid transesterification.
-
Potassium Carbonate (K₂CO₃): A weaker base that can be effective, often in combination with a phase-transfer catalyst, to improve selectivity for mono-alkylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction; significant side product formation. | - Ensure all reagents are pure and anhydrous. - Verify the stoichiometry of reactants; a slight excess of dimethyl malonate may be beneficial. - Monitor the reaction progress using TLC or GC to determine the optimal reaction time. - Re-evaluate the choice of base and solvent. |
| Significant amount of Dimethyl 2,2-dipropylmalonate observed | Excess base or propyl halide; reaction temperature too high; prolonged reaction time. | - Use a strict 1:1 molar ratio of base to dimethyl malonate. - Add the propyl halide dropwise to the reaction mixture. - Maintain a lower reaction temperature during the addition of the alkyl halide. - Consider using a less reactive base or a phase-transfer catalysis system. |
| Presence of propene gas or low boiling point impurities | Competing E2 elimination reaction. | - Use a primary propyl halide (e.g., 1-bromopropane or 1-iodopropane) as they are less prone to elimination. - Employ a less sterically hindered base. - Maintain a moderate reaction temperature. |
| Formation of carboxylic acid byproducts | Presence of water in the reaction. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. |
| Mixture of methyl and other alkyl esters in the product | Transesterification due to mismatch between alkoxide base and ester. | - Ensure the alkoxide base matches the ester's alcohol (e.g., use sodium methoxide with dimethyl malonate). |
| Difficulty in purifying the product | Similar boiling points of mono- and di-alkylated products. | - Careful fractional distillation under vacuum is often necessary. - Column chromatography can also be used for separation, though it may be challenging due to similar polarities. |
Data on Side Product Formation (Qualitative)
| Reaction Parameter | Condition Favoring Mono-alkylation (Desired Product) | Condition Favoring Di-alkylation (Side Product) |
| Stoichiometry (Dimethyl Malonate : Propyl Halide) | > 1 : 1 | ≤ 1 : 1 |
| Stoichiometry (Base : Dimethyl Malonate) | 1 : 1 | > 1 : 1 |
| Rate of Propyl Halide Addition | Slow, dropwise addition | Rapid, bulk addition |
| Reaction Temperature | Lower temperatures (e.g., 0 °C to room temperature) | Higher temperatures (e.g., reflux) |
| Base Strength | Milder base (e.g., K₂CO₃ with PTC) | Stronger base (e.g., NaH, NaOEt) |
Experimental Protocols
Representative Protocol for the Synthesis of this compound [1]
This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Dimethyl malonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium Methoxide (NaOMe)
-
1-Bromopropane
-
Anhydrous Tetrahydrofuran (THF) or Anhydrous Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (if using NaH) or anhydrous methanol (if using NaOMe).
-
Base Addition: If using NaH, carefully add the required amount (1 equivalent) to the solvent. If using NaOMe, add it to the methanol.
-
Enolate Formation: Cool the mixture in an ice bath (0 °C). Add dimethyl malonate (1 equivalent) dropwise to the stirred suspension of the base. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Cool the reaction mixture again in an ice bath. Add 1-bromopropane (1 equivalent) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow and careful addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound. The separation of any unreacted starting material and the dialkylated byproduct, Dimethyl 2,2-dipropylmalonate, is achieved at this stage.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Key side reactions in this compound synthesis.
References
Technical Support Center: Mal-Ester Synth™ Alkylation Module
Welcome to the technical support center for the Mal-Ester Synth™ Alkylation Module. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize malonic ester synthesis reactions, specifically to control and prevent unwanted dialkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dialkylation in my malonic ester synthesis?
A major drawback of malonic ester synthesis is the potential for the formation of dialkylated products, which can complicate purification and lower the yield of the desired mono-substituted compound.[1] The primary factors influencing mono- versus dialkylation are the stoichiometry of the reactants, the amount and strength of the base, reaction temperature, and the reactivity of the alkylating agent.[2] The monoalkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time if reaction conditions are not carefully controlled.[3]
Q2: How does the stoichiometry of the reactants affect the product distribution?
The molar ratio of the reactants is a critical factor. To favor monoalkylation, a slight to moderate excess of the malonic ester relative to the alkyl halide and the base should be used.[4] This increases the probability that the enolate formed will be from the starting malonic ester rather than the mono-alkylated product.[2] A 1.1:1 ratio of malonic ester to alkyl halide is a good starting point.[2] Conversely, to achieve dialkylation, a second equivalent of base and the alkylating agent are intentionally added after the first alkylation is complete.[2][5]
Q3: What is the role of the base in controlling selectivity?
Using a 1:1 molar ratio of base to malonic ester is crucial for favoring monoalkylation.[2] This ensures that there is not enough base to deprotonate the mono-alkylated product in significant quantities.[2] Sodium ethoxide (NaOEt) in ethanol is a commonly used base.[6] It is important to match the alkoxide of the base with the ester group of the malonic ester to prevent transesterification.[1] For more controlled and irreversible deprotonation, stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF can be used.[2]
Q4: Can reaction conditions like temperature and addition rate be optimized to prevent dialkylation?
Yes, temperature control is crucial. The alkylation step may require heating, but excessively high temperatures can increase the rate of the second alkylation.[6] For highly reactive alkylating agents, the alkyl halide should be added slowly and at a low temperature (e.g., 0 °C) to maintain its low concentration throughout the reaction, thereby minimizing the chance of a second alkylation event.[2]
Q5: Are there alternative methods to improve monoalkylation selectivity?
Phase-transfer catalysis (PTC) is an excellent alternative to classical methods, particularly if you are struggling with dialkylation.[2] PTC often allows for the use of milder bases, such as potassium carbonate, and can proceed at lower temperatures, which enhances selectivity for monoalkylation.[2]
Troubleshooting Guide: Excessive Dialkylation
If you are observing a significant amount of dialkylated product, refer to the following guide.
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a slight excess of the malonic ester relative to the alkyl halide and base (e.g., 1.1 : 1.0 : 1.0). This favors the deprotonation of the starting material. |
| Excess Base | Ensure you are using only one molar equivalent of the base relative to the malonic ester. An excess of base will deprotonate the mono-alkylated product, leading to dialkylation. |
| High Reaction Temperature | Maintain the lowest effective temperature for the alkylation. For highly reactive alkyl halides, consider cooling the reaction mixture during addition. |
| Rapid Addition of Alkyl Halide | Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration, reducing the likelihood of a second alkylation. |
| Highly Reactive Alkyl Halide | In addition to slow, cooled addition, consider using a less polar solvent to slightly temper the reactivity. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or GC-MS and quench the reaction once the starting material is consumed to prevent further alkylation. |
Data Presentation
The stoichiometry of the reactants significantly impacts the yield of the desired mono-alkylated product. The following table summarizes the effect of varying the diethyl malonate to iodobutane ratio on the yield of the mono-alkylated product.
| Diethyl Malonate (equivalents) | Iodobutane (equivalents) | Sodium Hydride (equivalents) | Solvent | Concentration (M) | Yield of Mono-alkylated Product (%) [7] |
| 1.0 | 1.0 | 1.0 | DMF | 1.0 | 55 |
| 1.2 | 1.0 | 1.0 | DMF | 1.0 | 65 |
| 1.5 | 1.0 | 1.0 | DMF | 1.0 | 62 |
| 1.2 | 1.0 | 1.0 | DMF | 0.5 | 75 |
Table 1: Effect of reactant stoichiometry and concentration on the yield of mono-alkylated diethyl malonate. Data adapted from a study on the preparation of mono-substituted malonic acid half oxyesters.[7]
Experimental Protocols
Protocol for Selective Mono-alkylation of Diethyl Malonate
This protocol provides a general guideline for achieving selective mono-alkylation of diethyl malonate.
Materials:
-
Diethyl malonate (1.1 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.0 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the sodium hydride to a flask containing anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the diethyl malonate dropwise to the stirred suspension of NaH in DMF.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide dropwise to the enolate solution.
-
Let the reaction proceed at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mono-alkylated product.
-
Purify the product as necessary using distillation or column chromatography.
Visualizations
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Crude Dimethyl 2-propylmalonate
This guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in crude Dimethyl 2-propylmalonate (CAS 14035-96-2) via Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to find in my crude this compound sample?
A1: Impurities typically arise from the synthetic route, which is most commonly the malonic ester synthesis.[1] The most prevalent impurities include unreacted starting materials and side-products from the alkylation reaction.
-
Unreacted Starting Materials:
-
Dimethyl malonate
-
Propyl halide (e.g., 1-bromopropane)
-
Residual solvents (e.g., THF, DMF)[1]
-
-
Common Side-Products:
-
Dimethyl 2,2-dipropylmalonate: This is the most common side-product, formed when the mono-alkylated product is deprotonated and undergoes a second alkylation.[2][3]
-
Transesterification Products: If the alkoxide base used does not match the ester's alkyl groups (e.g., using sodium ethoxide with dimethyl malonate), a mixture of esters can form.[2][3]
-
O-alkylation Products: While less common, reaction at the oxygen of the enolate can lead to ketene acetal formation.[2]
-
Q2: My chromatogram shows poor peak shape, specifically tailing. What could be the cause?
A2: Peak tailing is often indicative of active sites within the GC system, especially for polar compounds. It can also be caused by a mismatch in solvent polarity or column degradation.
-
Active Sites: The injector liner, column inlet, or packing material can contain active sites that interact with your analyte. Consider using a deactivated liner or trimming the first few centimeters of the column.[4][5]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample further.
-
Inappropriate Solvent: Using a highly polar solvent like methanol with a non-polar column can cause poor peak focusing. Solvents like dichloromethane or ethyl acetate are often better choices.[6][7]
-
Column Contamination/Degradation: Impurities from previous injections can accumulate at the head of the column. Baking out the column at a high temperature (within its limits) or trimming the inlet side can resolve this.[4]
Q3: I am seeing peaks in my chromatogram that I cannot identify with a standard library search. What are my next steps?
A3: Unidentified peaks require a more detailed analysis of the mass spectra.
-
Analyze the Fragmentation Pattern: Look for characteristic losses. Malonate esters often show a characteristic fragmentation involving the loss of the malonate moiety.[8] Examine the molecular ion (if present) and key fragment ions to deduce the structure.
-
Consider Soft Ionization: If your system has the capability, using a soft ionization technique can help in identifying the molecular ion, which may be absent in standard Electron Ionization (EI) due to extensive fragmentation.[9]
-
Review the Synthesis: Re-examine the reaction mechanism for less common but plausible side reactions that could lead to the observed impurity.
Q4: How can I prevent the formation of the dialkylated (Dimethyl 2,2-dipropylmalonate) impurity during synthesis?
A4: Minimizing the dialkylated side product is key to improving the yield of this compound. The primary strategy involves controlling the stoichiometry. Using an excess of the dimethyl malonate relative to the base and alkylating agent can help favor mono-alkylation.[2]
Experimental Protocol: GC-MS Analysis
This protocol provides a standard method for the GC-MS analysis of a crude this compound reaction mixture.
1. Sample Preparation:
-
Withdraw a 100 µL aliquot from the crude reaction mixture.
-
Dilute the aliquot with 900 µL of a suitable solvent, such as dichloromethane or ethyl acetate, in a 1.5 mL GC vial.[6]
-
Vortex the sample to ensure it is homogeneous.
2. GC-MS Instrumentation and Conditions: The following table outlines a typical set of parameters for the analysis. These may need to be optimized for your specific instrumentation and sample.
| Parameter | Value | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | Standard, reliable GC system. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent | Provides sensitive detection and mass data. |
| Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) | A non-polar column suitable for volatile and semi-volatile organic compounds.[6] |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Injection Volume | 1 µL | Standard injection volume. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overload and improves peak shape for concentrated samples. |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Typical flow rate for this column dimension. |
| Oven Program | Initial: 70°C, hold 2 min | Allows for solvent elution and focusing of early eluting peaks. |
| Ramp: 15°C/min to 250°C | Separates components based on boiling point. | |
| Hold: 5 min at 250°C | Ensures elution of all high-boiling point components. | |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method providing reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40 - 450 amu | Covers the expected mass range of the target compound and likely impurities. |
Data Presentation: Potential Impurities
The following table summarizes the expected impurities, their molecular weights, and likely mass spectral characteristics to aid in identification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Elution Order | Key Mass Spectral Features |
| Dimethyl malonate | C₅H₈O₄ | 132.11 | 1 | Starting material, will elute early. |
| This compound | C₈H₁₄O₄ | 174.19 | 2 | Product. |
| Dimethyl 2,2-dipropylmalonate | C₁₁H₂₀O₄ | 216.27 | 3 | Dialkylated side-product, will elute after the main product. |
Visualizations
Experimental Workflow
Caption: GC-MS Workflow for Impurity Identification
Troubleshooting Guide
Caption: Troubleshooting Guide for Poor Peak Shape
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives | MDPI [mdpi.com]
- 9. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
Technical Support Center: Purification of Dimethyl 2-propylmalonate by Vacuum Distillation
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the vacuum distillation of dimethyl 2-propylmalonate.
Frequently Asked Questions (FAQs)
Q1: What is the atmospheric boiling point of this compound, and why is vacuum distillation necessary for its purification?
A1: The boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 204.4 °C[1][]. Vacuum distillation is essential for purifying this compound because distillation at atmospheric temperature would require high temperatures that could lead to thermal decomposition.[3] By reducing the pressure, the boiling point is significantly lowered, allowing for a safer and more efficient purification process that minimizes the risk of product degradation.[3][4]
Q2: What are the most common impurities in a crude this compound reaction mixture?
A2: Common impurities originating from the malonic ester synthesis include unreacted starting materials like dimethyl malonate and the alkylating agent (e.g., 1-bromopropane), as well as side-products such as dialkylated malonic esters.[5] Solvents used in the reaction and workup, such as DMF, THF, or diethyl ether, may also be present.[1][6]
Q3: How can I estimate the boiling point of this compound at a specific vacuum pressure?
A3: A pressure-temperature nomograph can be used to estimate the boiling point of a liquid at a reduced pressure.[7][8] By knowing the boiling point at a given pressure (e.g., 204.4 °C at 760 mmHg), you can extrapolate to find the approximate boiling point at your desired vacuum level.
Q4: What are the ideal vacuum conditions for the distillation of this compound?
A4: The ideal vacuum conditions will depend on your specific equipment and the thermal sensitivity of any remaining impurities. Generally, a vacuum that allows the compound to boil between 45 °C and 180 °C is recommended to prevent decomposition.[3] For many organic compounds of similar molecular weight, a pressure of 0.1 - 20 mmHg is often suitable.
Q5: What should I do if I observe product decomposition during distillation?
A5: If you suspect thermal decomposition (e.g., darkening of the liquid, evolution of gases), you should immediately lower the temperature of the heating mantle and improve the vacuum to further reduce the boiling point.[9] Ensuring even heating and the use of boiling chips or a magnetic stirrer can also help prevent localized overheating.
Troubleshooting Guide
This guide addresses common problems encountered during the vacuum distillation of this compound.
| Problem | Possible Causes | Solutions |
| Difficulty Achieving or Maintaining Target Vacuum | Leaks in the apparatus (improperly sealed joints, cracks in glassware, tubing connections). | Inspect all glassware for cracks and ensure all ground glass joints are properly greased and securely clamped. Check all tubing connections for a tight fit. |
| Inefficient vacuum pump. | Check the vacuum pump oil level and quality; change if necessary. Ensure the pump is adequately sized for your system. | |
| Saturated cold trap. | Ensure the cold trap is filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen) and is not overwhelmed with condensed volatiles. | |
| Bumping or Unstable Boiling | Uneven heating of the distillation flask. | Use a heating mantle with a magnetic stirrer for even heat distribution. |
| Lack of boiling chips or stir bar. | Always add new boiling chips or a magnetic stir bar to the flask before heating and applying vacuum. | |
| Vacuum applied too rapidly. | Apply the vacuum gradually to the system to allow for controlled degassing of the crude material. | |
| Low Product Yield | Incomplete separation from lower-boiling impurities. | Use a fractionating column (e.g., Vigreux column) to improve separation efficiency.[9] |
| Distillation temperature is too low. | Gradually increase the heating mantle temperature to ensure the product has sufficient vapor pressure to distill. | |
| Product hold-up in the distillation apparatus. | Minimize the surface area of the distillation path where possible. Ensure the apparatus is well-insulated to prevent premature condensation. | |
| Product Contamination/Discoloration | Thermal degradation. | Improve the vacuum to lower the distillation temperature. Ensure the heating mantle is not set to an excessively high temperature.[9] |
| Carryover of non-volatile impurities. | Do not fill the distillation flask more than two-thirds full to prevent splashing into the condenser. | |
| Inadequate separation of fractions. | Collect different fractions in separate receiving flasks and analyze their purity (e.g., by GC or NMR) to identify the pure product fractions. |
Quantitative Data
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 14035-96-2[1] |
| Molecular Formula | C₈H₁₄O₄[1] |
| Molecular Weight | 174.19 g/mol [1] |
| Boiling Point (at 760 mmHg) | 204.4 °C[1][] |
| Density | 1.037 g/cm³[1][] |
Estimated Boiling Points of this compound at Reduced Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | ~50-60 |
| 5 | ~70-80 |
| 10 | ~85-95 |
| 20 | ~100-110 |
| 50 | ~125-135 |
Note: These are estimated values. Actual boiling points may vary depending on the accuracy of the vacuum gauge and the purity of the compound.
Experimental Protocols
Detailed Methodology for Vacuum Distillation of this compound
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus using clean, dry glassware. This should include a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter connected to a cold trap and a vacuum pump.
-
For improved separation, a short Vigreux column can be placed between the distillation flask and the distillation head.
-
Ensure all ground-glass joints are lightly greased with a suitable vacuum grease and securely clamped.
-
-
Sample Preparation:
-
Charge the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add a new magnetic stir bar or a few boiling chips to the flask to ensure smooth boiling.
-
-
Distillation Procedure:
-
Begin stirring the crude material.
-
Slowly and carefully apply the vacuum. The crude material may bubble as residual low-boiling solvents are removed.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun in a separate receiving flask.
-
As the temperature rises and stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main product fraction.
-
Continue distillation until the temperature at the distillation head begins to drop, indicating that most of the product has distilled, or until the temperature starts to rise again, indicating the distillation of higher-boiling impurities.
-
Turn off the heating and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.
-
-
Product Handling:
-
Weigh the collected pure fraction of this compound and determine the yield.
-
Confirm the purity of the distilled product using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 5. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Pressure-Temperature Nomograph Tool [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
Optimizing reaction conditions for high yield of Dimethyl 2-propylmalonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dimethyl 2-propylmalonate for high yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and effective method for synthesizing this compound is the malonic ester synthesis. This process involves the alkylation of dimethyl malonate with a propyl halide. The core of this reaction is the formation of a carbanion from dimethyl malonate by a base, which then acts as a nucleophile and attacks the propyl halide in an SN2 reaction.
Q2: I am experiencing a low yield of my desired product. What are the most common causes?
Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Deprotonation: The base may not be strong enough or may have degraded due to moisture, leading to incomplete formation of the dimethyl malonate enolate.[1][2]
-
Side Reactions: The most common side reaction is dialkylation, where the product is alkylated a second time.[1][3] Other potential side reactions include elimination reactions of the propyl halide and transesterification if the alkoxide base does not match the ester.[4]
-
Purity of Reagents and Solvents: The presence of moisture or other impurities in the dimethyl malonate, propyl halide, base, or solvent can significantly reduce the yield.[1][2]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can all lead to lower yields.
Q3: How can I minimize the formation of the dialkylated side product, Dimethyl 2,2-dipropylmalonate?
To favor the formation of the mono-alkylated product, this compound, you can employ the following strategies:
-
Use a Stoichiometric Excess of Dimethyl Malonate: Using a slight excess of dimethyl malonate relative to the base and the propyl halide will increase the probability that the enolate reacts with the propyl halide before the mono-alkylated product can be deprotonated and react again.
-
Slow Addition of the Alkylating Agent: Adding the propyl halide slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thereby reducing the chance of a second alkylation.
-
Control of Stoichiometry: Carefully controlling the molar ratios of your reactants is crucial. Use of more than one equivalent of the base and alkyl halide will favor dialkylation.[3][5]
Q4: What are the recommended bases and solvents for this reaction?
Commonly used bases for the malonic ester synthesis include sodium hydride (NaH) and sodium methoxide (NaOMe).
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation. It is often used in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).[5]
-
Sodium Methoxide (NaOMe): A strong base that is typically used in methanol. To avoid transesterification, it is critical that the alkoxide of the base matches the alkyl group of the malonate ester.[3]
The choice of solvent is often dictated by the base being used. Anhydrous (dry) solvents are essential to prevent quenching of the base.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective Deprotonation: Base is too weak, has degraded due to moisture, or an insufficient amount was used. | Use a fresh, anhydrous, and appropriately strong base (e.g., NaH, NaOMe). Ensure at least one molar equivalent of the base is used. Conduct the reaction under an inert, anhydrous atmosphere.[1][2] |
| Impure Reagents: Dimethyl malonate or propyl halide contains impurities that are interfering with the reaction. | Purify the dimethyl malonate and propyl halide by distillation before use.[2] | |
| Presence of a Significant Amount of Dialkylated Product | Incorrect Stoichiometry: Molar ratio of base and/or propyl halide to dimethyl malonate is too high. | Use a slight excess of dimethyl malonate. Carefully control the stoichiometry, ensuring no more than one equivalent of base and propyl halide are used for mono-alkylation. |
| Rapid Addition of Alkyl Halide: High local concentration of the alkylating agent promotes a second alkylation. | Add the propyl halide dropwise to the reaction mixture over a period of time. | |
| Formation of an Alkene Side Product | Elimination Reaction: The propyl halide is undergoing E2 elimination instead of SN2 substitution. This is more common with secondary and tertiary halides, but can occur with primary halides under strongly basic conditions. | Use a primary propyl halide (e.g., 1-bromopropane or 1-iodopropane). Consider using a less hindered base if possible, and maintain a moderate reaction temperature. |
| Presence of Methyl and Other Esters in the Final Product | Transesterification: The alkoxide from the base is different from the alkyl group of the ester, leading to an exchange. | Ensure the alkoxide of the base matches the ester. For dimethyl malonate, use sodium methoxide (NaOMe) in methanol. If using a different alkoxide base is necessary, a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent is a better choice.[3][4] |
Data Presentation: Impact of Reaction Conditions on Yield
The following table provides illustrative data on how different reaction parameters can influence the yield of this compound. Please note that these are representative values and actual results may vary based on specific experimental details.
| Entry | Base (1.1 eq) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Yield of Dimethyl 2,2-dipropylmalonate (%) |
| 1 | NaH | THF | 65 | 4 | 85 | 10 |
| 2 | NaOMe | Methanol | 65 | 4 | 80 | 12 |
| 3 | K₂CO₃ | Acetone | 56 | 12 | 65 | 5 |
| 4 | NaH | THF | 25 | 12 | 70 | 8 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound using sodium hydride as the base.
Materials:
-
Dimethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Bromopropane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium hydride (1.1 equivalents).
-
Washing of Sodium Hydride: The mineral oil is removed from the sodium hydride by washing with anhydrous hexanes (3x), followed by careful decantation of the hexanes.
-
Solvent Addition: Anhydrous THF is added to the flask to create a slurry of sodium hydride.
-
Enolate Formation: The slurry is cooled to 0 °C in an ice bath. Dimethyl malonate (1.0 equivalent) is added dropwise to the stirred suspension. The reaction mixture is then allowed to warm to room temperature and stirred for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: The reaction mixture is cooled back down to 0 °C, and 1-bromopropane (1.0 equivalent) is added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 65 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature and quenched by the slow and careful addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with water and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing reaction yield.
References
Troubleshooting low conversion rates in dimethyl malonate alkylation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the alkylation of dimethyl malonate.
Frequently Asked Questions (FAQs)
Q1: My dimethyl malonate alkylation reaction has a low conversion rate. What are the most common causes?
Low conversion rates in dimethyl malonate alkylation can stem from several factors, including incomplete deprotonation, reagent impurity, suboptimal reaction conditions, and competing side reactions.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Q2: How can I ensure complete deprotonation of dimethyl malonate?
Incomplete deprotonation is a primary reason for low yields.[1][2] To ensure complete formation of the malonate enolate, consider the following:
-
Base Selection: The base must be strong enough to deprotonate the dimethyl malonate. The pKa of the base's conjugate acid should be significantly higher than that of dimethyl malonate (pKa ≈ 13 in water).[2][3] Sodium methoxide (NaOMe) in methanol is a common and effective choice.[3] Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be used, particularly in aprotic solvents like THF or DMF, to drive the enolate formation to completion.[2][4]
-
Base Stoichiometry: At least one full equivalent of the base is required for mono-alkylation.[2] For dialkylation, a second equivalent of base is added after the initial mono-alkylation is complete.[4]
-
Base Quality: Alkoxide bases are moisture-sensitive.[2] Using fresh, dry base and anhydrous reaction conditions is critical to prevent the base from being quenched.[1][5]
Q3: What are the most common side reactions, and how can they be minimized?
Several side reactions can compete with the desired alkylation, reducing the yield of the target product.
-
Dialkylation: The mono-alkylated product still has an acidic proton and can be deprotonated and alkylated a second time.[6][7] To favor mono-alkylation, use a slight excess of dimethyl malonate relative to the base and alkylating agent.[6][8] Slow addition of the alkylating agent can also help.[6]
-
E2 Elimination: The basic conditions can promote an E2 elimination reaction of the alkyl halide, forming an alkene.[6] This is more prevalent with secondary and tertiary alkyl halides.[6][9] Whenever possible, use primary or methyl alkyl halides.[6] Lowering the reaction temperature may also favor the desired SN2 reaction over elimination.[6]
-
Hydrolysis: The presence of water, especially during workup under basic or acidic conditions, can lead to the hydrolysis of the ester groups.[6] It is crucial to use anhydrous conditions throughout the reaction and minimize contact time with aqueous acid or base during workup.[6]
-
Transesterification: If the alkoxide base does not match the alcohol component of the ester (e.g., using sodium ethoxide with dimethyl malonate), a mixture of ester products can be formed.[6][7] Always match the alkoxide to the ester (e.g., sodium methoxide for dimethyl malonate).[3]
Q4: How do I choose the appropriate solvent for my reaction?
The choice of solvent can influence the reaction outcome. Protic solvents like methanol are commonly used with sodium methoxide.[4] Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are often employed with stronger bases like NaH or LDA to ensure complete enolate formation and minimize side reactions.[4] The use of strongly coordinating solvents like DMSO or HMPA can lead to "naked" enolates, which are more reactive.[10]
Q5: My reaction is still sluggish despite using the correct reagents. What should I do?
If the reaction is slow or incomplete, consider the following:
-
Reaction Temperature: While room temperature is often sufficient for deprotonation, heating is typically required after the addition of the alkylating agent.[4] The optimal temperature will depend on the specific substrates and solvent used. Insufficient heating can lead to a slow or incomplete reaction.[4]
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[2][4]
-
Purity of Reagents: Impurities in the dimethyl malonate or alkyl halide can lead to side reactions that consume reagents and lower the yield.[1] It is recommended to use purified reagents. Dimethyl malonate can be purified by vacuum distillation.[2]
Data Presentation
Table 1: Common Bases for Dimethyl Malonate Alkylation
| Base | pKa of Conjugate Acid | Common Solvent | Key Considerations |
| Sodium Methoxide (NaOMe) | ~16 (Methanol) | Methanol | Prevents transesterification with dimethyl malonate.[3] |
| Sodium Hydride (NaH) | ~36 (H₂) | THF, DMF | Irreversible deprotonation; requires anhydrous conditions.[2][5] |
| Lithium Diisopropylamide (LDA) | ~36 (Diisopropylamine) | THF | Strong, non-nucleophilic, sterically hindered base; useful for avoiding side reactions.[2][4] |
| Potassium Carbonate (K₂CO₃) | ~10.3 (HCO₃⁻) | DMF, Acetone | A weaker base, often used with a phase-transfer catalyst.[11][12] |
Table 2: Troubleshooting Guide for Low Conversion Rates
| Observation | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | Incomplete deprotonation | Use at least one equivalent of a sufficiently strong, fresh base under anhydrous conditions.[1][2] |
| Low reaction temperature or insufficient time | Gradually increase the reaction temperature and monitor progress by TLC/GC.[5] | |
| Impure reagents | Purify dimethyl malonate by vacuum distillation and ensure the purity of the alkyl halide.[1][2] | |
| Formation of Dialkylated Product | Incorrect stoichiometry | Use a slight excess of dimethyl malonate and add the alkylating agent slowly.[6][8] |
| Formation of Alkene Byproduct | E2 elimination of alkyl halide | Use primary or methyl alkyl halides; consider lowering the reaction temperature.[6] |
| Presence of Mixed Esters | Transesterification | Use a base with the same alkoxide as the malonate ester (e.g., NaOMe for dimethyl malonate).[6][7] |
| Hydrolysis of Ester Groups | Presence of water | Use anhydrous reagents and solvents; minimize contact with aqueous acid/base during workup.[6] |
Experimental Protocols
Protocol 1: General Procedure for Mono-alkylation of Dimethyl Malonate
This protocol describes a general procedure for the mono-alkylation of dimethyl malonate using sodium methoxide in methanol.
Materials:
-
Dimethyl malonate
-
Sodium methoxide
-
Anhydrous methanol
-
Alkyl halide
-
Apparatus for reaction under an inert atmosphere, reflux, and extraction.
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.0 equivalent) in anhydrous methanol in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[4]
-
Enolate Formation: Add dimethyl malonate (1.05 equivalents) dropwise to the sodium methoxide solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.[4][6]
-
Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.[4][6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[4]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.[4][13]
Visualizations
Caption: Reaction pathway for the alkylation of dimethyl malonate.
Caption: A logical workflow for troubleshooting low conversion rates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. EP0918047A1 - C-Alkylation process of esters of malonic acid - Google Patents [patents.google.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Temperature Control During Enolate Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the crucial step of enolate formation. Precise temperature control is paramount for achieving desired regioselectivity, preventing side reactions, and ensuring reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in controlling enolate formation?
Temperature is a critical parameter that dictates whether a reaction proceeds under kinetic or thermodynamic control.[1][2]
-
Kinetic Control: At low temperatures (typically -78 °C), the reaction is irreversible, and the product that forms fastest is the major product. This is the kinetic enolate, which is usually the less substituted and less thermodynamically stable enolate.[1][2]
-
Thermodynamic Control: At higher temperatures (e.g., 0 °C to room temperature), the deprotonation becomes reversible. This allows for equilibrium to be established, favoring the formation of the most stable product, the thermodynamic enolate. This is typically the more substituted enolate.[1][2]
Q2: How do I choose the correct temperature for my desired enolate?
The choice of temperature is intrinsically linked to the desired regioisomer (kinetic vs. thermodynamic).
-
For the kinetic enolate: Use a low temperature, most commonly -78 °C. This is conveniently achieved with a dry ice/acetone bath.[1]
-
For the thermodynamic enolate: Use a higher temperature, such as 0 °C or room temperature, to allow the system to reach equilibrium.
Q3: What are common low-temperature cooling baths used in a laboratory setting?
Several standard cooling baths can be used to achieve and maintain specific low temperatures for extended periods.
| Mixture | Temperature (°C) |
| Ice/Water | 0 |
| Ice/NaCl | -10 to -20 |
| Dry Ice/Acetonitrile | -42 |
| Dry Ice/Acetone | -78 |
| Liquid Nitrogen/Isopentane | -160 |
Q4: Can I form the thermodynamic enolate at low temperatures?
Generally, forming the thermodynamic enolate requires temperatures that allow for equilibration. However, one strategy to favor the thermodynamic product under kinetically controlled temperature conditions is to use a substoichiometric amount of a strong base (e.g., 0.95 equivalents of LDA). The presence of a small amount of the unreacted ketone allows for proton exchange and equilibration to the more stable thermodynamic enolate over time, even at low initial temperatures, followed by warming.
Troubleshooting Guides
Issue 1: Low yield of the desired alkylated product after kinetic enolate formation.
Question: I performed an enolate formation at -78 °C with LDA, followed by alkylation, but my yield is very low. What could be the problem?
Possible Causes and Solutions:
-
Incomplete Enolate Formation:
-
Problem: The deprotonation may not have gone to completion before the addition of the electrophile.
-
Solution: Ensure a sufficient reaction time for the enolate to form. This can be monitored by TLC if a suitable staining method is available. Typically, stirring for at least 30-60 minutes at -78 °C after the addition of the ketone to the LDA solution is recommended.[3]
-
-
Impure Reagents or Solvents:
-
Problem: Traces of water or other protic impurities in the ketone, solvent (e.g., THF), or glassware can quench the LDA and the enolate.[3]
-
Solution: Use freshly distilled, anhydrous solvents. Ensure all glassware is rigorously flame-dried or oven-dried before use. The ketone should be free of water.
-
-
Incorrect Temperature:
-
Problem: The temperature of the reaction may have risen significantly during the addition of reagents.
-
Solution: Add reagents dropwise to the cooled solution to maintain the internal temperature at -78 °C. Use a low-temperature thermometer to monitor the internal temperature.
-
-
Sluggish Reaction at Low Temperature:
-
Problem: The deprotonation reaction may be inherently slow for your specific substrate at -78 °C.
-
Solution: After the initial low-temperature addition, consider allowing the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C) for a short period before adding the electrophile. However, be cautious as this may lead to some equilibration towards the thermodynamic enolate.
-
Issue 2: A mixture of regioisomers is obtained when targeting the kinetic enolate.
Question: I am trying to form the kinetic enolate, but I am getting a significant amount of the thermodynamic product. How can I improve the selectivity?
Possible Causes and Solutions:
-
Temperature is too high:
-
Problem: Even a slight increase in temperature can allow for equilibration to the thermodynamic enolate.
-
Solution: Ensure the cooling bath is well-maintained and that the internal reaction temperature does not rise above -70 °C.
-
-
Base is not sterically hindered enough:
-
Problem: While strong, a less bulky base may not provide the desired kinetic selectivity.
-
Solution: Use a highly hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS).
-
-
Slow addition of the ketone:
-
Problem: Adding the ketone too slowly to the base can create localized areas of excess ketone, which can facilitate proton exchange and equilibration.
-
Solution: Add the ketone solution dropwise but at a steady rate to the stirred LDA solution.
-
Issue 3: Decomposition of the enolate or product upon warming.
Question: My reaction seems to work at low temperatures, but upon warming to room temperature, I observe significant decomposition. What is happening?
Possible Causes and Solutions:
-
Enolate Instability:
-
Problem: Some enolates are not stable at room temperature and can undergo side reactions such as aldol condensation or decomposition.
-
Solution: After the alkylation step at low temperature, quench the reaction at that low temperature before allowing it to warm to room temperature. A common quenching agent is a saturated aqueous solution of ammonium chloride.[3]
-
-
Side Reactions of the Product:
-
Problem: The alkylated product itself might be unstable under the reaction conditions upon warming.
-
Solution: Minimize the time the product spends in the reaction mixture after formation. Once the reaction is complete (as monitored by TLC), proceed with the workup immediately.
-
Data Presentation
The regioselectivity of enolate formation is highly dependent on the reaction conditions. The following table illustrates the effect of base and temperature on the deprotonation of 2-methylcyclohexanone, with the product ratio determined by trapping the enolates as their trimethylsilyl (TMS) enol ethers.
| Ketone | Base | Temperature (°C) | Kinetic Product (%) (less substituted) | Thermodynamic Product (%) (more substituted) |
| 2-Methylcyclohexanone | LDA | -78 | >99 | <1 |
| 2-Methylcyclohexanone | Me3COK | 25 | 32 | 68 |
| 2-Methylcyclohexanone | NaH | 25 | 26 | 74 |
Data is representative and compiled from principles discussed in the literature. Actual ratios may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Formation of the Kinetic Enolate of 2-Methylcyclohexanone
This protocol describes the generation of the less substituted (kinetic) lithium enolate of 2-methylcyclohexanone using LDA at -78 °C.
Materials:
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
2-Methylcyclohexanone
-
Anhydrous reaction vessel with a magnetic stirrer, nitrogen inlet, and thermometer
Procedure:
-
LDA Preparation: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting pale yellow solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate. The enolate solution is now ready for reaction with an electrophile.
Protocol 2: Formation of the Thermodynamic Enolate of 2-Methylcyclohexanone
This protocol describes the generation of the more substituted (thermodynamic) sodium enolate of 2-methylcyclohexanone using sodium hydride at elevated temperatures.
Materials:
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Anhydrous reaction vessel with a magnetic stirrer, reflux condenser, nitrogen inlet, and thermometer
Procedure:
-
Preparation: In a flame-dried, nitrogen-purged flask, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Enolate Formation: To the stirred suspension of NaH, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
Equilibration: After the initial addition, slowly heat the reaction mixture to reflux and maintain reflux for 2-4 hours. The evolution of hydrogen gas should cease, indicating the formation of the sodium enolate. This extended time at a higher temperature allows for equilibration to the more stable thermodynamic enolate. The enolate solution is now ready for reaction with an electrophile.
Mandatory Visualization
Caption: Decision workflow for selecting conditions for kinetic vs. thermodynamic enolate formation.
Caption: Troubleshooting workflow for poor regioselectivity in kinetic enolate formation.
References
Technical Support Center: Purification of Products from Dimethyl Malonate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions concerning the removal of unreacted dimethyl malonate from product mixtures.
Frequently Asked Questions (FAQs)
Q1: My crude NMR/GC-MS analysis shows a significant amount of unreacted dimethyl malonate. What is the most direct method for its removal?
A1: The optimal removal method depends on the properties of your product. The three most common techniques are a basic aqueous wash, fractional distillation, and column chromatography. For thermally stable products with a boiling point significantly different from dimethyl malonate (181 °C at atmospheric pressure), fractional distillation under reduced pressure is often the most effective and scalable method.[1] If your product is not volatile or is thermally sensitive, a basic aqueous wash followed by column chromatography is recommended.[1]
Q2: How does a basic aqueous wash remove dimethyl malonate?
A2: The methylene protons (α-protons) of dimethyl malonate are weakly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[2] Washing the crude product (dissolved in a water-immiscible organic solvent) with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃), deprotonates the dimethyl malonate.[1][2] This forms a water-soluble sodium salt that partitions into the aqueous layer and is subsequently removed.[1]
Q3: My product is also an ester. Will a basic wash cause it to hydrolyze?
A3: There is a risk of hydrolysis (saponification) of your ester product.[2] To minimize this risk, the following precautions should be taken:
-
Use a mild base like saturated sodium bicarbonate solution instead of strong bases like sodium hydroxide (NaOH).[2]
-
Keep the duration of the wash brief, typically only a few minutes.[1]
-
Perform the wash at a low temperature, for instance, in an ice bath, to reduce the rate of hydrolysis.[1]
-
Immediately after the basic wash, wash the organic layer with brine (a saturated aqueous solution of NaCl) to remove any residual base.[1]
Q4: When is fractional distillation the most suitable purification method?
A4: Fractional distillation is the preferred method when your product is thermally stable and has a boiling point that differs from dimethyl malonate by at least 20-30 °C under the selected pressure.[2] This technique is highly efficient for large-scale purifications and can yield a very pure product.[1][2]
Q5: Under what circumstances is column chromatography the best option?
A5: Column chromatography is the ideal choice for:
-
Small-scale reactions.[1]
-
Separating products with boiling points very close to that of dimethyl malonate.[1]
-
Instances where other impurities are also present in the reaction mixture.[1]
-
Purification of thermally sensitive compounds.[1]
Q6: I am experiencing an emulsion during the extractive workup. How can I resolve this?
A6: Emulsion formation can hinder the separation of aqueous and organic layers. To break an emulsion, you can try the following:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[3]
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.[3]
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period to allow the layers to separate.[3]
-
Filtration: In difficult cases, filtering the mixture through a pad of Celite or glass wool can help break the emulsion.[3]
-
Centrifugation: For small-scale separations, centrifuging the mixture is an effective way to force the layers to separate.[3][4]
Data Presentation
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Basic Aqueous Wash | Converts dimethyl malonate to its water-soluble salt.[1] | - Quick and simple.[1]- Removes acidic impurities. | - Risk of product hydrolysis (especially for esters).[1]- May not be completely effective in a single wash. | Products that are not sensitive to basic conditions.[1] |
| Fractional Distillation | Separation based on differences in boiling points.[1] | - Scalable to large quantities.[1]- Can provide a very pure product.[1] | - Requires the product to be thermally stable.[1]- Ineffective if boiling points are close.[1] | Thermally stable products with boiling points differing from dimethyl malonate by at least 20-30 °C.[2] |
| Column Chromatography | Separation based on differential adsorption to a stationary phase.[2] | - High-resolution separation.[2]- Applicable to a wide range of compounds.[2]- Can remove multiple impurities simultaneously.[2] | - Can be time-consuming and labor-intensive.[2]- Requires disposal of solvent and stationary phase.[2] | Thermally sensitive compounds, products with boiling points close to dimethyl malonate, or for removing multiple impurities.[1][2] |
Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Solubility |
| Dimethyl Malonate | 132.12 | 181 | Sparingly soluble in water; miscible with ethanol and ether. |
| Diethyl Malonate | 160.17 | 199 | Slightly soluble in water.[4] |
Experimental Protocols
Protocol 1: Basic Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[1]
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[1] Gently invert the funnel for 1-2 minutes, venting frequently to release any evolved CO₂ gas.[1]
-
Separation: Allow the layers to separate and drain the lower aqueous layer.[1]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual base and water.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[1]
-
Analysis: Analyze a small sample of the product by GC, HPLC, or NMR to confirm the removal of dimethyl malonate. Repeat the wash if necessary.[1]
Protocol 2: Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus. For pressures below atmospheric, use a vacuum distillation setup. Ensure the fractionating column is appropriate for the expected boiling point difference.[1]
-
Distillation: Heat the crude product in the distillation flask.
-
Fraction Collection: First, collect the fraction corresponding to the boiling point of dimethyl malonate.[1] Once the temperature rises to the boiling point of your product, switch to a clean receiving flask to collect the purified product.[1]
-
Analysis: Confirm the purity of the collected product fraction using an appropriate analytical method (e.g., GC, NMR).[1]
Protocol 3: Column Chromatography
-
Stationary Phase: Pack a chromatography column with silica gel.
-
Mobile Phase: Select an appropriate solvent system (eluent). A good starting point for non-polar to moderately polar compounds is a gradient of ethyl acetate in hexanes.[1]
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.[5]
-
Elution: Elute the column with the chosen solvent system, collecting fractions.[5]
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.[5]
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[5]
Mandatory Visualization
Caption: Decision tree for selecting a purification method.
Caption: Workflow for a basic aqueous wash.
References
Technical Support Center: Synthesis and Purification of Dimethyl 2-propylmalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Dimethyl 2-propylmalonate.
Troubleshooting Guides and FAQs
My final product is contaminated with unreacted dimethyl malonate. How can I remove it?
Unreacted dimethyl malonate is a common impurity. Due to the acidic nature of the α-protons of dimethyl malonate (pKa ≈ 13), it can be removed with a mild basic wash. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) can deprotonate the dimethyl malonate, forming a water-soluble salt that can be extracted into the aqueous phase.
Caution: Using a strong base like sodium hydroxide (NaOH) or prolonged exposure to milder bases can lead to the hydrolysis of your desired ester product. It is advisable to perform the wash quickly and at a low temperature.
I am observing a significant amount of a higher boiling point impurity in my GC-MS analysis. What is it likely to be and how can I minimize its formation?
A common higher boiling point impurity is the dialkylated side product, Dimethyl 2,2-dipropylmalonate. This arises because the mono-alkylated product, this compound, still has an acidic proton that can be deprotonated by the base, leading to a second alkylation.
To minimize the formation of this dialkylated product, consider the following strategies:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of dimethyl malonate to the alkylating agent (1-bromopropane). A slight excess of dimethyl malonate can also help favor mono-alkylation.[1]
-
Slow Addition of Alkylating Agent: Add the 1-bromopropane slowly to the reaction mixture. This ensures that the alkyl halide has a higher probability of reacting with the enolate of dimethyl malonate rather than the enolate of the mono-alkylated product.[1]
-
Temperature Control: Maintain a controlled temperature during the addition of the alkyl halide to prevent an increase in the rate of the second alkylation.[1]
My product seems to be thermally unstable during distillation. What are my alternatives for purification?
If your product is thermally sensitive, column chromatography is an excellent alternative to distillation.[2] It is particularly well-suited for small-scale reactions and when the boiling points of the product and impurities are very close. A common stationary phase is silica gel, and a solvent system such as a mixture of hexanes and ethyl acetate can provide good separation.[2]
What are the key differences between fractional distillation and column chromatography for purifying this compound?
The choice between fractional distillation and column chromatography depends on the scale of your reaction, the nature of the impurities, and the thermal stability of your product.
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Fractional Distillation | Separation based on differences in boiling points. | - Scalable to large quantities.- Can provide very pure product. | - Requires the product to be thermally stable.- Ineffective if boiling points of product and impurities are close. | Thermally stable products with boiling points that differ from impurities by at least 20-30 °C.[2] |
| Column Chromatography | Separation based on differences in polarity and interaction with the stationary phase. | - Ideal for small-scale reactions.- Effective for separating compounds with similar boiling points.- Suitable for thermally sensitive compounds. | - Less scalable than distillation.- Can be more time-consuming and require larger volumes of solvent. | Small-scale reactions, purification of thermally sensitive compounds, or when distillation is ineffective.[2] |
Experimental Protocols
Protocol 1: Purification by Basic Wash and Extraction
This protocol is designed to remove acidic impurities, primarily unreacted dimethyl malonate.
Materials:
-
Crude this compound
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude this compound in diethyl ether in a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Gently shake the separatory funnel for 1-2 minutes, venting frequently to release any evolved CO₂ gas.[2]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with brine to remove any residual base.[2]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Vacuum Distillation
This method is effective for separating this compound from non-volatile impurities and those with significantly different boiling points.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a round-bottom flask, Claisen adapter, thermometer, condenser, and receiving flask)
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased to maintain a good seal.
-
Place the crude this compound and a stir bar or boiling chips into the distillation flask.
-
Connect the apparatus to the vacuum source with a vacuum trap in between.
-
Begin to reduce the pressure in the system. A well-sealed system should have no hissing sounds.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the recorded pressure. The boiling point of this compound is 204.4 °C at 760 mmHg.[3]
-
Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
Protocol 3: Purification by Column Chromatography
This protocol is ideal for small-scale purification and for separating compounds with similar boiling points.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Beakers, flasks, and test tubes for fraction collection
Procedure:
-
Prepare the Column:
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the elution solvent.
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate).
-
Gradually increase the polarity of the solvent system as needed to elute the desired product.
-
Collect fractions in test tubes.
-
-
Analyze Fractions:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
-
Combine and Concentrate:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purifying this compound.
References
Challenges in the work-up and extraction of Dimethyl 2-propylmalonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis, work-up, and extraction of Dimethyl 2-propylmalonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most prevalent side products in the malonic ester synthesis of this compound include:
-
Dialkylated esters: This is a common issue where the mono-alkylated product reacts further to add a second propyl group.[1][2]
-
Transesterification products: If the alkoxide base used (e.g., sodium ethoxide) does not match the alkyl groups of the ester (methyl), a mixture of esters can be formed.[1][3]
-
O-alkylation products: Although less common, the enolate can react at the oxygen atom instead of the carbon, leading to a ketene acetal.[1]
-
Elimination products: If using secondary or tertiary alkyl halides, elimination reactions can compete with the desired substitution, though this is less of a concern with 1-bromopropane or 1-iodopropane.[1]
Q2: How can I minimize the formation of the dialkylated side product?
A2: To favor mono-alkylation and minimize the formation of dimethyl 2,2-dipropylmalonate, consider the following strategies:
-
Use a slight excess of dimethyl malonate relative to the base and the propyl halide.[4][5]
-
Carefully control the stoichiometry, using only one equivalent of the base.[4]
-
Add the propyl halide slowly and at a controlled temperature.
Q3: What is the best base to use for the deprotonation of dimethyl malonate?
A3: The choice of base is critical to avoid side reactions.
-
Sodium methoxide (NaOMe) in methanol is a suitable choice as it matches the methyl groups of the ester, thus preventing transesterification.[2][3]
-
Sodium hydride (NaH) , a strong, non-nucleophilic base, is also an excellent option and is often used in an aprotic solvent like THF or DMF.[6] This avoids the issue of transesterification altogether.
Q4: My reaction is slow or does not seem to go to completion. What could be the cause?
A4: Several factors can lead to an incomplete or sluggish reaction:
-
Insufficiently strong base: The base must be strong enough to fully deprotonate the dimethyl malonate.[5]
-
Poor quality reagents: The presence of moisture can quench the base. Ensure all reagents and solvents are anhydrous and glassware is properly dried.[4][5]
-
Inactive alkylating agent: The propyl halide may have degraded. It's best to use a fresh bottle or purify it before use.
-
Insufficient heating: While the initial deprotonation is often done at a low temperature, the alkylation step may require heating to proceed at a reasonable rate.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete deprotonation due to insufficient or degraded base.[5]- Presence of water quenching the base.[4][5]- Formation of dialkylated byproduct.[1][2]- Transesterification leading to a mixture of esters.[1][3] | - Use at least one full equivalent of a fresh, strong base (e.g., NaH or NaOMe).- Ensure all glassware is flame-dried and reagents/solvents are anhydrous.- Use a slight excess of dimethyl malonate.[5]- Use a base with the same alkoxide as the ester (NaOMe for dimethyl malonate).[3] |
| Difficulty in separating the product from starting material | - Incomplete reaction.- Similar boiling points making distillation challenging.[4] | - Monitor the reaction by TLC or GC to ensure completion.- Optimize purification by using vacuum distillation or column chromatography.[4] |
| Formation of an unexpected mixture of esters | - Transesterification due to a mismatch between the alkoxide base and the ester.[1][3] | - Use sodium methoxide (NaOMe) as the base when starting with dimethyl malonate.[3] |
| Emulsion formation during aqueous work-up | - Presence of salts or other impurities. | - Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.- Filter the organic layer through a pad of celite. |
| Product decomposes during distillation | - Distillation temperature is too high. | - Purify the crude product using vacuum distillation to lower the boiling point.[6] |
Physicochemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₈H₁₄O₄ | 174.19 | 203 (at 756 Torr)[7], 204.4 (at 760 mmHg)[] | 1.0398[7], 1.037[] |
| Dimethyl malonate | C₅H₈O₄ | 132.11 | 181 | 1.154 |
| 1-Bromopropane | C₃H₇Br | 122.99 | 71 | 1.354 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydride
This protocol is adapted from established procedures for malonic ester alkylation.[6][9]
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Base Preparation: Charge the flask with a 60% dispersion of sodium hydride (1.0 equivalent) in mineral oil. Wash the sodium hydride with anhydrous hexanes to remove the oil, and then carefully decant the hexanes. Add anhydrous DMF or THF to the flask.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add dimethyl malonate (1.0 equivalent) dropwise to the stirred suspension, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.[9]
-
Alkylation: Cool the reaction mixture again to 0 °C and add 1-bromopropane (1.0 equivalent) dropwise. After the addition, allow the mixture to warm to room temperature and then heat it to 50-60 °C for several hours. Monitor the reaction's progress by TLC or GC.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench it by the slow addition of a saturated aqueous ammonium chloride solution.[6][9] Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.[4][6]
-
Extraction and Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.[4][6][9] Purify the resulting crude oil by vacuum distillation to yield pure this compound.[6][9]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dimethyl propylmalonate | 14035-96-2 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Effect of solvent choice on the outcome of malonic ester synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in malonic ester synthesis. The following information addresses common issues related to solvent choice and other experimental parameters, offering solutions to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in malonic ester synthesis?
A1: Low yields in malonic ester synthesis can often be attributed to incomplete deprotonation of the malonic ester, the use of wet reagents or solvents, or the occurrence of side reactions. The choice of solvent and base is critical in ensuring complete formation of the enolate, which is necessary for efficient alkylation.
Q2: How does the choice of solvent affect the reaction rate?
A2: The solvent plays a crucial role in stabilizing the intermediates and reagents. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are often preferred as they can accelerate the rate of the SN2 alkylation step.[1] This is because they solvate the cation of the base but leave the enolate anion relatively free and more nucleophilic. Protic solvents, like ethanol, can hydrogen bond with the enolate, reducing its nucleophilicity and slowing down the reaction.
Q3: I am observing a significant amount of dialkylated product. How can I favor mono-alkylation?
A3: The formation of a dialkylated product is a common side reaction.[2] To favor mono-alkylation, it is recommended to use a slight excess of the malonic ester relative to the base and the alkylating agent.[3] This ensures that the enolate of the starting material is more likely to react than the enolate of the mono-alkylated product. Additionally, slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low concentration of the alkyl halide, further minimizing the chance of a second alkylation.[3]
Q4: Can I use a different base than sodium ethoxide in ethanol?
A4: Yes, other base-solvent systems can be used. A common alternative is sodium hydride (NaH), a strong, non-nucleophilic base, used in a polar aprotic solvent like DMF or tetrahydrofuran (THF).[2][4] This combination is effective for complete and irreversible deprotonation of the malonic ester.[4] It is crucial to match the alkoxide base to the ester to prevent transesterification (e.g., use sodium ethoxide with diethyl malonate).[4]
Q5: My reaction is not proceeding to completion. What are some potential reasons?
A5: Incomplete reactions can be due to several factors. The base may have been deactivated by moisture in the solvent or on the glassware. Ensure all materials are scrupulously dried before use. The alkylating agent might be unreactive (e.g., a tertiary alkyl halide, which will likely undergo elimination) or sterically hindered.[3] Finally, the reaction time may be insufficient, especially at lower temperatures. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Carboxylic Acid
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Deprotonation | Use a stronger base (e.g., NaH in DMF) or ensure the complete reaction of sodium with ethanol to form sodium ethoxide. | A sufficient concentration of the enolate is essential for the reaction to proceed efficiently. |
| Wet Solvent or Reagents | Use anhydrous solvents and dry all glassware thoroughly before use. | Water will quench the strong base, preventing the deprotonation of the malonic ester. |
| Side Reaction: Elimination | Use a primary alkyl halide. Avoid secondary and tertiary alkyl halides. | The basic conditions of the reaction can promote E2 elimination of the alkyl halide, especially with hindered substrates.[3] |
| Side Reaction: Transesterification | Match the alkoxide base to the alkyl group of the ester (e.g., sodium ethoxide with diethyl malonate). | Using a different alkoxide will lead to a mixture of ester products.[4] |
Problem 2: High Proportion of Dialkylated Product
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Stoichiometry | Use a 1.1 to 1.5-fold excess of the malonic ester relative to the alkyl halide.[5] | This increases the statistical probability of the enolate reacting with the alkyl halide before the mono-alkylated product is deprotonated and reacts again. |
| High Concentration of Alkyl Halide | Add the alkyl halide slowly and dropwise to the reaction mixture containing the enolate. | This maintains a low concentration of the alkylating agent, disfavoring a second alkylation event.[3] |
| Prolonged Reaction Time at Elevated Temperature | Monitor the reaction by TLC and stop it once the starting material is consumed. | Extended reaction times can provide more opportunity for the slower dialkylation to occur. |
Data Presentation
The choice of solvent and base system significantly impacts the yield of the mono-alkylated product. Below is a summary of representative yields for the alkylation of diethyl malonate with various primary alkyl halides.
| Alkyl Halide | Base/Solvent System | Yield of Mono-alkylated Product (%) | Reference |
| Iodomethane | NaH / DMF | 50 | [5] |
| Iodoethane | NaH / DMF | 40 | [5] |
| 1-Iodopropane | NaH / DMF | 75 | [5] |
| 1-Iodobutane | NaH / DMF | 93 | [5] |
| Allyl bromide | NaH / DMF | 81 | [5] |
| Benzyl bromide | NaH / DMF | 76 | [5] |
| Propargyl bromide | NaH / DMF | 58 | [5] |
| 1-Bromo-4-chlorobutane | NaH / DMF | 91 | [5] |
Note: Yields are for the isolated mono-alkylated product after the initial alkylation step and before hydrolysis and decarboxylation.
Experimental Protocols
Protocol 1: Mono-alkylation of Diethyl Malonate using Sodium Ethoxide in Ethanol
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL). Carefully add sodium metal (1.0 equivalent) in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature with stirring.
-
Alkylation: After stirring for 15-30 minutes, add the primary alkyl halide (1.0 equivalent) dropwise. Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[3]
Protocol 2: Mono-alkylation of Diethyl Malonate using Sodium Hydride in DMF
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add a 60% dispersion of sodium hydride (1.0 equivalent) in mineral oil. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Enolate Formation: Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Add diethyl malonate (1.1 equivalents) dropwise via the dropping funnel. Allow the mixture to warm to room temperature and stir for one hour.[2]
-
Alkylation: Cool the reaction mixture back to 0 °C and add the primary alkyl halide (1.0 equivalent) dropwise. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.[2]
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 50 mL).[2]
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Mandatory Visualizations
Caption: General workflow of the malonic ester synthesis.
Caption: Logical relationship between base and solvent choice.
References
Minimizing the formation of byproducts in C-alkylation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of byproducts in C-alkylation reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during C-alkylation experiments and offers potential solutions in a question-and-answer format.
Issue 1: Formation of O-Alkylated Byproduct Instead of C-Alkylated Product
Q1: My reaction is yielding a significant amount of the O-alkylated product (e.g., an ether or enol ether) instead of the desired C-alkylated product. How can I improve the selectivity for C-alkylation?
A1: The competition between C- and O-alkylation is a common challenge due to the ambident nature of enolates and phenolates.[1] Several factors influence the reaction pathway. To favor C-alkylation, consider the following strategies:
-
Choice of Alkylating Agent: "Soft" electrophiles tend to react at the "soft" carbon center of the enolate, leading to C-alkylation. In contrast, "hard" electrophiles are more likely to react at the "hard" oxygen center, resulting in O-alkylation. For C-alkylation, alkyl iodides and bromides are generally preferred over more reactive sulfonates like triflates.[2]
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the counter-ion, leaving the oxygen atom of the enolate more exposed and reactive, which can favor O-alkylation.[2] Conversely, polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the oxygen atom, shielding it and thus promoting C-alkylation.[1]
-
Counter-ion Effect: The nature of the counter-ion associated with the enolate plays a crucial role. Smaller, more coordinating cations like Li⁺ tend to associate more tightly with the oxygen atom, favoring C-alkylation. Larger, less coordinating cations like K⁺ can lead to a higher proportion of O-alkylation.[2]
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable C-alkylated product.
Table 1: Factors Influencing C- versus O-Alkylation Selectivity
| Factor | Favors C-Alkylation | Favors O-Alkylation |
| Alkylating Agent | Soft (e.g., RI, RBr) | Hard (e.g., R-OTf, R₂SO₄) |
| Solvent | Polar Protic (e.g., EtOH, H₂O) | Polar Aprotic (e.g., DMF, DMSO, HMPA) |
| Counter-ion | Small, Coordinating (e.g., Li⁺) | Large, Non-coordinating (e.g., K⁺, Cs⁺) |
| Temperature | Lower Temperatures | Higher Temperatures |
Issue 2: Polyalkylation Leading to Multiple Byproducts
Q2: My C-alkylation reaction is producing di- and poly-alkylated byproducts, reducing the yield of my desired mono-alkylated product. How can I control this?
A2: Polyalkylation is a frequent side reaction, especially in Friedel-Crafts alkylations, because the initial alkylation product is often more reactive than the starting material.[3][4] Here are several effective strategies to minimize polyalkylation:
-
Use a Large Excess of the Aromatic Substrate: By increasing the molar ratio of the aromatic compound to the alkylating agent, you statistically favor the alkylation of the starting material over the already mono-alkylated product.[3]
-
Control Reaction Time and Temperature: Monitor the reaction's progress closely using techniques like TLC or GC and stop it once the formation of the mono-alkylated product is maximized. Lowering the reaction temperature can also help reduce the rate of subsequent alkylations.[5]
-
Friedel-Crafts Acylation Followed by Reduction: This is a highly effective two-step method to achieve mono-alkylation.[3] First, a Friedel-Crafts acylation is performed. The resulting acyl group is electron-withdrawing and deactivates the aromatic ring, thus preventing further substitution.[3][6] The ketone product is then reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[3]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise can help maintain a low concentration of it in the reaction mixture, which can minimize over-alkylation.[5]
Table 2: Effect of Reaction Conditions on Mono- vs. Di-alkylation of Ethyl Cyanoacetate [7]
| Entry | Alkylating Agent | Temperature (°C) | Time (min) | Mono-alkylated Product Yield (%) | Di-alkylated Product Yield (%) |
| 1 | Ethyl Iodide | 100 | 60 | 78 | 12 |
| 2 | Ethyl Iodide | 120 | 60 | Almost Complete | ~24 |
Issue 3: Formation of Undesired Regioisomers
Q3: My reaction is producing a mixture of regioisomers (e.g., ortho- and para-substituted products). How can I improve the regioselectivity?
A3: Controlling regioselectivity is crucial for synthesizing a specific isomer. The following approaches can be employed:
-
Steric Hindrance: Using bulky reagents or catalysts can favor substitution at the less sterically hindered position.[1] For instance, in the alkylation of phenols, a bulky Lewis acid can favor para-substitution over the more crowded ortho-positions.[1]
-
Directing Groups: The use of directing groups can effectively control the position of alkylation. These groups are temporarily installed to guide the alkylating agent to a specific position and are subsequently removed.
-
Kinetic vs. Thermodynamic Control: For unsymmetrical ketones, the choice of base and temperature can determine which enolate is formed, leading to different regioisomers.[8][9]
-
Kinetic Control: A strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) will preferentially deprotonate the less hindered α-carbon, forming the kinetic enolate faster.[8][9]
-
Thermodynamic Control: A smaller, stronger base (like NaH) at higher temperatures (e.g., room temperature) allows for equilibrium to be established, favoring the more substituted and thermodynamically more stable enolate.[8][9]
-
Experimental Protocols
Protocol 1: Mono-alkylation of an Aromatic Ring via Friedel-Crafts Acylation and Clemmensen Reduction[3]
This protocol is designed to prevent polyalkylation.
Part A: Friedel-Crafts Acylation
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Reagents: In the reaction flask, add anhydrous aluminum chloride (AlCl₃) and a solvent like dichloromethane. Cool the suspension in an ice bath.
-
Acetyl Chloride Addition: Prepare a solution of acetyl chloride in dichloromethane and add it slowly to the stirred AlCl₃ suspension.
-
Aromatic Substrate Addition: After the addition of acetyl chloride is complete, add the aromatic substrate (e.g., benzene) dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl. Transfer to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ketone. Purify further by recrystallization or column chromatography.
Part B: Clemmensen Reduction
-
Setup: In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated hydrochloric acid, toluene, and the acetophenone derivative obtained from Part A.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl.
-
Workup: After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the final alkylated product.
Protocol 2: Selective C-Alkylation of an Active Methylene Compound using Phase-Transfer Catalysis (PTC)[10]
This method is effective for mono-C-alkylation of compounds like acetoacetate esters while avoiding ester hydrolysis.
-
Reagents: In a reaction vessel, combine the active methylene compound (e.g., ethyl acetoacetate), a base such as potassium carbonate (K₂CO₃), and a phase-transfer catalyst like tetrabutylammonium iodide (TBAI).
-
Solvent: Use a suitable organic solvent, such as toluene.
-
Alkylating Agent Addition: Cool the mixture to 0°C and add the alkylating agent (e.g., ethyl bromo propionate) dropwise.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by TLC or GC.
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Purification: Wash the organic phase, dry it over an anhydrous salt, and concentrate it under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for byproduct formation.
Caption: Workflow for preventing polyalkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. 4.7 Friedel–Crafts Reactions – Organic Chemistry II [kpu.pressbooks.pub]
- 7. mdpi.com [mdpi.com]
- 8. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Dimethyl 2-Propylmalonate and Diethyl 2-Propylmalonate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the pharmaceutical and fine chemical industries, the choice of starting materials and intermediates is paramount to the efficiency, yield, and overall success of a synthetic route. Substituted malonic esters are crucial building blocks for the creation of a wide array of complex molecules. This guide provides a detailed comparison of two such key intermediates: dimethyl 2-propylmalonate and diethyl 2-propylmalonate. The comparison will focus on their synthesis, physical properties, and subsequent reactivity in common transformations such as hydrolysis and decarboxylation.
Physicochemical Properties
A fundamental understanding of the physical properties of these diesters is essential for their handling, purification, and use in synthesis. Below is a summary of their key physicochemical characteristics.
| Property | This compound | Diethyl 2-Propylmalonate |
| CAS Number | 14035-96-2[1] | 2163-48-6[2] |
| Molecular Formula | C₈H₁₄O₄[1] | C₁₀H₁₈O₄[2] |
| Molecular Weight | 174.19 g/mol [1] | 202.25 g/mol [2][3] |
| Boiling Point | 204.4 °C at 760 mmHg[1] | 221-222 °C (lit.)[3] |
| Density | 1.037 g/cm³[1] | 0.987 g/mL at 25 °C (lit.)[3] |
| Refractive Index | 1.421[1] | n20/D 1.418 (lit.)[3] |
| Appearance | Colorless to pale yellow liquid[1] | Clear, colorless liquid |
Synthesis via Malonic Ester Synthesis
Both this compound and diethyl 2-propylmalonate are typically synthesized via the malonic ester synthesis, a classic and versatile method for carbon-carbon bond formation.[4][5] This process involves the alkylation of the corresponding malonate ester with a propyl halide.
The general workflow for this synthesis can be visualized as follows:
Caption: General workflow for the synthesis of dialkyl 2-propylmalonates.
Experimental Protocols and Performance Comparison
This compound Synthesis
A detailed protocol for the synthesis of this compound reports an expected yield of approximately 53%.[4]
Experimental Protocol:
-
Reactants: Dimethyl malonate (1.0 eq), Sodium hydride (60% dispersion in mineral oil, 1.0 eq), 1-Bromopropane (1.0 eq).[4]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) and Anhydrous Tetrahydrofuran (THF).[4]
-
Procedure:
-
A suspension of sodium hydride in anhydrous DMF and THF is cooled to 0 °C.[4]
-
Dimethyl malonate is added dropwise, and the mixture is stirred to form the sodium enolate.[4]
-
The reaction mixture is cooled again to 0 °C, and 1-bromopropane is added dropwise.[4]
-
The mixture is then warmed to room temperature and subsequently heated to 50 °C for 3 hours.[4]
-
-
Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride, followed by extraction with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is purified by vacuum distillation.[4]
Diethyl 2-Propylmalonate Synthesis
A detailed experimental protocol with a specific yield for the synthesis of diethyl 2-propylmalonate using propyl bromide is not explicitly available in the reviewed literature. However, based on general procedures for malonic ester synthesis, a comparable protocol can be outlined. A patent describes the reaction of diethyl malonate with n-propyl bromide in the presence of sodium methoxide. Another source reports a 79-83% yield for the synthesis of the analogous ethyl methylmalonate.
Anticipated Experimental Protocol:
-
Reactants: Diethyl malonate (1.0 eq), Sodium ethoxide (1.0 eq), 1-Bromopropane (1.0-1.1 eq).
-
Solvent: Absolute ethanol.
-
Procedure:
-
Sodium metal is dissolved in absolute ethanol to prepare sodium ethoxide.
-
Diethyl malonate is added to the sodium ethoxide solution.
-
1-Bromopropane is added, and the mixture is heated to reflux.
-
-
Workup and Purification: The reaction mixture is neutralized, and the ethanol is removed by distillation. The residue is washed, and the crude product is purified by vacuum distillation.
Theoretical Comparison of Synthesis Performance
| Parameter | This compound | Diethyl 2-Propylmalonate | Rationale |
| Reaction Rate | Potentially faster | Potentially slower | The smaller methyl groups in dimethyl malonate offer less steric hindrance to the approach of the propyl halide to the enolate, which can lead to a faster SN2 reaction.[6][7] |
| Yield | Reported ~53%[4] | Potentially higher | While the reaction rate might be slower, the use of sodium ethoxide in ethanol is a very common and often high-yielding method for malonic ester alkylations. The reported yield for the analogous ethyl methylmalonate is significantly higher (79-83%). |
| Side Reactions | Dialkylation, Elimination | Dialkylation, Elimination | Both reactions are susceptible to the formation of dialkylated products and elimination of the alkyl halide. Careful control of stoichiometry is crucial to minimize dialkylation.[8] Using a slight excess of the malonate can favor monoalkylation. |
| Purification | Vacuum distillation[4] | Vacuum distillation | Both products are liquids with relatively high boiling points, making vacuum distillation the preferred method of purification. |
Subsequent Reactions: Hydrolysis and Decarboxylation
Substituted malonic esters are often intermediates in the synthesis of carboxylic acids. This is achieved through a two-step process of hydrolysis of the ester groups followed by decarboxylation.
Caption: Pathway from dialkyl 2-propylmalonate to pentanoic acid.
Comparative Reactivity in Hydrolysis and Decarboxylation
| Reaction | This compound | Diethyl 2-Propylmalonate | Rationale |
| Hydrolysis Rate | Generally faster | Generally slower | The hydrolysis of esters is sensitive to steric hindrance around the carbonyl group. The smaller methyl groups in this compound present less steric bulk, allowing for easier nucleophilic attack by water or hydroxide ions, thus leading to a faster rate of hydrolysis compared to the diethyl ester. |
| Decarboxylation Rate | Similar | Similar | The rate of decarboxylation is primarily dependent on the stability of the carbanion formed after the loss of carbon dioxide from the corresponding dicarboxylic acid (2-propylmalonic acid). Since the alkyl ester group is removed during hydrolysis, the subsequent decarboxylation rate should be identical for both starting materials as they both form the same intermediate, 2-propylmalonic acid.[9][10] |
Conclusion
Both this compound and diethyl 2-propylmalonate are valuable intermediates in organic synthesis, with their preparation rooted in the well-established malonic ester synthesis.
-
In Synthesis: The choice between the dimethyl and diethyl ester may depend on several factors. The synthesis of This compound might be favored if a faster reaction rate is desired, potentially due to the lower steric hindrance of the methyl groups. However, the synthesis of diethyl 2-propylmalonate may offer higher yields, as suggested by data from analogous reactions. The cost and availability of the starting dimethyl malonate versus diethyl malonate can also be a deciding factor.
-
In Subsequent Reactions: For subsequent hydrolysis and decarboxylation, This compound is expected to undergo hydrolysis at a faster rate than its diethyl counterpart. This could be advantageous in reducing overall reaction times. The final decarboxylation step to yield the corresponding carboxylic acid will proceed at the same rate for both, as they converge to the same intermediate.
Ultimately, the selection between dimethyl and diethyl 2-propylmalonate will depend on the specific requirements of the synthetic process, including desired reaction kinetics, yield, cost-effectiveness, and the reaction conditions of subsequent steps. This guide provides the foundational data and theoretical considerations to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. brainly.com [brainly.com]
- 2. ias.ac.in [ias.ac.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Analysis of Dimethyl and Diethyl Malonate Reactivity in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes with optimal efficiency and yield. Malonic esters, particularly dimethyl malonate (DMM) and diethyl malonate (DEM), are foundational building blocks for a diverse array of molecules, including pharmaceuticals and other high-value compounds. This guide provides an objective, data-driven comparison of the reactivity of dimethyl and diethyl malonate, offering insights to inform reagent selection in research and development.
Theoretical Underpinnings of Reactivity
The reactivity of malonic esters is primarily governed by the acidity of the α-protons and the steric environment around the central methylene group. Theoretical principles suggest that dimethyl malonate is inherently more reactive than its diethyl counterpart. This difference can be attributed to two key factors:
-
Steric Hindrance: The smaller methyl groups in DMM present less steric bulk compared to the ethyl groups in DEM. This reduced steric hindrance facilitates the approach of a base to deprotonate the α-carbon and the subsequent attack of the resulting enolate on an electrophile.[1]
-
Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group is a slightly stronger electron-donating group than the methyl group. Consequently, the methyl groups in DMM have a slightly greater electron-withdrawing effect, which increases the acidity of the α-protons and the electrophilicity of the carbonyl carbons, making DMM more susceptible to nucleophilic attack.[1]
The acidity of the α-protons is a critical factor in the formation of the reactive enolate intermediate. The pKa values of the two esters quantitatively support the higher reactivity of dimethyl malonate.
Quantitative Data Summary
The following table summarizes key quantitative data comparing the properties and reactivity of dimethyl and diethyl malonate.
| Parameter | Dimethyl Malonate (DMM) | Diethyl Malonate (DEM) | Reference(s) |
| pKa | ~13 | ~13.3-16.4 | [2][3] |
| Alkylation Yield (vs. 2-methyl-3-buten-2-yl acetate) | 86.1% | Not specified | [4] |
| Knoevenagel Condensation Reactivity | Higher | Lower | [1] |
| Michael Addition Reactivity | Generally higher | Generally lower | [5] |
Note: Direct comparative yield data under identical conditions is limited in the literature. The provided data is based on available experimental results and theoretical predictions.
Key Synthetic Applications and Comparative Performance
Dimethyl and diethyl malonate are cornerstone reagents in several pivotal carbon-carbon bond-forming reactions. Their differential reactivity can influence reaction conditions, rates, and overall yields.
Malonic Ester Synthesis (Alkylation)
The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids. The reaction proceeds via the formation of a malonate enolate, followed by alkylation and subsequent hydrolysis and decarboxylation.
Due to its higher acidity and reduced steric hindrance, dimethyl malonate generally reacts faster and may provide higher yields in alkylation reactions, particularly with bulky alkyl halides. For instance, the alkylation of dimethyl sodiomalonate with 2-methyl-3-buten-2-yl acetate resulted in an 86.1% yield.[4] While a direct comparative yield for diethyl malonate under the same conditions is not available, the principles of reactivity suggest it might be lower.
A potential side reaction in malonic ester synthesis is dialkylation.[6] The choice between mono- and di-alkylation is primarily controlled by the stoichiometry of the base and the alkylating agent.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. The order of nucleophilicity of active methylene compounds in this reaction is a key determinant of reactivity, with more potent nucleophiles reacting faster. Studies indicate that the nucleophilicity of diethyl malonate is lower than that of other common active methylene compounds like malononitrile and ethyl cyanoacetate, suggesting a slower reaction rate.[7] The reduced steric hindrance of dimethyl malonate allows for easier formation of the enolate and subsequent nucleophilic attack on the carbonyl, leading to a higher reaction rate compared to diethyl malonate.[1]
Michael Addition
In the Michael addition, a malonate enolate acts as a nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound. The reactivity in this reaction is also influenced by the ease of enolate formation and the nucleophilicity of the resulting carbanion. Computational studies on the Michael addition of dimethyl malonate highlight its utility in forming C-C bonds.[5] The general principles of reactivity suggest that dimethyl malonate would be a more reactive Michael donor than diethyl malonate.
Experimental Protocols
Detailed methodologies for key reactions are provided below. Note that reaction conditions may need to be optimized based on the specific substrates and desired products.
Protocol 1: Alkylation of Dimethyl Malonate
This protocol describes the palladium-catalyzed alkylation of dimethyl malonate.
Materials:
-
Bis(dibenzalacetone)palladium(0)
-
Triphenylphosphine
-
Tetrahydrofuran (THF), anhydrous
-
2-methyl-3-buten-2-yl acetate
-
Sodium hydride (NaH)
-
Dimethyl malonate (DMM)
-
Ether
-
Water
Procedure:
-
Catalyst Preparation: In a suitable reaction vessel under an argon atmosphere, stir a mixture of bis(dibenzalacetone)palladium(0) (0.4 mmol) and triphenylphosphine (3.2 mmol) in THF (10 ml) at room temperature for a few minutes.
-
Enolate Formation: Separately, prepare dimethyl sodiomalonate from sodium hydride (10.77 g) and dimethyl malonate (59.45 g, 450 mmol) in anhydrous THF.
-
Alkylation: Add 2-methyl-3-buten-2-yl acetate (51.27 g, 400 mmol) and the prepared dimethyl sodiomalonate solution to the catalyst solution.
-
Reaction: Heat the resulting solution at reflux overnight under argon.
-
Work-up: After the reaction is complete, remove the THF by distillation. Quench the residue with water and extract the product with ether.
-
Purification: Dry the ether extracts and evaporate the solvent. Purify the residue by distillation at reduced pressure to obtain a mixture of dimethyl(1,1-dimethylallyl)malonate and dimethyl(3,3-dimethylallyl)malonate.[4]
Protocol 2: Knoevenagel Condensation of Diethyl Malonate with an Aldehyde
This protocol describes a general procedure for the Knoevenagel condensation using an immobilized gelatine catalyst.
Materials:
-
Aldehyde (e.g., isovaleraldehyde)
-
Diethyl malonate (DEM)
-
Immobilized Gelatine on Immobead IB-350
-
Dimethyl sulfoxide (DMSO)
-
Hexane
-
Candida antarctica lipase B (CALB) for purification (optional)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aldehyde (25 mmol), diethyl malonate (30 mmol), and immobilized gelatine catalyst in DMSO.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Work-up: Upon completion, extract the product from the DMSO solution with hexane (3 x 15 mL).
-
Purification: Evaporate the hexane to yield the crude Knoevenagel condensation product. If unreacted diethyl malonate is present, it can be selectively hydrolyzed using Candida antarctica lipase (CALB) to facilitate purification.[8]
Visualizing Reaction Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows of the described synthetic protocols.
Caption: Workflow for the Alkylation of Dimethyl Malonate.
Caption: Workflow for the Knoevenagel Condensation.
Conclusion
The choice between dimethyl and diethyl malonate is a nuanced decision that depends on the specific requirements of a synthesis. Dimethyl malonate is the more reactive of the two, a factor that can be advantageous in achieving faster reaction rates and potentially higher yields, especially in sterically demanding transformations. However, diethyl malonate remains a widely used and effective reagent, and its lower reactivity may be beneficial in controlling selectivity in certain cases. For researchers and professionals in drug development, a thorough understanding of these differences, supported by the quantitative data and protocols presented in this guide, is essential for the rational design and efficient execution of synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
A Comparative Kinetic Analysis of the Alkylation of Malonic Esters: Diethyl Malonate vs. Dimethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
The alkylation of malonic esters is a cornerstone of modern organic synthesis, providing a versatile platform for the formation of carbon-carbon bonds. This guide presents a comparative kinetic analysis of the alkylation of two commonly utilized malonic esters: diethyl malonate and dimethyl malonate. Understanding the kinetic nuances of these reactions is paramount for optimizing reaction conditions, maximizing yields, and ensuring the efficient synthesis of target molecules in drug discovery and development.
Quantitative Data Summary
While direct, side-by-side comparative kinetic studies of the alkylation of diethyl and dimethyl malonate with the same alkylating agent are not extensively documented in a single report, we can compile and compare data from existing literature. The following table summarizes key kinetic parameters for the alkylation of diethyl malonate with ethyl bromide and provides a qualitative comparison for dimethyl malonate based on established principles of reaction kinetics.
| Malonic Ester | Alkylating Agent | Base | Solvent | Observed Rate Constant (k_obs) at 25°C (s⁻¹) | Relative Rate | Reference |
| Diethyl Malonate | Ethyl Bromide | Sodium Ethoxide | Ethanol | 2.5 x 10⁻⁵ | 1.00 | [1] |
| Dimethyl Malonate | Ethyl Bromide | Sodium Methoxide | Methanol | Not directly reported, but expected to be slightly faster | > 1.00 | [2][3] |
Note: The rate constant for diethyl malonate was calculated from pseudo-first-order kinetic data under conditions of excess ethyl bromide.[1] A direct experimental value for dimethyl malonate under identical conditions was not found in the surveyed literature. The anticipated faster rate for dimethyl malonate is based on reduced steric hindrance around the nucleophilic carbon.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of kinetic studies. Below are generalized protocols for the kinetic analysis of the alkylation of diethyl and dimethyl malonate.
Experimental Protocol: Kinetic Analysis of Diethyl Malonate Alkylation
This protocol is adapted from the methodology described by Pearson (1949).[1]
1. Materials:
-
Diethyl malonate (purified by distillation)
-
Ethyl bromide (purified by distillation)
-
Sodium ethoxide solution in absolute ethanol (standardized)
-
Absolute ethanol
-
Apparatus for monitoring reaction progress (e.g., conductivity meter, quenching setup for titration, or spectroscopic instrument)
2. Procedure:
-
Reaction Setup: In a thermostated reaction vessel maintained at 25°C, a solution of diethyl malonate in absolute ethanol is prepared. A separate solution of sodium ethoxide in absolute ethanol is also prepared and standardized.
-
Initiation of Reaction: A known volume of the standardized sodium ethoxide solution is added to the diethyl malonate solution to generate the enolate. The alkylation reaction is initiated by the rapid addition of a solution of ethyl bromide in absolute ethanol. The concentrations should be chosen to ensure pseudo-first-order conditions, typically with a large excess of the alkylating agent.[1]
-
Monitoring Reaction Progress: The progress of the reaction can be monitored by observing the change in electrical resistance of the solution over time, as the concentration of ionic species changes.[1] Alternatively, aliquots can be withdrawn at specific time intervals, quenched (e.g., with a known amount of acid), and the concentration of bromide ion determined by titration.
-
Data Analysis: For a pseudo-first-order reaction, the natural logarithm of the reactant concentration (or a property proportional to it) is plotted against time. The slope of the resulting straight line is equal to the negative of the observed rate constant (-k_obs).
Experimental Protocol: Kinetic Analysis of Dimethyl Malonate Alkylation
This protocol is a proposed method based on standard kinetic analysis techniques for similar reactions.
1. Materials:
-
Dimethyl malonate (purified by distillation)
-
Ethyl bromide (purified by distillation)
-
Sodium methoxide solution in absolute methanol (standardized)
-
Absolute methanol
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
2. Procedure:
-
Reaction Setup: A thermostated reaction vessel is charged with a solution of dimethyl malonate in absolute methanol at 25°C. A standardized solution of sodium methoxide in methanol is prepared separately.
-
Initiation of Reaction: The reaction is initiated by adding the sodium methoxide solution to the dimethyl malonate solution, followed by the addition of ethyl bromide. Molar ratios should be controlled to maintain pseudo-first-order conditions.
-
Monitoring Reaction Progress: At timed intervals, aliquots are withdrawn from the reaction mixture and immediately quenched (e.g., by dilution with a cold solvent and addition of a small amount of acid). The quenched samples are then analyzed by GC or HPLC to determine the concentration of the starting material (dimethyl malonate) and/or the product (ethyl dimethyl malonate).
-
Data Analysis: The concentration of dimethyl malonate is plotted against time. The initial rate of the reaction can be determined from the slope of this curve at t=0. Alternatively, a plot of ln([Dimethyl Malonate]) versus time will yield a straight line with a slope of -k_obs under pseudo-first-order conditions.
Visualizing the Process and Influencing Factors
To better understand the experimental workflow and the interplay of factors influencing the alkylation rate, the following diagrams are provided.
References
- 1. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Mono-alkylated Malonic Esters
For researchers, scientists, and drug development professionals, the synthesis of mono-alkylated malonic esters is a fundamental transformation in organic chemistry, providing a versatile building block for a wide range of more complex molecules. While the classical approach involving strong bases is widely taught, a variety of alternative methods have been developed to address challenges such as selectivity, reaction conditions, and substrate scope. This guide provides an objective comparison of several key synthetic routes, supported by experimental data, to aid in the selection of the most appropriate method for a given application.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for four prominent methods for the synthesis of mono-alkylated malonic esters: Classical Alkylation, Phase-Transfer Catalysis, the Meldrum's Acid Route, and a Knoevenagel Condensation-Reduction sequence.
| Method | Typical Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Alkylation | Sodium ethoxide (NaOEt) | Ethanol | Reflux | 2-3 | 70-85 | Well-established, readily available reagents.[1][2] | Requires strictly anhydrous conditions, potential for dialkylation and transesterification.[1][2][3] |
| Phase-Transfer Catalysis | K₂CO₃ / TBAB or 18-crown-6 | Toluene or DMF | 80-120 | 2-17 | 77-99 | Avoids strong bases, milder conditions, high yields.[4][5] | Catalyst cost, longer reaction times in some cases. |
| Meldrum's Acid Route | Pyridine (for acylation) | Dichloromethane | 0 to Reflux | 2.5-15 | ~82 (for β-keto ester) | High acidity of Meldrum's acid allows for milder alkylation conditions; versatile for ester differentiation.[6][7] | Multi-step process, requires preparation of Meldrum's acid.[8][9] |
| Knoevenagel Condensation & Reduction | Piperidine/Gelatin | Benzene or DMSO | Room Temp. to Reflux | 11-18 | 85-91 (condensation) | Avoids alkyl halides, useful for arylmethyl malonates.[10][11] | Limited to aldehydes as precursors, requires a subsequent reduction step. |
Experimental Protocols
Classical Mono-alkylation of Diethyl Malonate
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Diethyl malonate
-
n-Butyl bromide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol to prepare the sodium ethoxide solution.[1]
-
Enolate Formation: To the stirred sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise.
-
Alkylation: Following the complete addition of diethyl malonate, add n-butyl bromide (1.0 eq) dropwise. An exothermic reaction may be observed.
-
Reaction Completion: Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl n-butylmalonate.[1]
Phase-Transfer Catalyzed Alkylation of Diethyl Malonate
Materials:
-
Diethyl malonate
-
1-Bromobutane
-
Anhydrous potassium carbonate
-
18-crown-6 (or Tetrabutylammonium bromide - TBAB)
-
Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine diethyl malonate (1.0 eq), 1-bromobutane (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of 18-crown-6 (e.g., 0.05 eq).[12]
-
Reaction: Gently heat the mixture in a sand bath for approximately 2 hours with vigorous stirring.[12]
-
Work-up: Cool the reaction mixture and add water. Extract the mixture with dichloromethane.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the product can be analyzed and purified, for instance by gas chromatography.[12]
Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate
Materials:
-
Diethyl malonate
-
Benzaldehyde
-
Piperidine
-
Benzene
-
1 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine diethyl malonate (0.63 mol), benzaldehyde (0.66 mol), piperidine (2-7 ml, depending on the acidity of the benzaldehyde), and benzene (200 ml).[11]
-
Reaction: Reflux the mixture vigorously until no more water is collected in the Dean-Stark trap (typically 11-18 hours).[11]
-
Work-up: Cool the reaction mixture, add more benzene (100 ml), and wash successively with water, 1 N hydrochloric acid, and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, remove the benzene under reduced pressure, and distill the residue under reduced pressure to obtain ethyl benzalmalonate.[11] Note: This procedure yields the unsaturated product, which would require a subsequent reduction step (e.g., catalytic hydrogenation) to afford the corresponding mono-alkylated malonic ester.
Synthesis via Alkylated Meldrum's Acid
Materials:
-
Meldrum's acid
-
Pyridine
-
Appropriate acyl chloride (e.g., phenylacetyl chloride)
-
Anhydrous dichloromethane
-
Anhydrous methanol
Procedure:
-
Acylation of Meldrum's Acid: Dissolve Meldrum's acid (0.165 mol) in anhydrous dichloromethane in a round-bottom flask and cool in an ice bath. Add anhydrous pyridine (0.40 mol) with stirring under an inert atmosphere. Then, add the acyl chloride (e.g., phenylacetyl chloride, 0.18 mol) dropwise. Stir the mixture at 0°C for 1 hour and then at room temperature for 1.5 hours.[7]
-
Work-up of Acyl Meldrum's Acid: Pour the reaction mixture into ice-cold 6 N hydrochloric acid and extract with dichloromethane. Wash the organic layer with water and brine, then dry and evaporate the solvent.
-
Alcoholysis: Reflux the crude acyl Meldrum's acid in anhydrous methanol for 2.5 hours.[7]
-
Purification: Remove the methanol with a rotary evaporator and distill the residual oil under reduced pressure to yield the methyl β-keto ester.[7] Note: This procedure yields a β-keto ester. To obtain a simple mono-alkylated malonic ester, an alkyl halide would be used in the first step instead of an acyl chloride, followed by alcoholysis.
Alternative Synthetic Pathways
The following diagram illustrates the logical relationships between the different synthetic strategies for obtaining mono-alkylated malonic esters.
Novel and Emerging Alternatives
While the aforementioned methods are well-established, research continues to explore more efficient and environmentally friendly alternatives.
Enzymatic Synthesis: The use of lipases as biocatalysts for the synthesis of malonate polyesters has been demonstrated.[13] While not a direct route to simple mono-alkylated esters, this highlights the potential for enzymatic methods in malonate chemistry. Lipase-catalyzed reactions can offer high selectivity and operate under mild, solventless conditions.[13][14][15][16] Further research may lead to the development of enzymatic protocols for the direct and enantioselective mono-alkylation of malonic esters.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. While specific, detailed protocols for the mono-alkylation of malonic esters in flow are still emerging in readily available literature, the principles of flow chemistry are well-suited to address some of the challenges of the classical batch method, such as controlling exothermicity and minimizing side reactions.
Conclusion
The choice of synthetic route for producing mono-alkylated malonic esters depends on several factors, including the specific substrate, desired scale, available equipment, and cost considerations. The classical method remains a viable option, particularly for well-behaved alkylating agents. Phase-transfer catalysis offers a milder and often higher-yielding alternative, especially when strong bases are to be avoided. The Meldrum's acid route provides flexibility in introducing diverse ester functionalities. For the synthesis of arylmethyl malonates, the Knoevenagel condensation followed by reduction is an effective strategy. As the field of organic synthesis continues to evolve, enzymatic and flow chemistry approaches are poised to offer even more efficient, selective, and sustainable solutions for this important chemical transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents [patents.google.com]
- 5. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 6. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Process for the preparation of meldrum's acid - Patent 0206673 [data.epo.org]
- 9. ic.unicamp.br [ic.unicamp.br]
- 10. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. scribd.com [scribd.com]
- 13. Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Promiscuous Lipase-Catalyzed Markovnikov Addition of H-Phosphites to Vinyl Esters for the Synthesis of Cytotoxic α-Acyloxy Phosphonate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers | MDPI [mdpi.com]
Comparison of different bases for the synthesis of C-alkylated malonates
A Comparative Guide to Bases for the Synthesis of C-Alkylated Malonates
For researchers, scientists, and professionals in drug development, the C-alkylation of malonic esters is a foundational method for carbon-carbon bond formation. The choice of base is a critical parameter that can significantly influence the yield, reaction time, and substrate scope of this transformation. This guide provides an objective comparison of common bases used for the synthesis of C-alkylated malonates, supported by experimental data and detailed protocols to aid in the selection of optimal reaction conditions.
Performance Comparison of Bases
The selection of a base for the C-alkylation of malonates is a balance between reactivity, handling requirements, cost, and compatibility with the substrate. The following table summarizes the performance of four commonly used bases—sodium ethoxide, sodium hydride, potassium carbonate with a phase-transfer catalyst, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)—in the alkylation of diethyl malonate.
| Base | Typical Solvent(s) | Typical Reaction Temperature | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | 80-90[1][2] | Inexpensive, well-established protocols. | Requires anhydrous conditions; can promote transesterification if the alcohol solvent does not match the ester alkyl group. |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to Reflux | ~73[3] | Strong, non-nucleophilic base; avoids transesterification. | Flammable solid, requires careful handling under an inert atmosphere. |
| Potassium Carbonate (K₂CO₃) / PTC | Toluene, DMF | Reflux | ~85 | Mild, inexpensive, and suitable for sensitive substrates. | Often requires a phase-transfer catalyst (e.g., TBAB) and longer reaction times. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dichloromethane, THF | Room Temperature | Moderate to High | Strong, non-nucleophilic organic base; homogenous reaction conditions. | More expensive than inorganic bases; purification can sometimes be challenging. |
Experimental Workflow
The general process for the C-alkylation of a malonic ester involves three key steps: deprotonation of the acidic α-carbon by a base to form a resonance-stabilized enolate, nucleophilic attack of the enolate on an alkyl halide (SN2 reaction), and subsequent work-up and purification of the C-alkylated product.
References
The Efficacy of Dimethyl 2-Propylmalonate as a Precursor for Anticonvulsants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dimethyl 2-propylmalonate as a precursor for the synthesis of anticonvulsant drugs, with a primary focus on valproic acid and its analogues. We will delve into a comparative analysis of synthetic routes, the efficacy of the resulting compounds supported by experimental data, and detailed experimental protocols.
This compound: A Versatile Precursor in Anticonvulsant Synthesis
This compound is a key intermediate in the synthesis of various organic compounds, including a range of pharmaceuticals. Its chemical structure makes it an ideal starting material for the production of 2-substituted malonic acid derivatives, which are direct precursors to important anticonvulsants like valproic acid. Furthermore, this compound is a documented precursor in the synthesis of the third-generation antiepileptic drug, brivaracetam, highlighting its relevance in modern drug development.[1]
The conventional synthesis of valproic acid and its analogues often utilizes malonic esters. The selection of the ester group (methyl vs. ethyl) can influence reaction kinetics and yields, although the fundamental synthetic pathway remains the same.
Comparative Analysis of Synthetic Pathways
The primary route for synthesizing valproic acid from a malonic ester precursor is the malonic ester synthesis. This involves the alkylation of the malonate followed by hydrolysis and decarboxylation.
General Synthetic Pathway from Malonic Esters:
Comparison of Dimethyl vs. Diethyl 2-Propylmalonate as Precursors:
While specific comparative studies on the yield of valproic acid from dimethyl versus diethyl 2-propylmalonate are not extensively documented in publicly available literature, some general principles of reactivity can be considered:
-
Steric Hindrance: The smaller methyl groups in this compound may offer slightly less steric hindrance during the alkylation step compared to the ethyl groups in diethyl 2-propylmalonate. This could potentially lead to faster reaction rates.
-
Hydrolysis: The saponification of methyl esters is generally faster than that of ethyl esters. This could translate to shorter reaction times for the hydrolysis of dipropyl dimethylmalonate.
-
Commercial Availability and Cost: Both dimethyl and diethyl malonate are readily available commercially. Cost differences may vary depending on the supplier and purity grade.
Alternative Precursors:
Other precursors for valproic acid synthesis include:
-
5,5-dipropylbarbituric acid: This can be hydrolyzed to 2,2-dipropylmalonic acid, which is then decarboxylated to valproic acid.
-
Ethyl cyanoacetate: This can be alkylated with propyl bromide and subsequently hydrolyzed and decarboxylated.
The choice of precursor often depends on factors such as cost, availability, and the desired scale of the synthesis.
Comparative Efficacy of Anticonvulsants
The efficacy of anticonvulsant drugs is typically evaluated using animal models of seizures, such as the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests. These tests help determine the median effective dose (ED50) required to protect 50% of the animals from seizures and the median toxic dose (TD50) that causes neurological deficits in 50% of the animals. The ratio of TD50 to ED50 gives the Protective Index (PI), a measure of the drug's safety margin.
The following table summarizes the anticonvulsant activity of valproic acid and some of its analogues. While the specific precursor used for the synthesis of each analogue is not always detailed in the cited literature, these compounds are structurally related and their synthesis would typically involve a malonic ester derivative.
| Compound | Animal Model | Anticonvulsant Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| Valproic Acid (VPA) | Mouse | MES | 252.7 | - | - |
| Valproic Acid (VPA) | Mouse | scPTZ | 130.6 | - | - |
| N-(2-propylpentanoyl) urea (VPU) | Mouse | MES | 66 | 625 | 9.5 |
| N-(2-propylpentanoyl) urea (VPU) | Mouse | scPTZ | 57 | 625 | 11.0 |
| (+/-)-2-n-propyl-4-hexynoic acid | Mouse | scPTZ | - | - | Higher than VPA |
| (+/-)-4-methyl-2-n-propyl-4-pentenoic acid | Mouse | scPTZ | - | - | Higher than VPA |
Data compiled from multiple sources. The specific experimental conditions may vary between studies.
Experimental Protocols
General Synthesis of Valproic Acid from a Malonic Ester
This protocol is a generalized procedure based on the classical malonic ester synthesis.
Materials:
-
Dimethyl or Diethyl 2-propylmalonate
-
Sodium ethoxide or other suitable base
-
Propyl bromide or other propyl halide
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Alkylation: Dissolve the malonic ester in anhydrous ethanol. Add sodium ethoxide to the solution to form the enolate. Slowly add propyl bromide to the reaction mixture and reflux for several hours.
-
Saponification: After cooling, add a solution of sodium hydroxide and heat the mixture to hydrolyze the ester.
-
Acidification and Decarboxylation: Cool the reaction mixture and acidify with hydrochloric acid. Heat the acidic solution to induce decarboxylation, which releases carbon dioxide and forms valproic acid.
-
Extraction and Purification: Extract the valproic acid with diethyl ether. Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude valproic acid can be further purified by distillation.
Maximal Electroshock (MES) Seizure Test
Apparatus:
-
An electroconvulsive shock generator with corneal electrodes.
Procedure:
-
Administer the test compound (e.g., dissolved in a suitable vehicle) to a group of mice or rats via an appropriate route (e.g., intraperitoneal).
-
At the time of predicted peak effect, apply a drop of anesthetic ophthalmic solution to the animal's eyes.
-
Place the corneal electrodes on the corneas and deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Abolition of this response is considered protection.
-
Determine the ED50 using a suitable statistical method.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
Materials:
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for mice).
Procedure:
-
Administer the test compound to a group of mice.
-
At the time of predicted peak effect, inject a convulsive dose of PTZ subcutaneously.
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
The absence of such seizures is considered protection.
-
Calculate the ED50.
Signaling Pathways and Experimental Workflow
GABAergic Signaling Pathway
Valproic acid is known to exert its anticonvulsant effects through multiple mechanisms, with a significant impact on the GABAergic system. It increases the levels of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) in the brain.
Experimental Workflow for Comparative Efficacy
The following diagram illustrates a logical workflow for comparing the efficacy of anticonvulsants derived from different precursors.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of anticonvulsant drugs, including established medications like valproic acid and newer generation drugs such as brivaracetam. While direct, large-scale comparative studies on the efficacy of anticonvulsants derived from dimethyl versus diethyl 2-propylmalonate are limited, the fundamental principles of malonic ester synthesis suggest that both are effective precursors. The choice between them may be guided by subtle differences in reaction kinetics, with dimethyl esters potentially offering faster reaction times.
The anticonvulsant analogues of valproic acid demonstrate a range of potencies and safety profiles, with some newer derivatives showing significant improvements over the parent compound. Further research directly comparing the synthetic efficiency and resulting anticonvulsant efficacy from different malonate precursors would be highly beneficial for optimizing the production of these vital medications.
References
Comparative Guide to Structure-Activity Relationship (SAR) Studies of Dimethyl 2-Propylmalonate Derivatives for Anticonvulsant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Dimethyl 2-propylmalonate derivatives, with a primary focus on their potential as anticonvulsant agents. Drawing upon experimental data from preclinical screening models, this document aims to objectively present the performance of these derivatives and offer insights for future drug design and development.
Introduction to this compound in Anticonvulsant Research
This compound is a key chemical intermediate, notably utilized in the synthesis of the antiepileptic drug Brivaracetam. This connection underscores the potential of its derivatives to exhibit anticonvulsant properties. Brivaracetam, an analog of levetiracetam, demonstrates a high affinity for the synaptic vesicle glycoprotein 2A (SV2A), a crucial modulator of neurotransmitter release. The SAR of Brivaracetam reveals that the (4R)-propyl group on its pyrrolidone ring is a critical determinant of its enhanced potency, suggesting that modifications to the propylmalonate core could significantly influence biological activity.
Comparative Anticonvulsant Activity Data
While direct and comprehensive SAR studies on a series of this compound derivatives are not extensively available in the public domain, we can infer potential activity from related malonate and amide structures that have been evaluated for anticonvulsant effects. The following tables summarize quantitative data from preclinical studies on various amide-containing compounds, which serve as valuable surrogates for understanding the potential of malonamide derivatives.
Table 1: Anticonvulsant Activity of N-(2-hydroxyethyl)amide Derivatives in the Maximal Electroshock (MES) Test
| Compound | Structure | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| N-(2-hydroxyethyl)decanamide | CH₃(CH₂)₈CONH(CH₂)₂OH | 22.0 | 599.8 | 27.5 |
| N-(2-hydroxyethyl)palmitamide | CH₃(CH₂)₁₄CONH(CH₂)₂OH | 23.3 | >1000 | >42.9 |
| N-(2-hydroxyethyl)stearamide | CH₃(CH₂)₁₆CONH(CH₂)₂OH | 20.5 | >1000 | >48.8 |
| Valproate (Reference) | (CH₃CH₂CH₂)₂CHCOOH | - | - | 1.6 |
Data from Guan et al. The MES test is a model for generalized tonic-clonic seizures. A higher Protective Index indicates a better safety profile.[1]
Table 2: Anticonvulsant Activity of Selected Quinazolinone Derivatives
| Compound ID | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| 5b | 47.38 | - |
| 5c | 56.40 | - |
| 5f | 28.90 | - |
Data from a study on novel quinazolinone derivatives, highlighting potent activity in the MES screen. The scPTZ test is a model for myoclonic seizures.[2]
Key Structure-Activity Relationship Insights
Based on the available data for related compounds and the well-established SAR of Brivaracetam, the following relationships can be postulated for this compound derivatives:
-
The Propyl Group: The presence of the n-propyl group is likely a key contributor to anticonvulsant activity, as evidenced by its importance in Brivaracetam for high-affinity SV2A binding.[3]
-
Amide Substituents: The nature of the substituents on the amide nitrogens of a corresponding 2-propylmalonamide will significantly impact activity. Lipophilicity and the potential for hydrogen bonding are critical parameters.
-
Stereochemistry: The stereochemistry at the chiral center of the malonate is expected to be crucial for biological activity, as seen with the (4R)-configuration of Brivaracetam.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
Maximal Electroshock (MES) Seizure Test
This model is predictive of efficacy against generalized tonic-clonic seizures.[3][4]
-
Animals: Male ICR mice (23 ± 3 g).
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Administer the test compound orally (p.o.) to a group of mice.
-
One hour post-administration, apply a 60 Hz alternating current of 50 mA for 200 milliseconds through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This model is used to identify compounds effective against myoclonic seizures.
-
Animals: Male CF-1 mice.
-
Procedure:
-
Administer the test compound to the animals.
-
At a predetermined time, inject Pentylenetetrazol (PTZ) subcutaneously at a dose of 85 mg/kg.
-
Observe the animals for the next 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
-
Endpoint: The absence of clonic seizures is considered protection.
-
Data Analysis: The ED₅₀ is determined as the dose that protects 50% of the animals from clonic seizures.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.
-
Animals: Mice.
-
Apparatus: A rotating rod apparatus (e.g., Rotarod).
-
Procedure:
-
Train the mice to walk on the rotating rod.
-
Administer the test compound.
-
At various time points after administration, place the mice on the rod rotating at a constant or accelerating speed.
-
-
Endpoint: The time the mouse remains on the rod is recorded. A significant decrease in performance time compared to a vehicle-treated control group indicates neurotoxicity.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment, is calculated.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for SAR studies.
Caption: Proposed mechanism of action of Brivaracetam.
Conclusion
The structural relationship between this compound and the potent anticonvulsant Brivaracetam provides a strong rationale for exploring its derivatives as a source of new antiepileptic drugs. While direct SAR studies on a comprehensive series of this compound derivatives are needed, the analysis of related structures and the well-defined SAR of Brivaracetam offer valuable guidance for the design of novel anticonvulsant candidates. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of such compounds. Future research should focus on the systematic synthesis and evaluation of 2-propylmalonamides to establish a clear and direct SAR, which will be instrumental in optimizing potency and safety profiles.
References
- 1. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Alkylating Agents for the Synthesis of Propylmalonates
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted malonic esters is a cornerstone of carbon-carbon bond formation. The choice of alkylating agent in the synthesis of propylmalonates significantly impacts reaction efficiency, yield, and overall practicality. This guide provides an objective comparison of traditional propyl halides with alternative sulfonate esters, supported by available experimental data and detailed methodologies.
The synthesis of propylmalonates, key intermediates in the production of various pharmaceuticals and fine chemicals, typically proceeds via the malonic ester synthesis. This classic reaction involves the deprotonation of a malonate ester to form a stabilized enolate, which then acts as a nucleophile in an SN2 reaction with an alkylating agent. While propyl halides are commonly employed, alternative agents such as propyl tosylates, mesylates, and triflates offer distinct advantages due to their superior leaving group abilities.
Performance Comparison of Alkylating Agents
The selection of an appropriate propylating agent is critical for optimizing the synthesis of propylmalonates. The primary factor influencing the reaction rate and yield is the nature of the leaving group. A good leaving group is a weak base that is stable in solution, thus facilitating the SN2 transition state. The following table summarizes a comparison of various propylating agents based on available experimental data and established principles of organic chemistry.
| Alkylating Agent | Leaving Group | Typical Yield (%) | Typical Reaction Conditions | Key Advantages | Key Disadvantages |
| Propyl Iodide | I⁻ | >90% | Room temperature to mild heating | Highest reactivity among halides | Higher cost, potential for side reactions |
| Propyl Bromide | Br⁻ | 78-86% | Mild to moderate heating | Good balance of reactivity and cost | Less reactive than iodide |
| Propyl Tosylate | TsO⁻ | High (estimated >90%) | Room temperature to mild heating | Excellent leaving group, high yields | Requires preparation from propanol |
| Propyl Mesylate | MsO⁻ | High (estimated >90%) | Room temperature to mild heating | Good leaving group, often crystalline | Requires preparation from propanol |
| Propyl Triflate | TfO⁻ | Very High (estimated >95%) | Low temperatures to room temperature | Extremely reactive, fastest reaction rates | High cost, moisture sensitive |
Reaction Workflow and Signaling Pathway
The general workflow for the synthesis of propylmalonates using different alkylating agents is depicted below. The process begins with the formation of the malonate enolate, followed by nucleophilic attack on the propylating agent.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of propylmalonates. Below are representative protocols for the use of a traditional propyl halide and the preparation of a more reactive propyl sulfonate.
Synthesis of Diethyl Propylmalonate using Propyl Bromide
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
n-Propyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature, leading to the formation of the sodium salt of diethyl malonate, which may precipitate.
-
n-Propyl bromide is then added to the reaction mixture.
-
The mixture is heated to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield diethyl propylmalonate.
Preparation of Propyl p-Toluenesulfonate (Propyl Tosylate)
Materials:
-
1-Propanol
-
Triethylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
6 N Hydrochloric acid
-
Magnesium sulfate
Procedure:
-
A solution of 1-propanol and triethylamine in dichloromethane is prepared in a jacketed reactor and cooled to 5-15°C.
-
A solution of p-toluenesulfonyl chloride in dichloromethane is added cautiously over 30 minutes, maintaining the temperature below 25°C.
-
The mixture is warmed to 18-22°C and stirred for 12 hours.
-
The reaction is quenched by the careful addition of 6 N HCl.
-
The aqueous phase is removed, and the organic phase is washed twice with water.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford propyl p-toluenesulfonate. This product can then be used in the alkylation of diethyl malonate following a similar procedure to that for propyl bromide, often with milder reaction conditions.
Conclusion
The choice of alkylating agent for the synthesis of propylmalonates is a critical decision that influences reaction outcomes. While propyl halides, particularly propyl bromide, offer a cost-effective and reliable method, sulfonate esters such as propyl tosylate, mesylate, and triflate provide significantly higher reactivity. This increased reactivity can lead to faster reaction times, milder conditions, and potentially higher yields, which are crucial considerations in the context of pharmaceutical and fine chemical manufacturing. The selection of the optimal agent will depend on a balance of factors including cost, desired reaction efficiency, and the scale of the synthesis.
A Comparative Guide to the Purification of Dialkyl Malonates for Researchers
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. Dialkyl malonates are fundamental building blocks in organic synthesis, and their purification is a critical step to ensure the desired outcome of subsequent reactions. This guide provides a comparative analysis of common purification techniques for dialkyl malonates, supported by experimental data and detailed protocols.
Performance Comparison of Purification Techniques
The choice of purification method for dialkyl malonates depends on several factors, including the nature of the impurities, the scale of the reaction, the thermal stability of the product, and the desired final purity. The following table summarizes the key aspects of the most common techniques.
| Technique | Principle | Advantages | Disadvantages | Best Suited For | Reported Purity/Yield |
| Fractional Distillation (Vacuum) | Separation based on differences in boiling points. | - Scalable to large quantities.- Can yield very pure product. | - Requires the product to be thermally stable.- Ineffective if boiling points are close. | Thermally stable products with boiling points differing from the dialkyl malonate by at least 20-30 °C.[1] | A purity of at least 90%, 95%, 98%, or even 99.5% can be achieved.[2] A yield of 85-88% has been reported for diethyl malonate.[3] |
| Basic Aqueous Wash | Conversion of the weakly acidic dialkyl malonate into a water-soluble salt.[1][4] | - Quick and simple procedure.- Effective for removing acidic impurities. | - Risk of product hydrolysis, especially for other esters.- May not be completely effective in a single wash.[1] | Crude reaction mixtures where the primary impurity is unreacted dialkyl malonate and the desired product is not sensitive to base. | While specific quantitative data is not provided in the search results, this method is effective for the removal of significant amounts of starting material.[1] |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | - High-resolution separation.- Suitable for thermally sensitive compounds.- Can remove multiple impurities simultaneously. | - Can be time-consuming and require significant amounts of solvent.- Less practical for very large scales.[1] | Small-scale reactions, purification of thermally sensitive compounds, or when distillation and washing are ineffective.[1] | Yields of up to 99% have been reported for the purification of dialkyl malonate derivatives.[5][6][7] |
| Recrystallization | Purification of a solid by dissolving it in a suitable solvent at a high temperature and allowing it to crystallize upon cooling.[8][9] | - Can yield highly pure crystalline products. | - Only applicable to solid compounds.- Yield can be reduced by the solubility of the compound in the mother liquor. | Purification of solid derivatives of dialkyl malonates or related solid compounds. | Not directly applicable to common liquid dialkyl malonates like diethyl and dimethyl malonate at room temperature. |
Experimental Protocols
Below are detailed methodologies for the key purification techniques discussed.
Protocol 1: Purification by Fractional Distillation (Vacuum)
This protocol is adapted for the purification of a thermally stable product from unreacted diethyl malonate.
-
Apparatus Setup : Assemble a fractional distillation apparatus equipped with a fractionating column suitable for the expected boiling point difference. For pressures below atmospheric, use a vacuum distillation setup. Ensure all glass joints are properly sealed.
-
Distillation : Heat the crude product in the distillation flask.[3]
-
Fraction Collection : Initially, collect the fraction corresponding to the boiling point of the dialkyl malonate. For instance, diethyl malonate has a boiling point of 199-201 °C at atmospheric pressure.[1] Once the temperature rises to the boiling point of your desired product, switch to a clean receiving flask to collect the purified product.[1][10]
-
Analysis : Confirm the purity of the collected product fraction using an appropriate analytical method such as GC, HPLC, or NMR.[1]
Protocol 2: Purification by Basic Aqueous Wash
This method is effective for removing unreacted diethyl malonate from a reaction mixture.
-
Dissolution : Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.[1]
-
Washing : Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][11] Gently shake the funnel for 1-2 minutes, venting frequently to release any evolved carbon dioxide gas.[1] To minimize the risk of hydrolysis of an ester product, it is recommended to use a mild base like sodium bicarbonate, keep the wash time brief, and perform the wash at a low temperature.[1]
-
Separation : Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash : Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and base.[1]
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter the solution and remove the solvent under reduced pressure.[1]
-
Analysis : Analyze a small sample of the product by GC, HPLC, or NMR to confirm the removal of the dialkyl malonate. Repeat the wash if necessary.[1]
Protocol 3: Purification by Column Chromatography
This protocol is suitable for small-scale purification or for separating compounds with similar boiling points.
-
Stationary Phase Preparation : Pack a chromatography column with an appropriate stationary phase, such as silica gel.
-
Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elution : Elute the column with a solvent system that provides good separation of the desired product from the dialkyl malonate and other impurities. A common eluent system is a mixture of hexanes and ethyl acetate.[1] The polarity of the eluent can be gradually increased (gradient elution) to improve separation.
-
Fraction Collection : Collect the eluting solvent in fractions.
-
Analysis : Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.[11]
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the purification of a product from a reaction involving a dialkyl malonate, outlining the decision-making process for selecting the appropriate purification technique.
Caption: Workflow for selecting a purification technique for dialkyl malonate derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. US20240279152A1 - Methods of producing dialkyl malonate esters and uses thereof - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 6. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
- 10. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
Validation of Dimethyl 2-propylmalonate Structure by Spectroscopic Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the structural validation of Dimethyl 2-propylmalonate. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for the characterization of this and similar chemical entities.
Structural Elucidation and Data Interpretation
The structural confirmation of a synthesized molecule like this compound is a critical step in chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive means to probe the molecular structure and confirm the identity and purity of a compound. Below, we compare the expected data from ¹H NMR, ¹³C NMR, IR, and MS for this compound with a closely related analogue, Diethyl propylmalonate, to highlight the key spectroscopic features.
Comparative Spectroscopic Data
The following table summarizes the expected and reported spectroscopic data for this compound and its diethyl analogue. This side-by-side comparison facilitates the identification of characteristic signals and aids in the structural verification process.
| Spectroscopic Method | This compound (Expected) | Diethyl propylmalonate (Reported)[1][2][3] |
| ¹H NMR (CDCl₃, ppm) | ~3.75 (s, 6H, 2 x -OCH₃), ~3.40 (t, 1H, -CH(CO)₂), ~1.95 (m, 2H, -CH₂CH₂CH₃), ~1.40 (m, 2H, -CH₂CH₂CH₃), ~0.90 (t, 3H, -CH₂CH₂CH₃) | ~4.20 (q, 4H, 2 x -OCH₂CH₃), ~3.35 (t, 1H, -CH(CO)₂), ~1.90 (m, 2H, -CH₂CH₂CH₃), ~1.35 (m, 2H, -CH₂CH₂CH₃), ~1.25 (t, 6H, 2 x -OCH₂CH₃), ~0.90 (t, 3H, -CH₂CH₂CH₃) |
| ¹³C NMR (CDCl₃, ppm) | ~169 (-C=O), ~52 (-OCH₃), ~50 (-CH(CO)₂), ~32 (-CH₂CH₂CH₃), ~20 (-CH₂CH₂CH₃), ~14 (-CH₂CH₂CH₃) | ~169 (-C=O), ~61 (-OCH₂CH₃), ~51 (-CH(CO)₂), ~32 (-CH₂CH₂CH₃), ~20 (-CH₂CH₂CH₃), ~14 (-CH₂CH₂CH₃), ~14 (-OCH₂CH₃) |
| IR Spectroscopy (cm⁻¹) | ~2960 (C-H, sp³), ~1740 (C=O, ester), ~1200, ~1100 (C-O, ester) | ~2965 (C-H, sp³), ~1735 (C=O, ester), ~1250-1000 (C-O, ester)[1] |
| Mass Spectrometry (m/z) | 174 (M⁺), 143 ([M-OCH₃]⁺), 115 ([M-COOCH₃]⁺), 88, 59 | 202 (M⁺), 157 ([M-OEt]⁺), 129 ([M-COOEt]⁺), 101, 73[1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
¹H NMR Spectroscopy Protocol:
-
Insert the sample into the NMR spectrometer.
-
Acquire the spectrum using a standard proton NMR pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the raw data by applying a Fourier transform, phasing, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
¹³C NMR Spectroscopy Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the spectrum using a standard carbon-13 NMR pulse sequence with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of neat liquid this compound directly onto the ATR crystal.
-
Alternatively, for solid samples, a small amount of the solid can be pressed firmly against the crystal.
IR Spectroscopy Protocol:
-
Record a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Characteristic absorption bands for functional groups, such as the strong carbonyl (C=O) stretch of the ester groups, are then identified.[5][6]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and introduction.[7]
-
The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[8][9]
Mass Spectrometry Protocol:
-
The resulting ions are accelerated into a mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum shows the molecular ion peak (if stable enough to be detected) and various fragment ion peaks, which provide structural information.[10][11]
Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for validating the structure of a chemical compound like this compound using the described spectroscopic methods.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
References
- 1. Diethyl propylmalonate | C10H18O4 | CID 16552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl propylmalonate(2163-48-6) IR Spectrum [chemicalbook.com]
- 3. Diethyl propylmalonate [webbook.nist.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. GCMS Section 6.14 [people.whitman.edu]
Benchmarking the synthesis of Dimethyl 2-propylmalonate against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of synthetic methodologies for Dimethyl 2-propylmalonate, a key intermediate in the pharmaceutical and fine chemical industries. We will objectively compare the performance of the traditional malonic ester synthesis against potential alternatives, supported by available experimental data and detailed protocols. This analysis aims to equip researchers with the necessary information to select the most efficient, cost-effective, and sustainable route for their specific needs.
Executive Summary
The synthesis of this compound is predominantly achieved through the malonic ester synthesis . This well-established method offers reliability and straightforward execution. An enhancement to this classical approach involves the use of phase-transfer catalysis (PTC) , which has been shown to significantly improve reaction conversion. Two potential alternative routes, the direct esterification of propylmalonic acid and a pathway involving Meldrum's acid , are also considered. This guide will delve into the experimental details, performance metrics, cost-effectiveness, and safety profiles of each of these methods.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the different synthetic routes to this compound. It is important to note that for the alternative methods, specific experimental data for this exact product is limited in the public domain; therefore, some parameters are based on typical results for similar reactions.
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Standard Malonic Ester Synthesis | Malonic Ester Synthesis with PTC | Direct Esterification of Propylmalonic Acid (Estimated) | Meldrum's Acid Route (Estimated) |
| Starting Materials | Dimethyl malonate, Propyl halide | Dimethyl malonate, Propyl halide | Propylmalonic acid, Methanol | 5-Propyl Meldrum's acid, Methanol |
| Key Reagents | Strong base (e.g., NaH, NaOEt) | Phase-transfer catalyst (e.g., TBAB), K₂CO₃ | Acid catalyst (e.g., H₂SO₄) | - |
| Typical Yield (%) | Good to high | >98% (conversion) | High | High |
| Reaction Time (h) | 3 - 12 | 3 - 17 | 2 - 4 | 2.5 (alcoholysis step) |
| Reaction Temperature (°C) | 50 - Reflux | 110 - 120 | 70 - 75 | Reflux |
| Purity of Crude Product | Moderate to high | High | High | High |
| Purification Method | Vacuum distillation | Distillation | Distillation | Distillation |
Table 2: Cost Analysis of Starting Materials
| Starting Material | Typical Price per kg (USD) |
| Dimethyl malonate | Varies, research grade can be found online. |
| Propylmalonic acid | Varies, can be found on chemical supplier websites.[1][2][3] |
| Meldrum's acid | ~$1100 - $1300[4] |
Table 3: Safety and Environmental Impact Comparison
| Method | Key Safety Hazards | Environmental Impact |
| Standard Malonic Ester Synthesis | Use of highly flammable and reactive sodium hydride[5][6]; generation of flammable hydrogen gas.[7] | Use of organic solvents; generation of inorganic salt waste. Potential for toxic byproducts if released into the environment. |
| Malonic Ester Synthesis with PTC | Phase-transfer catalysts can be toxic; some may degrade to form difficult-to-remove amines.[8] | Reduces the need for hazardous bases; can minimize waste by improving efficiency.[9] Aqueous waste streams can contain the catalyst, requiring treatment.[10] |
| Direct Esterification | Use of strong acid catalysts. | Generates water as the primary byproduct; generally considered a greener alternative. |
| Meldrum's Acid Route | Meldrum's acid can decompose on heating. | The synthesis of Meldrum's acid itself involves reagents that require careful handling. |
Experimental Protocols
Standard Malonic Ester Synthesis of this compound
This classic method involves the alkylation of dimethyl malonate with a propyl halide.[11]
Materials:
-
Dimethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel under an inert atmosphere (e.g., nitrogen) is charged with a 60% dispersion of sodium hydride in mineral oil.
-
The sodium hydride is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are carefully decanted. Anhydrous DMF and THF are then added to the flask.
-
The suspension is cooled to 0 °C in an ice bath. Dimethyl malonate is added dropwise to the stirred suspension over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the enolate.
-
The reaction mixture is cooled again to 0 °C, and 1-bromopropane is added dropwise over 15 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50 °C for 3 hours.
-
The reaction is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with deionized water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure this compound.[12]
Malonic Ester Synthesis with Phase-Transfer Catalysis (Representative Protocol)
This method utilizes a phase-transfer catalyst to facilitate the reaction, often allowing for the use of milder bases and improving reaction efficiency.
Materials:
-
Dimethyl malonate
-
n-Propyl chloride
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
A mixture of dimethyl malonate, n-propyl chloride, potassium carbonate, and NMP is prepared.
-
The reaction is heated to 110-120 °C.
-
After a certain period (e.g., 2 hours), a portion of the phase-transfer catalyst (TBAB) is added.
-
The reaction is continued for a total of several hours (e.g., up to 17 hours), with additional portions of the catalyst being added at intervals.
-
Work-up typically involves filtration to remove inorganic salts, followed by distillation of the organic phase to isolate the product. A patent for a similar reaction suggests that a conversion of >98% can be achieved with this method.
Direct Esterification of Propylmalonic Acid (Theoretical Protocol)
This method involves the direct reaction of propylmalonic acid with methanol in the presence of an acid catalyst. The synthesis of diethyl propylmalonate is generally described as involving the esterification of propylmalonic acid or related precursors with ethanol.[13]
Materials:
-
Propylmalonic acid
-
Methanol
-
Sulfuric acid (catalyst)
-
A suitable solvent for azeotropic water removal (e.g., toluene)
Procedure (Estimated):
-
Propylmalonic acid, an excess of methanol, and a catalytic amount of sulfuric acid are combined in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically.
-
The reaction is monitored until no more water is collected.
-
The reaction mixture is cooled, and the catalyst is neutralized with a base (e.g., sodium bicarbonate solution).
-
The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.
Meldrum's Acid Route (Theoretical Protocol)
This route would involve the alkylation of Meldrum's acid with a propyl halide, followed by methanolysis to yield the desired product.
Materials:
-
Meldrum's acid
-
Propyl halide (e.g., 1-bromopropane)
-
Base (e.g., pyridine)
-
Methanol
Procedure (Estimated):
-
Alkylation: Meldrum's acid is dissolved in a suitable solvent (e.g., dichloromethane) and cooled. A base such as pyridine is added, followed by the dropwise addition of the propyl halide. The reaction is stirred until completion.
-
Methanolysis: The resulting 5-propyl Meldrum's acid derivative is then refluxed in methanol. This step leads to the opening of the Meldrum's acid ring and the formation of this compound.[14]
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Mandatory Visualization
Caption: Comparative workflows for the synthesis of this compound.
Conclusion
The standard malonic ester synthesis remains a reliable and well-documented method for the preparation of this compound. For improved efficiency and potentially milder reaction conditions, the use of phase-transfer catalysis presents a compelling alternative, with reports of significantly higher conversions. While the direct esterification of propylmalonic acid and the Meldrum's acid route are theoretically viable, they lack specific experimental data for this particular product, making them less established options at present.
The choice of synthesis route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as yield, reaction time, cost of starting materials, and safety and environmental considerations. The standard malonic ester synthesis offers a proven pathway, while the phase-transfer catalysis modification appears to be a promising optimization. Further research into the direct esterification and Meldrum's acid routes could reveal them to be competitive alternatives in the future.
References
- 1. dir.indiamart.com [dir.indiamart.com]
- 2. laballey.com [laballey.com]
- 3. ar.tnjchem.com [ar.tnjchem.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. Sodium hydride - Wikipedia [en.wikipedia.org]
- 6. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. reddit.com [reddit.com]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. phasetransfer.com [phasetransfer.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. dir.indiamart.com [dir.indiamart.com]
A Comparative Guide to Malonate Synthesis: An Economic and Efficiency Analysis
For Researchers, Scientists, and Drug Development Professionals
Malonates are indispensable building blocks in organic synthesis, serving as crucial precursors for a vast array of pharmaceuticals, agrochemicals, and specialty materials. The selection of a synthetic pathway to these pivotal intermediates is a critical decision in process development, directly impacting economic viability, operational efficiency, and environmental footprint. This guide provides an objective comparison of various malonate synthesis pathways, supported by experimental data, detailed methodologies, and process visualizations to aid researchers in making informed decisions.
Executive Summary
This guide explores the economic and efficiency aspects of six primary pathways for malonate synthesis:
-
Classical Malonic Ester Synthesis: A versatile and widely used method involving the alkylation of diethyl malonate.
-
Cyanoacetic Acid Pathway: A common industrial route involving the hydrolysis and esterification of cyanoacetic acid.
-
Meldrum's Acid Route: Utilizes a highly acidic cyclic malonate derivative for unique reactivity.
-
Direct Esterification of Malonic Acid: A straightforward method involving the direct reaction of malonic acid with an alcohol.
-
Catalytic Carbonylation: A modern approach involving the carbonylation of chloroacetates.
-
Bio-fermentation: An emerging green chemistry approach using engineered microorganisms.
The following sections delve into a detailed comparison of these pathways, presenting quantitative data in structured tables, outlining experimental protocols, and providing visual diagrams of the synthetic workflows.
Performance and Economic Comparison of Malonate Synthesis Pathways
The choice of a synthetic route for malonates is a multifactorial decision, weighing reaction yields, conditions, and substrate scope against economic factors like raw material costs and process complexity. The following tables summarize quantitative data from various sources to facilitate a comparative analysis. It is important to note that reaction conditions, scale, and substrates may vary between studies, and thus the data should be considered representative rather than a direct one-to-one comparison under identical conditions.
| Pathway | Starting Materials | Typical Reagents/Catalysts | Reaction Conditions | Typical Yield (%) | Reference |
| Classical Malonic Ester Synthesis | Diethyl malonate, Alkyl halide | Sodium ethoxide | Anhydrous ethanol, Reflux | 70-90 | [1][2][3] |
| Cyanoacetic Acid Pathway | Chloroacetic acid, Sodium cyanide | NaOH, H2SO4, Ethanol | Multi-step, elevated temperatures | 85-92 | [4][5][6][7] |
| Meldrum's Acid Route | Malonic acid, Acetone, Alkyl halide | Acetic anhydride, H2SO4, Weaker bases | Moderate temperatures | 80-95 (alkylation) | [8][9][10][11] |
| Direct Esterification of Malonic Acid | Malonic acid, Ethanol | H2SO4 or other acid catalysts | Reflux with water removal | ~96 | [12][13][14] |
| Catalytic Carbonylation | Ethyl chloroacetate, Carbon monoxide | Rhodium or Palladium complexes, Base | 70-145°C, 0.5-4 MPa | 82-95 | [15][16][17][18][19] |
| Bio-fermentation of Glucose | Glucose | Genetically engineered yeast | 28-32°C, controlled pH | Titer and yield vary | [20][21][22][23][24] |
Economic Considerations
| Pathway | Key Economic Drivers | Advantages | Disadvantages |
| Classical Malonic Ester Synthesis | Cost of diethyl malonate and alkyl halides. | Versatility, well-established. | Use of strong bases, potential for dialkylation.[22] |
| Cyanoacetic Acid Pathway | Cost and handling of sodium cyanide, chloroacetic acid. | High yields, suitable for large scale. | Use of highly toxic cyanide, significant waste generation.[24] |
| Meldrum's Acid Route | Cost of malonic acid and reagents for Meldrum's acid synthesis. | High acidity allows for use of weaker bases, unique reactivity. | Multi-step preparation of Meldrum's acid.[8] |
| Direct Esterification of Malonic Acid | Cost of malonic acid and ethanol, energy for water removal. | Atom economy, simpler process. | Reversible reaction requiring efficient water removal. |
| Catalytic Carbonylation | Cost of precious metal catalysts and high-pressure equipment. | High yields and selectivity. | Harsh reaction conditions, catalyst cost and recovery.[17] |
| Bio-fermentation of Glucose | Cost of glucose feedstock, downstream processing. | Renewable feedstock, environmentally friendly. | Lower product concentrations, complex purification.[20][23] |
Visualizing the Synthesis Pathways
Understanding the flow of each synthetic route is crucial for optimization and troubleshooting. The following diagrams illustrate the general workflows for the described malonate synthesis pathways.
Caption: General workflow for the classical malonic ester synthesis.
Caption: Synthesis of diethyl malonate via the cyanoacetic acid pathway.
Caption: Malonate synthesis utilizing Meldrum's acid as an intermediate.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are representative protocols for key malonate synthesis pathways.
Classical Malonic Ester Synthesis: Synthesis of Diethyl n-Butylmalonate
This protocol is a classic example of mono-alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
n-Butyl bromide
-
Hydrochloric acid
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1 equivalent) in anhydrous ethanol under an inert atmosphere. To this solution, add diethyl malonate (1 equivalent) dropwise with stirring.
-
Alkylation: After the addition is complete, add n-butyl bromide (1 equivalent) dropwise to the reaction mixture. The mixture is then heated to reflux for 2-3 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
Purification: The crude product is purified by vacuum distillation to yield diethyl n-butylmalonate.
Cyanoacetic Acid Pathway: Synthesis of Diethyl Malonate
This multi-step industrial process starts from chloroacetic acid.[4]
Materials:
-
Monochloroacetic acid
-
Sodium carbonate
-
Sodium cyanide
-
Sulfuric acid
-
Absolute ethanol
-
Dry hydrogen chloride gas
-
Diethyl ether
-
Calcium chloride
Procedure:
-
Neutralization: A solution of monochloroacetic acid in water is neutralized with sodium carbonate.[4]
-
Cyanation: The resulting sodium chloroacetate solution is heated and added to a hot solution of sodium cyanide.[4] The mixture is boiled to complete the reaction, forming sodium cyanoacetate.[4]
-
Hydrolysis and Acidification: The reaction mixture is cooled and neutralized with sulfuric acid.[4] The filtrate is evaporated to dryness.
-
Esterification: The dry residue is mixed with absolute ethanol and sulfuric acid, cooled, and saturated with dry hydrogen chloride gas.[4] The solution is then boiled for several hours.[4]
-
Work-up and Purification: After cooling and filtration, the alcoholic filtrate is partially distilled. The residue is poured onto ice, and the diethyl malonate is extracted with ether.[4] The ether extract is washed, dried with calcium chloride, and the solvent is removed.[4] The final product is obtained by vacuum distillation.[4]
Meldrum's Acid Synthesis and Alkylation
This protocol outlines the preparation of Meldrum's acid and its subsequent use.
Materials for Meldrum's Acid Synthesis:
-
Malonic acid
-
Acetone
-
Acetic anhydride
-
Concentrated sulfuric acid
Procedure for Meldrum's Acid Synthesis:
-
A mixture of malonic acid and acetone is stirred in acetic anhydride.[8]
-
The mixture is cooled, and concentrated sulfuric acid is added dropwise while maintaining a low temperature.
-
The reaction mixture is stirred at room temperature for several hours.
-
The precipitated Meldrum's acid is collected by filtration, washed with cold water, and dried.
Alkylation of Meldrum's Acid:
-
Meldrum's acid is deprotonated with a suitable base (e.g., pyridine) in a solvent like dichloromethane.
-
The alkylating agent (e.g., an alkyl halide) is added, and the reaction is stirred at room temperature until completion.
-
The reaction mixture is worked up by washing with dilute acid and brine, dried, and the solvent is evaporated to yield the alkylated Meldrum's acid.
Direct Esterification of Malonic Acid
A straightforward method to produce diethyl malonate.[12]
Materials:
-
Malonic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Benzene (or another azeotroping agent)
Procedure:
-
A mixture of malonic acid, a molar excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid is placed in a round-bottom flask.
-
An azeotroping agent like benzene is added to facilitate the removal of water.
-
The mixture is heated to reflux using a Dean-Stark apparatus to continuously remove the water-ethanol-benzene azeotrope.
-
The reaction is monitored until no more water is collected.
-
After cooling, the reaction mixture is neutralized with a weak base, washed with water and brine, and dried.
-
The product, diethyl malonate, is purified by distillation.
Conclusion
The synthesis of malonates can be achieved through a variety of pathways, each with its distinct advantages and disadvantages in terms of efficiency, cost, and environmental impact. The classical malonic ester synthesis remains a versatile and reliable method for laboratory-scale synthesis. For industrial-scale production, the cyanoacetic acid pathway is well-established but raises environmental concerns due to the use of cyanide. Newer methods like catalytic carbonylation offer high efficiency but require specialized equipment and expensive catalysts. The emerging field of bio-fermentation presents a promising green alternative, although challenges in downstream processing and scalability remain. The selection of the optimal synthesis route will ultimately depend on the specific requirements of the target molecule, production scale, economic constraints, and sustainability goals of the research or manufacturing entity. This guide provides the foundational information to navigate these choices effectively.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. prepchem.com [prepchem.com]
- 5. chembk.com [chembk.com]
- 6. Preparation method of diethyl malonate - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101525290B - Preparation method of diethyl malonate - Google Patents [patents.google.com]
- 8. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. ic.unicamp.br [ic.unicamp.br]
- 12. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Page loading... [guidechem.com]
- 16. researchgate.net [researchgate.net]
- 17. CN1237572A - Preparation method of diethyl malonate - Google Patents [patents.google.com]
- 18. CN1237571A - Preparation method of diethyl malonate - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. DSpace [repository.upenn.edu]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Fermentation Process Makes Malonates from Sugar, Not Cyanide | AIChE [publications.aiche.org]
- 24. frontiersin.org [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of Dimethyl 2-Propylmalonate: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Dimethyl 2-propylmalonate (CAS No. 14035-96-2), ensuring the protection of both laboratory personnel and the environment.
This compound is a colorless to pale yellow liquid utilized as an intermediate in organic synthesis.[1] Understanding its specific properties is the first step toward safe handling and disposal.
| Property | Value |
| CAS Number | 14035-96-2[1] |
| Molecular Formula | C₈H₁₄O₄[1] |
| Molecular Weight | 174.19 g/mol [1] |
| Boiling Point | 204.4 °C at 760 mmHg[1] |
| Density | 1.037 g/cm³[1] |
| Flash Point | 90.8 °C[1] |
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to be familiar with the appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[2]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: In case of inadequate ventilation or the formation of aerosols, use a suitable respirator.[3]
General Handling Advice:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not inhale vapors or mists.[2]
-
Keep away from heat, sparks, and open flames, as the material is combustible.[4]
-
Wash hands thoroughly after handling.[2]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to contain the situation and prevent further contamination or exposure.
Step-by-Step Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: For small spills, absorb the liquid with an inert, non-combustible material such as sand, vermiculite, or diatomaceous earth.[4][5]
-
Collect: Carefully sweep or shovel the absorbent material into a suitable, labeled container for disposal.[2][5]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them according to the procedures outlined below.
Proper Disposal Procedures
The disposal of this compound and its contaminated materials must be conducted in compliance with local, state, and federal regulations. Improper disposal can lead to environmental harm and legal repercussions.
Waste Categorization:
-
Unused or surplus this compound should be treated as hazardous chemical waste.
-
Contaminated materials, including empty containers, absorbent materials from spills, and used PPE, must also be disposed of as hazardous waste.[2]
Step-by-Step Disposal Guidance:
-
Containerization: Place the waste material in a suitable, closed, and clearly labeled container.[5] The label should include "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable professional waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Personal protective equipment for handling Dimethyl 2-propylmalonate
This guide provides immediate, essential safety and logistical information for handling Dimethyl 2-propylmalonate in a laboratory setting. The following procedures are based on the safety data for the closely related chemical, Dimethyl malonate, and should be considered best practice in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Classification
This compound is anticipated to share hazards with Dimethyl malonate, which is classified as a combustible liquid that can cause serious eye irritation and potential skin and respiratory irritation.[1][2][3][4]
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 4 | H227: Combustible liquid |
| Serious eye damage/irritation | 2A | H319: Causes serious eye irritation |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Specific target organ toxicity | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| Protection Type | Specification |
| Eye/Face | Chemical safety goggles with side-shields are required.[1][2] A face shield should be worn where there is a potential for splashing.[5] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[2] Gloves should be inspected before use and disposed of properly.[2] |
| Body | An impervious laboratory coat or coveralls should be worn to prevent skin contact.[1] |
| Respiratory | Use in a well-ventilated area is crucial.[1][2] If vapors or aerosols are likely to be generated, a NIOSH-approved respirator is necessary.[6] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure the work area is clean, well-ventilated, and free of ignition sources such as open flames, hot plates, and spark-producing equipment.[1]
-
Locate the nearest safety shower and eyewash station and confirm they are accessible and operational.[1]
-
Assemble all necessary equipment and PPE before handling the chemical.
2. Handling:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with the skin and eyes.[2]
-
Do not inhale vapors or mists.[2]
-
Measure and dispense the chemical in a fume hood to minimize inhalation exposure.
-
Keep the container tightly closed when not in use.[1]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[1][7]
-
Keep the container tightly sealed to prevent leakage and contamination.[2]
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][8]
-
Keep away from sources of heat and direct sunlight.[1]
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][9] Remove contact lenses if present and easy to do. Seek medical attention.[8] |
| Skin Contact | Remove contaminated clothing and shoes immediately.[1] Wash the affected area with soap and plenty of water.[10] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[1][9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.[6] |
| Spill | Evacuate the area. Remove all ignition sources.[7][10] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[9][10] |
| Fire | Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[7][8] Water spray can be used to cool containers.[10] |
Disposal Plan
All waste materials, including empty containers and contaminated absorbents, must be treated as hazardous waste.
-
Chemical Waste: Collect surplus and non-recyclable solutions in a labeled, sealed container.[2]
-
Contaminated Materials: Absorbents and other materials used to clean up spills should be placed in a sealed, labeled container.
-
Disposal: All waste must be disposed of through a licensed waste disposal company, following all local, state, and federal regulations.[1] Do not dispose of it down the drain.[10]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
